Imidazo[1,2-a]pyridin-2-yl-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYTUHPAJSTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315676 | |
| Record name | (Imidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19741-30-1 | |
| Record name | 19741-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Imidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridin-2-yl-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Imidazo[1,2-a]pyridin-2-yl-acetic acid: An In-depth Technical Guide
This guide provides a comprehensive, technically detailed protocol for the synthesis of Imidazo[1,2-a]pyridin-2-yl-acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the formation of an ester intermediate, followed by its hydrolysis to the target carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step methodology but also insights into the underlying chemical principles and experimental considerations.
Introduction and Strategic Overview
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The synthesis of derivatives bearing an acetic acid moiety at the 2-position provides a crucial handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.
The synthetic strategy detailed herein follows a classical and reliable approach: the initial construction of the imidazo[1,2-a]pyridine ring system through a Tschitschibabin-like condensation reaction, followed by a standard ester hydrolysis. This method was chosen for its high efficiency, ready availability of starting materials, and straightforward experimental execution.
Overall Synthesis Workflow
The synthesis of Imidazo[1,2-a]pyridin-2-yl-acetic acid is achieved in two primary stages, starting from commercially available 2-aminopyridine and ethyl 3-bromopyruvate.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
This initial step involves the condensation of 2-aminopyridine with ethyl 3-bromopyruvate to construct the core imidazo[1,2-a]pyridine heterocycle with the desired ester side chain at the 2-position.
Mechanistic Insights
The formation of the imidazo[1,2-a]pyridine ring proceeds via a well-established mechanism. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon bearing the bromine atom in ethyl 3-bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic system.
The Architecture of Efficiency: A Technical Guide to the One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in drugs such as Zolpidem, Alpidem, and Zolimidine underscores its significance in the treatment of conditions ranging from insomnia and anxiety to peptic ulcers.[1] This guide provides an in-depth exploration of one-pot synthetic strategies for imidazo[1,2-a]pyridine derivatives, designed for researchers, scientists, and professionals in drug development. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Privileged Scaffold
Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered immense interest due to their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1] The efficiency and atom economy of their synthesis are paramount for rapid lead generation and optimization in drug discovery programs. One-pot reactions, particularly multicomponent reactions (MCRs), have emerged as a powerful tool for the streamlined construction of these complex molecules from simple, readily available starting materials.[1][3][4] This guide will focus on the most impactful one-pot methodologies, emphasizing their mechanistic underpinnings and practical execution.
Foundational Strategies in One-Pot Synthesis
The convergence of multiple reaction steps into a single operation is the hallmark of one-pot synthesis. For imidazo[1,2-a]pyridines, this typically involves the reaction of a 2-aminopyridine derivative with various coupling partners. The choice of reactants and catalysts dictates the substitution pattern and overall efficiency of the transformation.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Three-Component Powerhouse
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[5]
Causality in Experimental Design:
-
The Role of the Catalyst: The catalyst, such as scandium triflate or even simple ammonium chloride, activates the aldehyde towards nucleophilic attack by the 2-aminopyridine, forming a crucial imine intermediate.[5][7] Iodine has also been effectively employed as a cost-effective and environmentally benign catalyst.[8]
-
Isocyanide as the "Zipper": The isocyanide then undergoes a formal [4+1] cycloaddition with the in-situ generated imine. The endocyclic nitrogen of the aminopyridine facilitates an intramolecular trapping of the nitrilium ion, leading to the formation of the fused imidazole ring.[5]
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact reaction rates and yields. While traditional methods may employ organic solvents and elevated temperatures, greener alternatives using water or microwave irradiation have been developed to enhance efficiency and reduce environmental impact.[7][9]
Visualizing the GBB Reaction Mechanism:
Caption: The Groebke-Blackburn-Bienaymé reaction pathway.
Copper-Catalyzed A³-Coupling: A Domino Approach
The A³-coupling (Aldehyde-Alkyne-Amine) reaction offers another versatile one-pot route to imidazo[1,2-a]pyridines. This domino reaction, often catalyzed by copper salts, combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[7]
Causality in Experimental Design:
-
Copper's Dual Role: The copper catalyst plays a crucial role in both the formation of the propargylamine intermediate and the subsequent cycloisomerization. A combination of Cu(II) and a reducing agent like sodium ascorbate can generate the active Cu(I) species in situ.[10]
-
Reaction Medium: Aqueous micellar media, using surfactants like sodium dodecyl sulfate (SDS), have been shown to be effective "green" solvent systems for this transformation, promoting the reaction and simplifying product isolation.[10]
-
Oxidant: In some variations, air is used as a green and readily available oxidant to facilitate the final aromatization step.[11]
Visualizing the A³-Coupling Workflow:
Caption: Workflow for the copper-catalyzed A³-coupling reaction.
Reactions with α-Halocarbonyl Compounds and Ketones
A classical and reliable method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[12][13] More recent advancements have focused on metal-free and environmentally friendly conditions.
Causality in Experimental Design:
-
Mechanism: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the halocarbonyl compound. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, leading to the fused imidazole ring.[13]
-
Green Chemistry Approaches: Catalyst-free versions of this reaction have been developed using eco-friendly techniques such as microwave irradiation or performing the reaction in greener solvents like water or polyethylene glycol (PEG).[7][14] Ultrasound-assisted synthesis has also been shown to be an effective method.[15]
-
In Situ Halogenation: To avoid handling lachrymatory α-haloketones, one-pot procedures have been developed where the ketone is halogenated in situ before condensation with the 2-aminopyridine.
Experimental Protocols: A Practical Guide
The following protocols are presented as a starting point for laboratory synthesis. Researchers should always conduct their own risk assessments and optimization studies.
Protocol for GBB Reaction (Ammonium Chloride Catalysis)
Objective: To synthesize a 3-aminoimidazo[1,2-a]pyridine derivative via a one-pot, three-component reaction.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (0.1 mmol, 10 mol%)
-
Methanol (5 mL)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine, the aromatic aldehyde, and ammonium chloride in methanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
Protocol for Copper-Catalyzed A³-Coupling in Aqueous Micellar Media
Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyridine derivative using a copper-catalyzed domino reaction.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Copper(II) sulfate (CuSO₄) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
Sodium dodecyl sulfate (SDS) (0.1 mmol)
-
Water (5 mL)
Procedure:
-
In a reaction vessel, dissolve SDS in water to form a micellar solution.
-
Add 2-aminopyridine, the aromatic aldehyde, the terminal alkyne, copper(II) sulfate, and sodium ascorbate to the solution.
-
Heat the reaction mixture to 50 °C and stir until the starting materials are consumed (monitor by TLC).
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the imidazo[1,2-a]pyridine derivative.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for various one-pot synthetic methods.
| Method | Key Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| GBB Reaction[6][7] | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ or NH₄Cl | Methanol | 60 | 2-8 | 65-90 |
| A³-Coupling[10] | 2-Aminopyridine, Aldehyde, Alkyne | Cu(II)/Ascorbate | Water (SDS) | 50 | 4-12 | 70-95 |
| α-Haloketone Condensation[7] | 2-Aminopyridine, α-Bromo/chloroketone | None | None | 60 | 1-3 | 80-95 |
| Nitroolefin Cyclization[11] | 2-Aminopyridine, Nitroolefin | CuBr | DMF | 80 | 6-12 | 75-90 |
Conclusion and Future Perspectives
The one-pot synthesis of imidazo[1,2-a]pyridine derivatives has evolved significantly, with a strong emphasis on efficiency, atom economy, and green chemistry principles.[3] Multicomponent reactions like the GBB and A³-coupling have proven to be exceptionally powerful for generating molecular diversity from simple building blocks. Future research will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to include more complex and functionalized starting materials, and the application of flow chemistry for the continuous and scalable production of these valuable heterocyclic compounds. The continued innovation in synthetic methodologies will undoubtedly accelerate the discovery of new imidazo[1,2-a]pyridine-based therapeutics.
References
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
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Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. paper.usc.edu.cn. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
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"physicochemical properties of Imidazo[1,2-a]pyridin-2-yl-acetic acid"
An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridin-2-yl-acetic acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and structural characteristics make it a versatile building block for designing molecules with a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties.[2] This guide provides a comprehensive technical overview of the core physicochemical properties of a key derivative, Imidazo[1,2-a]pyridin-2-yl-acetic acid.
For researchers and drug development professionals, a deep understanding of a molecule's physicochemical profile is paramount. These properties—such as ionization constant (pKa), lipophilicity (LogP), and solubility—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its journey from a promising lead to a viable drug candidate. This document delves into the critical physicochemical parameters of Imidazo[1,2-a]pyridin-2-yl-acetic acid, offering both theoretical grounding and practical, field-proven experimental methodologies for their determination.
Molecular Structure and Core Attributes
Imidazo[1,2-a]pyridin-2-yl-acetic acid is a bicyclic heteroaromatic compound featuring a carboxylic acid moiety. The fusion of the imidazole and pyridine rings creates a unique electronic landscape that influences its chemical behavior.
Caption: Chemical structure of Imidazo[1,2-a]pyridin-2-yl-acetic acid.
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 19741-30-1 | [3][4][5][6][7] |
| Molecular Formula | C₉H₈N₂O₂ | [3][5][8] |
| Molecular Weight | 176.17 g/mol | [3][5] |
| Predicted XlogP | 1.3 | [9] |
Ionization Constant (pKa)
The ionization constant is a critical determinant of a drug's behavior in physiological environments.[10][11][12] It dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, and target binding. Imidazo[1,2-a]pyridin-2-yl-acetic acid is an amphoteric molecule, possessing both an acidic functional group (carboxylic acid) and a basic nitrogen atom within the fused ring system.
-
Acidic pKa: The carboxylic acid group (-COOH) is expected to have a pKa in the typical range for carboxylic acids, making it predominantly ionized (negatively charged) at physiological pH (approx. 7.4).
-
Basic pKa: The nitrogen atom in the imidazopyridine ring system contributes to the basic character of the molecule. The exact pKa will be influenced by the electron-withdrawing nature of the acetic acid substituent.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[13] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., water, or a water/co-solvent mixture like methanol if solubility is low) to a known concentration (e.g., 1-10 mM).
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa values.
-
Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode. Use a magnetic stirrer for continuous mixing.
-
Titration: Add a standardized titrant (e.g., 0.1 M HCl for basic pKa, 0.1 M NaOH for acidic pKa) in small, precise increments using a burette or automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more accurate results, use the first or second derivative of the titration curve to pinpoint the equivalence point(s).
Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's affinity for a nonpolar (lipid-like) environment versus a polar (aqueous) one. It is a key predictor of membrane permeability, protein binding, and overall drug-likeness.[14]
-
LogP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between n-octanol and water. It is a constant for a given compound.[15]
-
LogD (Distribution Coefficient): Describes the partitioning of all forms of the molecule (neutral and ionized) at a specific pH. For ionizable compounds like Imidazo[1,2-a]pyridin-2-yl-acetic acid, LogD is pH-dependent and a more physiologically relevant parameter.[14][16][17]
Experimental Determination of LogD: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for LogP and LogD determination due to its direct measurement approach.[16][17][18]
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"characterization of Imidazo[1,2-a]pyridin-2-yl-acetic acid analogs"
An In-Depth Technical Guide to the Characterization of Imidazo[1,2-a]pyridin-2-yl-acetic acid Analogs
Foreword: The Scientific Imperative for Rigorous Characterization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4] The introduction of an acetic acid moiety at the 2-position creates the Imidazo[1,2-a]pyridin-2-yl-acetic acid (IPAA) framework, opening new avenues for probing biological targets by introducing a key acidic functional group for potential ionic interactions and hydrogen bonding.
The journey from a novel synthesized molecule to a potential drug candidate is paved with meticulous analytical scrutiny. The unambiguous determination of a molecule's structure, purity, and properties is not merely a procedural formality; it is the bedrock of reproducible science and the prerequisite for understanding its biological function. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the multi-faceted characterization of IPAA analogs. It moves beyond rote protocols to explain the scientific rationale behind each technique, ensuring a self-validating and integral approach to structural and functional elucidation.
The Synthetic Foundation: A Prerequisite for Characterization
A robust characterization strategy begins with a clear understanding of the synthetic route. The synthesis of IPAA analogs typically involves a multi-step process, often starting with the condensation of a substituted 2-aminopyridine with an appropriate α-halo-γ-ketoester. This initial cyclization forms the core imidazo[1,2-a]pyridine ring, which is then subjected to further reactions, such as hydrolysis of the ester, to yield the final acetic acid derivative.[5]
Understanding the reagents, intermediates, and potential side products of the synthesis is critical. This knowledge informs the analytical strategy, allowing the scientist to anticipate potential impurities and select the most appropriate techniques for their detection and for the confirmation of the target structure.
Caption: General synthetic workflow for IPAA analogs.
Unveiling the Molecular Architecture: A Spectroscopic Toolkit
Spectroscopy is the primary toolset for elucidating the molecular structure of newly synthesized compounds. Each technique provides a unique piece of the structural puzzle, and their combined application offers a high degree of confidence in the final assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for characterizing IPAA analogs.
Expertise & Causality: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For the imidazo[1,2-a]pyridine core, the chemical shifts of the aromatic protons are highly diagnostic, allowing for confirmation of the substitution pattern on the pyridine ring.[6] The presence of a singlet corresponding to the methylene (-CH₂-) protons of the acetic acid moiety and the characteristic signals from the bicyclic core are key validators of the target structure.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified IPAA analog in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for compounds containing acidic protons (like the carboxylic acid -COOH) as it allows for their observation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary to resolve ambiguities.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, etc.) to assign signals to specific protons and confirm the structure. Assign ¹³C signals based on their chemical shifts and, if available, DEPT experiments.[7][8]
Data Presentation: Characteristic NMR Signals
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale / Notes |
| Imidazole H-3 | ~7.5 - 8.0 (s) | ~110 - 120 | A characteristic singlet for the proton on the five-membered ring.[6] |
| Pyridine Ring Protons | ~6.8 - 9.0 (d, t, m) | ~110 - 150 | The exact shifts and coupling patterns depend on the substitution.[6][7] |
| Methylene (-CH₂-) | ~3.7 - 4.0 (s) | ~30 - 40 | A key singlet integrating to 2H, confirming the acetic acid side chain. |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 (s, broad) | ~170 - 175 | Often a broad singlet, observable in solvents like DMSO-d₆. |
| Imidazole C-2 | - | ~145 - 155 | Quaternary carbon where the acetic acid group is attached. |
| Bridgehead C-8a | - | ~140 - 145 | Quaternary carbon at the fusion of the two rings. |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like IPAA analogs, which can be readily protonated or deprotonated. The resulting mass spectrum will show a prominent peak for the molecular ion, typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. This provides immediate confirmation that the target molecule has been synthesized.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For HRMS, a TOF (Time-of-Flight) or Orbitrap analyzer is typically used.[8][9]
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). Compare the observed m/z value with the calculated theoretical mass for the expected molecular formula. The difference should be within a few ppm for HRMS.[8]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For IPAA analogs, it provides direct evidence for the key carboxylic acid group and the aromatic system.
Expertise & Causality: The diagnostic value of IR lies in its ability to confirm the successful incorporation of the acetic acid moiety. A strong, broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a sharp, intense band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[7][10] These signals, combined with absorptions for aromatic C=C and C=N bonds, create a unique "fingerprint" for the molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption frequencies and correlate them with specific functional groups.[11]
Data Presentation: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1500 - 1650 | C=N, C=C stretch | Imidazo[1,2-a]pyridine Ring |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1200 - 1350 | C-O stretch | Carboxylic Acid |
Definitive 3D Structure: Single-Crystal X-ray Diffraction
While spectroscopic methods define atomic connectivity, only single-crystal X-ray diffraction can unambiguously determine the three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and stereochemistry.
Expertise & Causality: Obtaining a high-quality single crystal is the most critical and often most challenging step. The resulting electron density map provides irrefutable proof of the structure. It also reveals crucial information about intermolecular interactions in the solid state, such as hydrogen bonding networks involving the carboxylic acid group and π-π stacking of the aromatic rings, which can influence the material's physical properties and inform drug design.[12][13]
Protocol: X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals of the IPAA analog suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to generate an initial electron density map, and then refined to achieve the best fit between the calculated and observed diffraction data.[13]
-
Validation: The final structure is validated and can be deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[13]
Functional Characterization: Biological Activity Profiling
For compounds designed for therapeutic applications, characterization extends beyond structure to include biological function. This involves screening the analogs in relevant assays to determine their potency and mechanism of action.
Expertise & Causality: The choice of assay is dictated by the therapeutic goal. Given the known activities of the imidazo[1,2-a]pyridine scaffold, IPAA analogs are often evaluated for anticancer, antibacterial, or enzyme inhibitory activity.[2][4][14] For example, an MTT assay can be used to assess cytotoxicity against cancer cell lines, while a minimum inhibitory concentration (MIC) assay can determine antibacterial potency. The results of these assays, such as IC₅₀ or MIC values, are critical characterization data points.
Caption: A comprehensive, multi-technique characterization pipeline.
Conclusion
The characterization of Imidazo[1,2-a]pyridin-2-yl-acetic acid analogs is a systematic, multi-disciplinary process. It requires the logical application of spectroscopic, crystallographic, and biological techniques to build an unassailable body of evidence defining the molecule's identity, structure, and function. By adhering to the principles of causality and self-validation outlined in this guide, researchers can ensure the scientific integrity of their findings, paving the way for the successful development of novel therapeutics based on this versatile and potent chemical scaffold.
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The Imidazo[1,2-a]pyridine Core: Early Structure-Activity Relationship Insights for Drug Discovery
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] Its unique electronic and structural properties have made it a fertile ground for the development of drugs targeting a diverse array of biological targets, including receptors, enzymes, and signaling pathways.[3][4] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (heart failure) underscore the clinical and commercial success of this heterocyclic system.[1][5] This technical guide provides an in-depth analysis of the early structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine core. By examining foundational studies across key therapeutic areas, we will elucidate the causal relationships between specific structural modifications and resulting biological activity, offering field-proven insights for contemporary drug discovery efforts.
The Imidazo[1,2-a]pyridine Scaffold: An Overview
The imidazo[1,2-a]pyridine is an aromatic bicyclic heterocycle resulting from the fusion of an imidazole and a pyridine ring.[6] This fusion creates a rigid, planar system with a unique distribution of nitrogen atoms that act as both hydrogen bond donors and acceptors, facilitating interactions with various biological macromolecules. Its structural similarity to endogenous purines allows it to function as a bioisostere, further broadening its therapeutic potential.[6]
The numbering of the imidazo[1,2-a]pyridine core, which will be referenced throughout this guide, is as follows:
Caption: Numbering convention for the imidazo[1,2-a]pyridine scaffold.
The core's reactivity allows for functionalization at multiple positions, primarily C2, C3, and various positions on the pyridine ring (C5-C8). This synthetic tractability is a key reason for its prevalence in medicinal chemistry.[5]
Foundational Synthetic Strategies
The accessibility of diverse imidazo[1,2-a]pyridine derivatives is crucial for systematic SAR exploration. Early and modern synthetic routes provide the chemical toolbox for generating compound libraries.
-
Tschitschibabin Condensation: The classical approach, first reported in 1925, involves the condensation of a 2-aminopyridine with an α-haloketone.[6] This method, while foundational, often requires high temperatures.
-
Multicomponent Reactions (MCRs): Modern strategies frequently employ MCRs for improved efficiency and diversity. The Groebke–Blackburn–Bienaymè (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process, is a powerful tool for rapidly accessing C3-functionalized imidazo[1,2-a]pyridines.[3][7]
-
Copper-Catalyzed Coupling: Another innovative method involves a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper.[6] This approach offers a direct route to a wide range of structurally diverse derivatives.[6]
Caption: Key synthetic pathways to the imidazo[1,2-a]pyridine core.
Early SAR in Key Therapeutic Areas
The following sections delve into the foundational SAR studies that defined the potential of the imidazo[1,2-a]pyridine core against specific, high-value biological targets.
GABA-A Receptor Positive Allosteric Modulators (PAMs)
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and the target for benzodiazepines.[8] Imidazo[1,2-a]pyridines, like Zolpidem, were developed as non-benzodiazepine PAMs, often exhibiting selectivity for specific GABA-A receptor subtypes (e.g., α1).[9]
Causality Behind Experimental Choices: The goal was to create agents with the anxiolytic and hypnotic effects of benzodiazepines but with an improved side-effect profile (e.g., less sedation or dependence). This drove the search for subtype-selective compounds. The imidazo[1,2-a]pyridine core was chosen as a rigid scaffold to orient key pharmacophoric elements in a spatially defined manner, mimicking the benzodiazepine pharmacophore.[9][10]
Core SAR Findings:
-
C2-Position: A substituted aryl group, typically a tolyl or phenyl group, is critical for high-affinity binding. This group is believed to occupy a key hydrophobic pocket in the receptor.
-
C3-Position: This position is highly sensitive to steric bulk. Early SAR established that a small, hydrogen-bond accepting group, most notably an N,N-dimethylacetamide moiety (-CH2C(=O)N(CH3)2), as seen in Zolpidem, is optimal for potent activity.[9] Larger substituents are generally detrimental.
-
C6-Position: Substitution at this position with small groups (e.g., methyl) is well-tolerated and can fine-tune potency and subtype selectivity. For instance, the 6-methyl group in Zolpidem contributes to its α1-subtype selectivity.[9]
-
Pyridine Ring (C5, C7, C8): Modifications in these positions are generally less favorable than at C6, often leading to a decrease in potency. However, strategic placement of substituents can influence metabolic stability and pharmacokinetic properties.[11]
Caption: Key SAR drivers for GABA-A receptor positive allosteric modulators.
Table 1: SAR Summary of Imidazo[1,2-a]pyridine-based GABA-A PAMs
| Compound | R2 | R3 | R6 | GABA-A α1 Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| Zolpidem Analog | 4-CH₃-Ph | -CH₂C(=O)N(CH₃)₂ | -CH₃ | ~10-20 |
| Alpidem Analog | 4-Cl-Ph | -C(=O)N(propyl)₂ | -Cl | ~1-5 |
| Saripidem Analog | 4-Cl-Ph | -C(=O)NH-iPr | -CH₃ | ~5-15 |
(Data synthesized from general knowledge presented in sources[9][10][11])
Antitubercular Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new therapeutics.[12] High-throughput screening campaigns identified the imidazo[1,2-a]pyridine-3-carboxamide scaffold as a potent inhibitor of Mycobacterium tuberculosis (Mtb).[12][13] This led to the discovery of clinical candidates like Q203 (Telacebec).[13]
Causality Behind Experimental Choices: The initial hit identification from whole-cell screening validated the core scaffold's potential. Subsequent optimization focused on improving potency against Mtb, enhancing metabolic stability, and ensuring a good safety profile. The primary target was later identified as the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mtb.[13]
Core SAR Findings:
-
C3-Carboxamide: This moiety is an absolute requirement for activity. The amide nitrogen and its substituent are critical.
-
Amide Substituent: Early exploration revealed that bulky, lipophilic biaryl ethers attached via a short alkyl linker to the amide nitrogen led to nanomolar potency.[12] This large group is believed to occupy a deep hydrophobic pocket in the QcrB protein.
-
C6 and C7 Positions: Small, electron-withdrawing groups (like chlorine or trifluoromethyl) at the C7 position were found to significantly enhance potency. The C6 position was also a key point for modification, with groups like adamantyl or tert-butyl improving both potency and pharmacokinetic properties.
-
C2-Position: A hydrogen atom at the C2 position was found to be optimal. Introducing substituents here generally leads to a significant loss of antimycobacterial activity.[12]
Table 2: SAR Summary of Imidazo[1,2-a]pyridine-3-carboxamide Antitubercular Agents
| Compound Series | C2-Substituent | C7-Substituent | Amide Side Chain (R) | Mtb MIC₉₀ (µM) |
|---|---|---|---|---|
| Lead Series | H | H | -CH₂-O-Ph | 0.1 - 1.0 |
| Optimized | H | -CF₃ | -CH₂-(4-adamantyl-phenoxy) | ≤0.006 |
| Q203 (Telacebec) | H | -CF₃ | -CH₂-(4-(benzyloxy)phenoxy) | ≤0.006 |
| Detrimental | -CH₃ | -CF₃ | -CH₂-(4-adamantyl-phenoxy) | >10 |
(Data derived from studies on imidazo[1,2-a]pyridine amides and Q203 development[12][13])
Caption: Logical workflow for the optimization of antitubercular agents.
Experimental Protocols: A Self-Validating System
Trustworthiness in research stems from reproducible methodologies. The following protocols are described to be self-validating, providing clear steps and expected outcomes for key processes in the study of imidazo[1,2-a]pyridines.
Synthesis Protocol: Preparation of 2-phenylimidazo[1,2-a]pyridine
This protocol describes a foundational Tschitschibabin condensation, a reliable method for creating the core scaffold.[14]
Objective: To synthesize a core imidazo[1,2-a]pyridine structure for further functionalization.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Ketone: To the solution, add 2-bromoacetophenone (phenacyl bromide) (1.05 eq).
-
Reaction Condition: The reaction can be performed under solvent-free conditions by gently heating the mixture or by refluxing in the chosen solvent for 2-4 hours.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-phenylimidazo[1,2-a]pyridine.
-
Validation: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[14] The expected spectra will show characteristic peaks for the fused aromatic system and the phenyl substituent.
Biological Assay Protocol: In Vitro Anticancer Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effect of newly synthesized imidazo[1,2-a]pyridine derivatives on a cancer cell line.[15]
Objective: To determine the concentration at which a test compound inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test imidazo[1,2-a]pyridine derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control. Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis & Validation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The system is validated if the positive control shows its expected potency and the dose-response curve is sigmoidal.[15]
Conclusion and Future Outlook
The early structure-activity relationship studies of the imidazo[1,2-a]pyridine core have laid a robust foundation for modern drug discovery. The initial explorations into its utility as a modulator of GABA-A receptors, a potent antitubercular agent, and a versatile scaffold for anticancer drugs have demonstrated the core's remarkable chemical and biological plasticity.[1][2] The fundamental principles discovered—such as the importance of specific substitution patterns at the C2, C3, and C7 positions—continue to guide the design of new, more potent, and selective therapeutic agents. As synthetic methodologies become more advanced, the ability to fine-tune the properties of this privileged scaffold will undoubtedly lead to the discovery of novel medicines for a wide range of human diseases.
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. Available at: [Link]
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. Available at: [Link]
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In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences. Available at: [Link]
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The SARs of imidazo [1,2-a]-pyridine derivatives as GABAAR PAMs based... ResearchGate. Available at: [Link]
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Structure−Activity Relationship of Imidazo[1,2- a ]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. ResearchGate. Available at: [Link]
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Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic Chemistry. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
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Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]
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Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][6][14][16]triazines as Phosphodiesterase 2A Inhibitors. Molecules. Available at: [Link]
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Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. Available at: [Link]
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A Technical Guide to the Spectroscopic Analysis of Imidazo[1,2-a]pyridin-2-yl-acetic acid
Introduction
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Imidazo[1,2-a]pyridin-2-yl-acetic acid, in particular, serves as a crucial intermediate in the synthesis of novel pharmaceutical agents.[4] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize Imidazo[1,2-a]pyridin-2-yl-acetic acid. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided herein are geared towards researchers, scientists, and drug development professionals, offering a practical framework for the unambiguous structural elucidation of this important molecule.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Imidazo[1,2-a]pyridin-2-yl-acetic acid consists of a fused bicyclic imidazo[1,2-a]pyridine core with an acetic acid moiety at the 2-position.
Caption: Molecular structure of Imidazo[1,2-a]pyridin-2-yl-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of Imidazo[1,2-a]pyridin-2-yl-acetic acid.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and their coupling patterns (which provide information about neighboring protons).
Expected ¹H NMR Spectral Data:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.0-8.2 | d | ~6.8 |
| H-8 | ~7.5-7.7 | d | ~9.0 |
| H-7 | ~7.1-7.3 | t | ~7.8 |
| H-6 | ~6.7-6.9 | t | ~6.8 |
| H-3 | ~7.4-7.6 | s | - |
| -CH₂- | ~3.8-4.0 | s | - |
| -COOH | ~10.0-12.0 | br s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Interpretation and Causality:
-
Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the pyridine ring are typically found in the downfield region (6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns are influenced by the fused imidazole ring and the electron-withdrawing nature of the nitrogen atom.
-
Imidazole Proton (H-3): The proton on the imidazole ring (H-3) appears as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronic effects of the neighboring nitrogen atoms and the acetic acid substituent.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the electron-withdrawing carbonyl group and the imidazole ring, resulting in a downfield shift. They typically appear as a singlet.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a very downfield chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~170-175 |
| C-2 | ~145-150 |
| C-8a | ~140-145 |
| C-5 | ~125-130 |
| C-7 | ~120-125 |
| C-3 | ~115-120 |
| C-6 | ~110-115 |
| C-8 | ~110-115 |
| -CH₂- | ~30-35 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Interpretation and Causality:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic and Heteroaromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring system appear in the range of 110-150 ppm. The exact chemical shifts are determined by their position relative to the nitrogen atoms and the substituent.
-
Methylene Carbon (-CH₂-): The methylene carbon is found in the upfield region, consistent with an sp³-hybridized carbon.
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of Imidazo[1,2-a]pyridin-2-yl-acetic acid and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak ([M+H]⁺): For Imidazo[1,2-a]pyridin-2-yl-acetic acid (C₉H₈N₂O₂), the expected monoisotopic mass is 176.06 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 177.07.[5]
-
Key Fragmentation Pathways: The fragmentation of the imidazo[1,2-a]pyridine core is a key diagnostic tool.[6] Common fragmentation pathways include the loss of the carboxylic acid group (-COOH) and cleavage of the acetic acid side chain.
Caption: Simplified fragmentation pathway of Imidazo[1,2-a]pyridin-2-yl-acetic acid in MS.
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used to separate the analyte from impurities.
-
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to determine the molecular weight and study the fragmentation patterns. Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of specific ions.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is an excellent technique for identifying the functional groups present in a molecule.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic acid |
| ~3100-3000 | C-H stretch | Aromatic/Heteroaromatic |
| ~2900-2800 | C-H stretch | Aliphatic (CH₂) |
| ~1710-1680 | C=O stretch | Carboxylic acid |
| ~1640-1500 | C=C and C=N stretch | Aromatic/Heteroaromatic rings |
| ~1300-1200 | C-O stretch | Carboxylic acid |
| ~900-675 | C-H bend | Aromatic/Heteroaromatic (out-of-plane) |
Interpretation and Causality:
-
O-H Stretch: The most characteristic feature for the carboxylic acid is the very broad absorption band in the 3400-2400 cm⁻¹ region, which is due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.
-
Aromatic/Heteroaromatic Stretches: The C-H stretching vibrations of the imidazo[1,2-a]pyridine ring appear just above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations are observed in the 1640-1500 cm⁻¹ region.[7]
-
Aliphatic C-H Stretch: The C-H stretching of the methylene group will be present in the 2900-2800 cm⁻¹ range.
Experimental Protocol for FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying conjugated systems like the imidazo[1,2-a]pyridine ring.
Expected UV-Vis Absorption Maxima (λmax):
Imidazo[1,2-a]pyridine derivatives typically exhibit two main absorption bands.[8][9]
| Wavelength Range (nm) | Electronic Transition |
| ~250-280 | π → π |
| ~310-340 | π → π and/or n → π* |
Interpretation and Causality:
-
The absorption bands are due to π → π* electronic transitions within the conjugated imidazo[1,2-a]pyridine system.[9]
-
The position and intensity of the absorption maxima can be influenced by the solvent polarity and the nature of substituents on the ring system.
-
The acetic acid substituent may cause a slight shift in the absorption bands compared to the unsubstituted parent compound.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).
-
Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Conclusion
The comprehensive spectroscopic analysis of Imidazo[1,2-a]pyridin-2-yl-acetic acid, employing a combination of NMR, MS, FT-IR, and UV-Vis techniques, provides a robust framework for its unequivocal structural characterization. Each technique offers complementary information, and together they form a self-validating system for confirming the identity, purity, and structural integrity of this important pharmaceutical intermediate. The methodologies and expected data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, development, and analysis of imidazo[1,2-a]pyridine-based compounds.
References
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J&K Scientific. (2019, February 14). Imidazo[1,2-a]pyridin-2-yl-acetic acid | 19741-30-1. Retrieved from J&K Scientific website: [Link]
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Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]
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Pugmire, R. J., et al. (1992). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
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Shawali, A. S. (2001). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Journal of the Chinese Chemical Society, 48(6B), 1145-1150. [Link]
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Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. [Link]
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Krishnakumar, V., & John, X. (2006). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 651-657. [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. Retrieved from [Link]
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Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38047-38059. [Link]
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Di Donato, M., et al. (2018). Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission. Chemistry – A European Journal, 24(62), 16578-16588. [Link]
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Sharma, V., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 21(1), 2-20. [Link]
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PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-yl-acetic acid. Retrieved from [Link]
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S. K. Guchhait, et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(79), 11685-11703. [Link]
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The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Unraveling its Mechanisms of Action
Introduction: The Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] Its synthetic tractability and diverse pharmacological profile have made it a focal point for the development of novel drugs targeting a range of diseases, from infectious agents to cancer.[1][2][3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and strategic considerations for elucidating the mechanisms of action of imidazo[1,2-a]pyridine-based compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format to empower your research endeavors.
I. Anticancer Mechanisms: Targeting Key Signaling Cascades
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.[6][7] A predominant mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, a cascade frequently dysregulated in various cancers.[6][7]
A. Elucidating PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its constitutive activation in cancer cells promotes uncontrolled proliferation and resistance to apoptosis. Imidazo[1,2-a]pyridine-based compounds have been shown to effectively inhibit this pathway, leading to cancer cell death.
Caption: Experimental workflow for characterizing the anticancer mechanism of imidazo[1,2-a]pyridine scaffolds.
This protocol details the investigation of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cells treated with an imidazo[1,2-a]pyridine derivative.
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
B. Induction of Apoptosis
A key consequence of PI3K/Akt/mTOR pathway inhibition is the induction of apoptosis, or programmed cell death. This can be quantitatively assessed using flow cytometry.
This protocol outlines the steps to quantify apoptosis in cancer cells treated with an imidazo[1,2-a]pyridine compound using Annexin V and Propidium Iodide (PI) staining.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
2. Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
3. Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | A375 (Melanoma) | 0.14 | [6] |
| HeLa (Cervical) | 0.21 | [6] | |
| Compound B | T47D (Breast) | >10 | [6] |
| Compound C | A375 (Melanoma) | <1 | [6] |
| Compound D | HCC1937 (Breast) | 45 | [7] |
| Compound E | HCC1937 (Breast) | 47.7 | [7] |
| Compound F | MCF-7 (Breast) | 20.47 | [8] |
| HT-29 (Colon) | 4.15 | [8] | |
| B16F10 (Melanoma) | 14.39 | [8] | |
| Compound G | MDA-MB-468 (Breast) | 43.46 (24h) | [9] |
| BT-474 (Breast) | 35.98 (24h) | [9] | |
| Compound H | HeLa (Cervical) | 0.34 | [10] |
| MDA-MB-231 (Breast) | 0.32 | [10] | |
| ACHN (Renal) | 0.39 | [10] | |
| HCT-15 (Colon) | 0.31 | [10] | |
| Compound I | Hep-2 (Laryngeal) | 11 | [11] |
| HepG2 (Hepatocellular) | 13 | [11] | |
| MCF-7 (Breast) | 11 | [11] | |
| A375 (Melanoma) | 11 | [11] |
II. Antitubercular Mechanism: Targeting Mycobacterial Respiration
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, with a distinct mechanism of action that targets the electron transport chain.[12][13][14]
A. Identifying the Molecular Target: QcrB
A key target of antitubercular imidazo[1,2-a]pyridines is the QcrB subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), an essential component of the electron transport chain responsible for ATP synthesis.[15][16] Inhibition of QcrB disrupts cellular respiration, leading to bacterial death.
Caption: Workflow for identifying and validating QcrB as the target of imidazo[1,2-a]pyridine antitubercular agents.
This protocol outlines the methodology for identifying the molecular target of an imidazo[1,2-a]pyridine compound in M. tuberculosis.
1. Generation of Spontaneous Resistant Mutants:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Plate a high density of bacteria (e.g., 10^8 to 10^9 CFUs) on Middlebrook 7H11 agar plates containing the imidazo[1,2-a]pyridine compound at a concentration 5-10 times its minimum inhibitory concentration (MIC).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Isolate individual resistant colonies that appear.
2. Whole-Genome Sequencing:
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing on each isolate.
-
Compare the genome sequences of the resistant mutants to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant strains. A common mutation found in imidazo[1,2-a]pyridine-resistant strains is in the qcrB gene.[15][16]
3. Target Validation by Overexpression:
-
Clone the wild-type and mutated qcrB gene into an episomal expression vector.
-
Transform M. tuberculosis with the overexpression plasmids.
-
Determine the MIC of the imidazo[1,2-a]pyridine compound against the wild-type, empty vector control, and the QcrB overexpressing strains.
-
A significant increase in the MIC for the strain overexpressing wild-type QcrB, and no change or a smaller increase for the mutant QcrB overexpressing strain, validates QcrB as the target.
B. Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
The following table presents the minimum inhibitory concentrations (MIC) of various imidazo[1,2-a]pyridine derivatives against M. tuberculosis.
| Compound ID | M. tuberculosis Strain | MIC (µM) | Reference |
| IPA-1 | H37Rv | 0.03 - 5.0 | [15] |
| IPA-2 | MDR and XDR strains | 0.07 - 2.2 | [13] |
| IPA-3 | Replicating Mtb | ≤0.006 | [13] |
| IPA-4 | MDR and XDR strains | ≤0.03 - 0.8 | [12] |
| IPA-5 | H37Rv | 0.05 (µg/mL) | [14] |
| IPA-6 | H37Rv | 0.4 (µg/mL) | [14] |
| IPA-7 | H37Rv | <0.035 | [14] |
| IPA-8 | H37Rv | 0.0625 (µg/mL) | [14] |
| IPA-9 | H37Rv | <0.016 (µg/mL) | [14] |
| IPA-10 | MDR and XDR strains | 0.04 - 2.3 | [17] |
III. Kinase Inhibition: A Broad Spectrum of Activity
Beyond their anticancer and antitubercular properties, imidazo[1,2-a]pyridine scaffolds are potent inhibitors of a wide range of protein kinases, which are key regulators of numerous cellular processes.
A. Diverse Kinase Targets
Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of:
-
Cyclin-Dependent Kinases (CDKs): Crucial for cell cycle regulation.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many cancers.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in cell growth and division.
B. Quantitative Data: Kinase Inhibitory Activity
The following table provides a summary of the inhibitory activity of selected imidazo[1,2-a]pyridine compounds against various kinases.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| AZ703 | CDK1/cyclin B | 29 | [18] |
| CDK2/cyclin E | 34 | [18] | |
| Compound J | PI3Kα | 2 | [6] |
| Compound K | PI3KCA | 0.67 (µM) | [6] |
| Compound L | CLK1 | 700 | [19] |
| DYRK1A | 2600 | [19] | |
| LB-1 | CDK9 | 9.22 | [20] |
Conclusion: A Versatile Scaffold with Enduring Promise
The imidazo[1,2-a]pyridine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its ability to be readily functionalized allows for the fine-tuning of activity against a diverse array of biological targets. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to effectively investigate and understand the mechanisms of action of this privileged scaffold, thereby accelerating the development of the next generation of imidazo[1,2-a]pyridine-based drugs. By employing a systematic and rigorous approach to mechanism of action studies, the full therapeutic potential of this remarkable chemical entity can be realized.
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Altaher, A. M. H., Al-Ostoot, F. H., Al-Ghraiybah, N. F. A., Al-boon, M. K., & Al-Qerem, W. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 1-11. [Link]
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Balasubramanian, B., Perumal, S., Manivel, P., & Anand, S. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(41), 38048-38062. [Link]
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Altaher, A. M. H., Al-Ostoot, F. H., Al-Ghraiybah, N. F. A., & Al-Qerem, W. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
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An In-Depth Technical Guide to Exploring the Chemical Space of Imidazo[1,2-a]pyridin-2-yl-acetic Acid Derivatives
Abstract
The Imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous marketed drugs and clinical candidates.[1][2][3] Its unique electronic and structural properties make it a versatile framework for developing therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[4][5][6] This guide focuses specifically on derivatives featuring an acetic acid moiety at the 2-position, a substitution that provides a critical handle for both modulating physicochemical properties and establishing key interactions with biological targets. We will navigate the synthetic landscape, explore strategies for chemical space expansion, detail robust protocols for biological evaluation, and elucidate the principles of structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for novel therapeutic discovery.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery
The fusion of an imidazole and a pyridine ring creates a bicyclic 5-6 heterocyclic system with a unique electronic distribution and a rigid, planar structure.[3][7] This conformation is highly amenable to binding in the active sites of various enzymes and receptors. Marketed drugs such as Zolpidem and Alpidem underscore the therapeutic relevance of this core.[2][8] The scaffold's value is further demonstrated by its broad biological activity profile, which includes anticancer, antimycobacterial, antiviral, and anti-inflammatory properties.[3][4][5]
The addition of a 2-yl-acetic acid group introduces a carboxylic acid functionality. This group can serve multiple purposes:
-
Pharmacokinetic Anchor: It can improve aqueous solubility and provide a handle for formulation.
-
Pharmacodynamic Interaction: It can act as a hydrogen bond donor/acceptor or a coordination site for metal ions within an enzyme's active site.
-
Synthetic Handle: The carboxylic acid is readily converted into esters, amides, and other functional groups, allowing for extensive derivatization and exploration of the surrounding chemical space.[9]
Our exploration will be framed by a typical drug discovery workflow, emphasizing the rationale behind each stage.
Caption: A typical workflow for scaffold-based drug discovery.
Synthetic Strategies for the Imidazo[1,2-a]pyridine Core
The construction of the core scaffold is the first critical step. Several robust methods exist, with the choice often dictated by the availability of starting materials and desired substitution patterns.
Classical Synthesis: Condensation of 2-Aminopyridines
One of the most fundamental and widely used methods involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[10] For the 2-yl-acetic acid scaffold, this typically involves a derivative of bromopyruvic acid or a related three-carbon electrophile.
-
Mechanism: The reaction proceeds via an initial SN2 reaction where the endocyclic pyridine nitrogen of 2-aminopyridine attacks the α-halo ketone, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the exocyclic amino group attacking the carbonyl carbon, followed by dehydration, yields the fused imidazo[1,2-a]pyridine ring system.[7][11]
Caption: Simplified mechanism for imidazo[1,2-a]pyridine synthesis.
Multicomponent Reactions (MCRs)
For generating chemical diversity efficiently, multicomponent reactions are invaluable. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble substituted imidazo[1,2-a]pyridines.[2][12] While not directly yielding the acetic acid moiety, it can be used to install precursors that are later converted to the desired functionality.
Modern Metal-Catalyzed Approaches
Recent advances have introduced various transition-metal-catalyzed methods, often offering milder conditions and broader functional group tolerance.[13][14] Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketones or terminal alkynes provides an efficient route to the scaffold.[7][14] These methods are particularly useful for creating derivatives that are difficult to access through classical condensation.[15]
Protocol 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
This protocol describes a standard, self-validating synthesis of the core ester, which can be subsequently hydrolyzed to the target acetic acid or used directly for amide coupling.
Materials:
-
2-Aminopyridine
-
Ethyl 4-bromo-3-oxobutanoate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH), Anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.5 eq). Stir the suspension at room temperature for 15 minutes.
-
Addition of Electrophile: Add ethyl 4-bromo-3-oxobutanoate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the 2-aminopyridine spot is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification (Self-Validation Step 1): Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization (Self-Validation Step 2): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral patterns validate the success of the synthesis.
Exploring Chemical Space via Derivatization
With the core scaffold in hand, the next phase is to explore the chemical space by modifying the acetic acid moiety and substituting the bicyclic ring system.
Amide Library Synthesis
The carboxylic acid of Imidazo[1,2-a]pyridin-2-yl-acetic acid is an ideal starting point for creating a diverse amide library. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the acid with a wide array of primary and secondary amines. This strategy allows for the systematic probing of pockets in a biological target's active site.
Ring Functionalization
The imidazo[1,2-a]pyridine ring itself can be functionalized. The C3 position is particularly reactive towards electrophilic substitution, allowing for halogenation, acylation, or nitration.[15] Other positions (C5, C6, C7, C8) can be modified by starting with pre-functionalized 2-aminopyridines.[15] These modifications are crucial for modulating properties like lipophilicity, metabolic stability, and target selectivity.
Biological Evaluation: A Focus on Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[16][17][18][19] The PI3K/mTOR signaling pathway, often dysregulated in cancer, is a particularly relevant target for this scaffold.[17][20]
In Vitro Kinase Assays
The primary evaluation of newly synthesized compounds involves in vitro assays to determine their inhibitory potency against the target kinase.
Protocol 2: In Vitro Luminescent Kinase Assay (e.g., PI3Kα)
This protocol outlines a common method to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against a specific kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Assay buffer (containing MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Positive control inhibitor (e.g., Alpelisib)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include "no inhibitor" (DMSO only) and "positive control" wells.
-
Enzyme/Substrate Addition: Prepare a master mix of the PI3Kα enzyme and PIP2 substrate in assay buffer. Add this mix to all wells.
-
Initiation of Reaction: Prepare an ATP solution in assay buffer. Add it to all wells to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis (Self-Validation Step):
-
Normalize the data: Set the "no inhibitor" wells as 100% activity and the "positive control" wells as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. The quality of the curve fit (R² value) and the Z'-factor of the assay validate the results.
-
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of biological data from a library of derivatives allows for the development of a Structure-Activity Relationship (SAR). This provides crucial insights into how chemical modifications affect potency and selectivity.
For Imidazo[1,2-a]pyridin-2-yl-acetic acid amides, a hypothetical SAR exploration against PI3Kα might yield data as presented in the table below.
| Compound | R¹ (on Amine) | R² (at C7 of Core) | PI3Kα IC₅₀ (nM) |
| 1a | -CH₃ | -H | 1500 |
| 1b | -CH₂Ph | -H | 250 |
| 1c | -CH₂(4-F-Ph) | -H | 85 |
| 1d | -CH₂(4-F-Ph) | -Cl | 40 |
| 1e | -CH₂(4-F-Ph) | -OCH₃ | 95 |
| 1f | -Cyclohexyl | -H | 800 |
SAR Interpretation:
-
Amide Group (R¹): A simple methyl group (1a) results in low potency. Introducing a larger, aromatic group like benzyl (1b) significantly improves activity, suggesting a hydrophobic pocket is being engaged. Adding an electron-withdrawing fluorine to the phenyl ring (1c) further enhances potency, possibly through favorable electronic interactions or improved metabolic stability. Bulky aliphatic groups like cyclohexyl (1f) are less tolerated than aromatic ones.
-
Core Substitution (R²): Adding a small, electron-withdrawing chlorine at the C7 position (1d) nearly doubles the potency compared to the unsubstituted analog (1c). This indicates that this position may be sensitive to electronic or steric effects. An electron-donating methoxy group (1e) is detrimental compared to the chloro-substituted derivative.
These insights form a feedback loop, guiding the design of the next generation of compounds for lead optimization.[12][21][22][23]
Conclusion
The Imidazo[1,2-a]pyridin-2-yl-acetic acid scaffold represents a rich and fertile ground for drug discovery. Its synthetic tractability, coupled with its proven biological relevance, makes it an attractive starting point for developing novel therapeutics. By systematically applying the principles of library design, robust synthetic and analytical protocols, and iterative SAR analysis, researchers can effectively explore the chemical space around this privileged core to identify potent and selective clinical candidates. The methodologies and insights presented in this guide provide a comprehensive framework for initiating and advancing such a drug discovery program.
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Zhang, D., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
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Mallesh, B., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 996-1001. [Link]
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Raynaud, F. I., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1977-1981. [Link]
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Zhang, D., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. University of Arizona. [Link]
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Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
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Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
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Narayan, S., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
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Al-Masoudi, W. A. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. [Link]
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Al-Masoudi, W. A. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]
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Hryniuk, I., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2023(3), M1713. [Link]
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Sharma, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(40), 35919-35934. [Link]
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Methodological & Application
Introduction: The Rationale for Targeting COX-2 with Imidazo[1,2-a]pyridine Scaffolds
An in-depth guide to the in vitro evaluation of Imidazo[1,2-a]pyridin-2-yl-acetic acid as a selective Cyclooxygenase-2 (COX-2) inhibitor.
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, which are critical mediators of physiological and pathophysiological processes.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric cytoprotection, and COX-2, which is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[2][3] This inducible nature makes COX-2 a prime therapeutic target for mitigating inflammation and pain, with the potential for fewer gastrointestinal side effects than non-selective NSAIDs that inhibit both isoforms.[3][4]
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic versatility and broad spectrum of biological activities.[5] This heterocyclic system is a cornerstone of several marketed drugs. Numerous studies have successfully developed imidazo[1,2-a]pyridine derivatives as potent and highly selective COX-2 inhibitors.[6][7][8][9] A common feature in many potent inhibitors of this class is the presence of a p-methylsulfonylphenyl moiety, which effectively docks into a secondary pocket of the COX-2 active site, a key factor for selectivity.[6][7][9] This application note provides a comprehensive protocol for evaluating the inhibitory potential of a specific member of this class, Imidazo[1,2-a]pyridin-2-yl-acetic acid , using a robust, fluorometric in vitro assay.
Principle of the Fluorometric COX-2 Inhibition Assay
The assay quantifies the peroxidase activity of COX-2. The enzyme first catalyzes the conversion of arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2). A specialized probe then reacts with PGG2, generating a highly fluorescent product. The rate of fluorescence increase is directly proportional to COX-2 activity.[1][10] The presence of an inhibitor, such as Imidazo[1,2-a]pyridin-2-yl-acetic acid, will decrease the rate of PGG2 formation, resulting in a reduced fluorescent signal. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.
Diagram of the Experimental Workflow
The following diagram outlines the complete workflow for the determination of the COX-2 inhibitory activity of the test compound.
Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.
Detailed Protocols
This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of the test compound.
PART 1: Materials and Reagent Preparation
Materials:
-
Human Recombinant COX-2 Enzyme[1]
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[2]
-
COX Probe (in DMSO)[1]
-
COX Cofactor (e.g., Hematin in DMSO)[2]
-
Arachidonic Acid (Substrate)[1]
-
Test Compound: Imidazo[1,2-a]pyridin-2-yl-acetic acid (MW: 176.17 g/mol )[11][12]
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor)[1]
-
Vehicle Control: Anhydrous DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader with kinetic mode (capable of λex=535nm / λem=587nm)[1]
-
Multichannel pipette
Reagent Preparation:
-
Test Compound (10 mM Stock): Accurately weigh 1.76 mg of Imidazo[1,2-a]pyridin-2-yl-acetic acid and dissolve in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Rationale: DMSO is a standard solvent for solubilizing organic compounds for biological assays.
-
Positive Control (1 mM Celecoxib Stock): Prepare a 1 mM stock solution of Celecoxib in DMSO. This will serve as a reference for maximal inhibition.
-
Serial Dilutions: Perform serial dilutions of the Test Compound and Positive Control in DMSO to create a range of concentrations for testing (e.g., 10-fold dilutions followed by 2-fold dilutions). This is crucial for generating a complete dose-response curve.
-
COX-2 Enzyme Working Solution: Reconstitute the lyophilized enzyme in purified water as per the manufacturer's instructions. Keep on ice and use within the stability window (typically <1 hour on ice) to prevent loss of activity.[1][13] Rationale: Enzymes are sensitive to temperature and can denature if not handled properly.
-
Arachidonic Acid Working Solution: Prepare the substrate solution according to the supplier's protocol, often involving dilution in ethanol and buffer.[1] Rationale: The substrate initiates the enzymatic reaction; its concentration must be carefully controlled.
PART 2: Assay Procedure
-
Plate Layout: Design the experiment in a 96-well plate. Include wells for:
-
Blank: All components except the enzyme.
-
Enzyme Control (100% Activity): All components, with DMSO vehicle instead of inhibitor.
-
Positive Control: All components, with Celecoxib at a concentration known to cause >90% inhibition.
-
Test Compound: All components, with Imidazo[1,2-a]pyridin-2-yl-acetic acid at various final concentrations (e.g., 0.01 µM to 100 µM).
-
| Well Type | Description | Purpose |
| Blank | Reaction Mix + Buffer (No Enzyme) | Measures background fluorescence. |
| Enzyme Control | Reaction Mix + Enzyme + DMSO | Represents 100% enzyme activity. |
| Positive Control | Reaction Mix + Enzyme + Celecoxib | Validates assay performance and inhibition. |
| Test Compound | Reaction Mix + Enzyme + Test Compound | Measures inhibition at different concentrations. |
-
Reaction Mix Preparation: Prepare a master mix of reagents for the number of assays to be performed. For each well, combine the following in order:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Rationale: Creating a master mix ensures consistency across all wells and minimizes pipetting errors.
-
-
Dispensing Reagents:
-
Add 80 µL of the Reaction Mix to each designated well.
-
Add 10 µL of the appropriate solution to each well:
-
Assay Buffer to "Blank" wells.
-
Diluted COX-2 Enzyme to all other wells.
-
-
Add 10 µL of the appropriate inhibitor/vehicle solution:
-
DMSO to "Enzyme Control" wells.
-
Celecoxib dilutions to "Positive Control" wells.
-
Test Compound dilutions to "Test Compound" wells.
-
-
-
Pre-incubation: Gently tap the plate to mix. Incubate at 25°C for 10-15 minutes, protected from light.
-
Rationale: This step allows the inhibitor to bind to the COX-2 enzyme before the substrate is introduced. This is particularly important for time-dependent inhibitors.[13]
-
-
Reaction Initiation: Using a multichannel pipette, add 10 µL of the Arachidonic Acid working solution to all wells simultaneously to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric reader. Measure the fluorescence (λex=535nm / λem=587nm) in kinetic mode at 25°C, taking readings every minute for 5-10 minutes.[1]
-
Rationale: A kinetic read is superior to a single endpoint measurement as it provides the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
PART 3: Data Analysis and Interpretation
-
Calculate Reaction Velocity: For each well, determine the rate of reaction by plotting the relative fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction velocity (V₀) in RFU/min.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (V₀ sample - V₀ blank) / (V₀ enzyme control - V₀ blank)] x 100
-
Determine IC50 Value: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]
Expected Results and Data Presentation
The results should demonstrate a concentration-dependent inhibition of COX-2 activity by Imidazo[1,2-a]pyridin-2-yl-acetic acid. The data can be effectively summarized in a table.
| Compound | IC50 (µM) | Selectivity Index (SI) * |
| Imidazo[1,2-a]pyridin-2-yl-acetic acid | To be determined | To be determined |
| Celecoxib (Positive Control) | ~0.05 - 0.2 | >100 |
| DMSO (Vehicle Control) | No Inhibition | N/A |
*Note: The Selectivity Index (SI = IC50 for COX-1 / IC50 for COX-2) requires a parallel assay using the COX-1 isoform. High SI values indicate greater selectivity for COX-2. Based on published data for similar scaffolds, potent derivatives can exhibit IC50 values in the nanomolar to low micromolar range with high selectivity.[6][8][9]
Conclusion
This application note provides a robust and detailed protocol for the in vitro assessment of Imidazo[1,2-a]pyridin-2-yl-acetic acid as a COX-2 inhibitor. By following this fluorometric assay methodology, researchers can reliably determine the potency (IC50) of this compound, providing critical data for drug discovery and development programs focused on novel anti-inflammatory agents. The inclusion of appropriate controls ensures the validity of the results, making this a self-validating system for screening potential therapeutic candidates.
References
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. Available from: [Link]
-
Movahed, M. A., Daraei, B., & Zarghi, A. (2016). Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. Letters in Drug Design & Discovery, 13(8), 793-799. Available from: [Link]
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Faramarzi, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Social Medicine, 24(7), 504-513. Available from: [Link]
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Riener, M., et al. (2006). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 341, 65-74. Available from: [Link]
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Movahed, M. A., Daraei, B., & Zarghi, A. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science Publishers. Available from: [Link]
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Aghaei, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of the Iranian Chemical Society, 20(8), 2139-2153. Available from: [Link]
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Ghorbani, A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 22(1), 219. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67780432, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. Available from: [Link].
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El-Sayed, M. A. A., et al. (2019). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 24(10), 1984. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 87284, Imidazo[1,2-a]pyridine-3-acetic acid. Available from: [Link].
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The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 10-13. Available from: [Link]
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Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 55(1), 2.3.1-2.3.22. Available from: [Link]
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da S. Gomes, A. C. C., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
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Yadav, P., et al. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 14(1), 4426. Available from: [Link]
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Movahed, M. A., Daraei, B., & Zarghi, A. (2016). (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available from: [Link]
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Pandit, S., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NOVEL IMIDAZO[1,2- A]PYRIDINE DERIVATIVES AS POTENTIAL CYCLOOXYGENASE-2 (COX-2) INHIBITORS. Semantic Scholar. Available from: [Link]
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da S. Gomes, A. C. C., et al. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
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Mishra, S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link]
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Application Notes and Protocols for In Vivo Evaluation of Imidazo[1,2-a]pyridine Anti-inflammatory Activity
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines in Inflammation
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anti-inflammatory properties.[1][2] These compounds have garnered significant interest as potential therapeutic agents for a variety of inflammatory conditions. Their mechanism of action is often multifaceted, involving the modulation of key inflammatory pathways such as the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the suppression of the NF-κB signaling pathway.[3][4] The NF-κB transcription factor is a pivotal mediator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[3] By targeting these central nodes of the inflammatory cascade, imidazo[1,2-a]pyridine derivatives represent a promising class of novel anti-inflammatory drugs.
This guide provides a comprehensive overview of established in vivo animal models for assessing the anti-inflammatory efficacy of imidazo[1,2-a]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental design and endpoint selection.
Guiding Principle: Selecting the Appropriate Animal Model
The choice of an animal model is contingent upon the specific scientific question being addressed. For evaluating the anti-inflammatory potential of imidazo[1,2-a]pyridines, three well-characterized models are particularly relevant, each representing different facets of the inflammatory response:
-
Carrageenan-Induced Paw Edema: A model of acute, localized inflammation, ideal for rapid screening of compounds with potential to inhibit mediators of the initial phase of inflammation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that mimics the systemic inflammatory response seen in sepsis, useful for evaluating a compound's ability to modulate a broader cytokine storm.
-
Collagen-Induced Arthritis (CIA): A model of chronic, autoimmune-driven inflammation that shares many pathological features with human rheumatoid arthritis, suitable for assessing efficacy in a more complex, long-term disease state.[5]
The selection of the appropriate model should be guided by the hypothesized mechanism of action of the test compound and the desired clinical indication.
Model 1: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and highly reproducible model for screening acute anti-inflammatory activity.[6][7] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-5 hours) is primarily driven by prostaglandins, produced via the action of COX enzymes.[8][9]
Scientific Rationale
This model is particularly well-suited for the initial evaluation of imidazo[1,2-a]pyridines due to its simplicity and the clear involvement of prostaglandins in the inflammatory cascade. Compounds that inhibit COX-2, a known target of some imidazo[1,2-a]pyridine derivatives, are expected to demonstrate significant efficacy in this model.[4][10]
Experimental Workflow
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
Detailed Protocol
-
Animal Selection:
-
Use male DBA/1J mice, 8-10 weeks of age. This strain is highly susceptible to CIA.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment Regimen:
-
Prophylactic: Begin daily dosing with the imidazo[1,2-a]pyridine derivative or vehicle on Day 21 (the day of the booster) and continue until the end of the study.
-
Therapeutic: Begin daily dosing after the onset of clinical signs of arthritis (e.g., when the clinical score reaches a predetermined level).
-
Dosing will depend on the compound's characteristics, but a range of 10-100 mg/kg/day (p.o.) can be explored.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Begin scoring the paws for signs of arthritis 3-4 times per week starting from Day 21. Use a scoring system such as:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or individual digits.
-
2 = Erythema and mild swelling extending from the ankle to the metatarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
-
Terminal Analysis (e.g., Day 42-56):
-
Histopathology: Euthanize mice and collect hind paws. Fix, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin & Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood at termination to measure serum levels of anti-type II collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.
-
Expected Outcomes and Interpretation
A significant reduction in the clinical arthritis score, paw thickness, and histological signs of joint damage in the treated group compared to the vehicle group would demonstrate the therapeutic potential of the imidazo[1,2-a]pyridine derivative for chronic inflammatory arthritis. A reduction in anti-collagen antibody levels would suggest an additional immunomodulatory effect.
| Parameter | Vehicle Control | Imidazo[1,2-a]pyridine (50 mg/kg/day) | Methotrexate (1 mg/kg, 3x/week) |
| Mean Clinical Score (at peak) | High (e.g., 8-12) | Expected significant reduction | Significant reduction |
| Histological Score (Inflammation) | Severe | Expected significant reduction | Significant reduction |
| Histological Score (Bone Erosion) | Severe | Expected significant reduction | Significant reduction |
Conclusion
The selection of an appropriate in vivo model is paramount for the successful preclinical evaluation of novel anti-inflammatory compounds like imidazo[1,2-a]pyridine derivatives. The carrageenan-induced paw edema model serves as an excellent initial screen for acute anti-inflammatory activity. The LPS-induced systemic inflammation model allows for the investigation of a compound's ability to modulate a systemic cytokine response. Finally, the collagen-induced arthritis model provides a robust platform for assessing efficacy in a chronic, autoimmune-driven disease. By employing these models in a logical, stepwise fashion and by carefully selecting relevant endpoints, researchers can gain a comprehensive understanding of the anti-inflammatory potential of imidazo[1,2-a]pyridine candidates and their underlying mechanisms of action, paving the way for their further development as therapeutic agents.
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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An, L., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(5), 482-486. [Link]
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Marquez-Flores, Y. K., et al. (2020). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 25(8), 1888. [Link]
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Duffy, J. L., et al. (2011). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. ACS Medicinal Chemistry Letters, 2(10), 753-757. [Link]
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Abbaspour, H., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Anti-Cancer Drug Discovery, 19(7), 504-513. [Link]
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Barreca, M. L., et al. (2014). Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies. Journal of medicinal chemistry, 57(7), 2275-2286. [Link]
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Lansdell, T. A., et al. (2012). Attenuation of collagen-induced arthritis by orally available imidazoline-based NF-κB inhibitors. Bioorganic & medicinal chemistry letters, 22(14), 4816-4819. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 24(8). [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067. [Link]
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Ahmadian, E., et al. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 49(4), 264. [Link]
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Vazquez, E., et al. (2015). Systemic changes following carrageenan-induced paw inflammation in rats. Inflammation research, 64(5), 333-342. [Link]
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Lee, S. H., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 12, e86933. [Link]
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Kumar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS omega, 7(26), 22564-22581. [Link]
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Poole, J. A., et al. (2018). Combined Collagen-Induced Arthritis and Organic Dust-Induced Airway Inflammation to Model Inflammatory Lung Disease in Rheumatoid Arthritis. Journal of bone and mineral research, 33(10), 1851-1865. [Link]
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Abdel-Baky, R. M., et al. (2023). Imidazo[1,2-a]pyridine: a Highly Potent Therapeutic Agent Clears Piroplasm Infection In Vitro. Acta Parasitologica, 68(1), 249-256. [Link]
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Ghasemi, M., et al. (2021). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 29(2), 265–278. [Link]
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Application Note & Protocol: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries
Abstract
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system recognized for its broad therapeutic potential, with derivatives showing anticancer, antimicrobial, and anti-inflammatory activities, among others.[1][2] High-Throughput Screening (HTS) provides a powerful methodology to rapidly interrogate large chemical libraries built around this scaffold against a multitude of biological targets. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for Imidazo[1,2-a]pyridine libraries. We delve into the causal logic behind experimental design, from assay development and validation to hit confirmation, providing detailed, field-proven protocols for both biochemical and cell-based screening approaches.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
Imidazo[1,2-a]pyridines represent a cornerstone of medicinal chemistry.[1] This bicyclic 5-6 fused heterocycle is present in several marketed drugs, including zolpidem and alpidem.[2] Its synthetic tractability allows for the creation of vast and diverse chemical libraries, making it an ideal candidate for HTS-driven drug discovery.[3][4][5][6] The goal of HTS is to efficiently test thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[7] Successful HTS campaigns against targets like protein kinases, for which Imidazo[1,2-a]pyridines have shown significant promise, have led to the identification of potent inhibitors.[8][9][10]
This document serves as a practical guide to navigating the complexities of an HTS campaign, using the discovery of novel kinase inhibitors from an Imidazo[1,2-a]pyridine library as a primary example.
Section 1: The Foundation—Assay Development & Validation
The success of any HTS campaign is fundamentally dependent on the quality of the assay.[7] An ideal assay is robust, reproducible, scalable, and relevant to the biological question. The primary goal of this phase is to develop an assay with a sufficient signal window and low variability to confidently distinguish hits from inactive compounds.
The Self-Validating System: Z'-Factor
Before initiating a large-scale screen, the assay's quality must be quantitatively assessed. The Z'-factor is the industry-standard statistical parameter for this purpose.[11] It provides a dimensionless value that reflects both the dynamic range of the signal and the data variation.[11][12]
The Z'-factor is calculated using positive controls (max signal, e.g., uninhibited enzyme) and negative controls (min signal, e.g., fully inhibited enzyme or no enzyme).
Formula for Z'-Factor: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the control signals.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[12][13] |
| 0 to 0.5 | Marginal assay, may require further optimization.[12][13] |
| < 0 | Unsuitable assay for screening.[12][13] |
Causality: A high Z'-factor (>0.5) indicates that the separation between the positive and negative control distributions is large enough to reliably identify hits with a low rate of false positives or false negatives.[12][14] This statistical validation is the first step in creating a self-validating protocol.
Protocol: Development of a Luminescence-Based Kinase Assay (384-Well Format)
This protocol describes the development of a universal, homogeneous kinase assay suitable for HTS, based on ATP depletion measured by a luciferase reaction. As a kinase consumes ATP, the luminescence signal decreases, providing an indirect measure of kinase activity.[15][16]
Objective: To optimize and validate a kinase assay for screening an Imidazo[1,2-a]pyridine library.
Materials:
-
Purified Kinase of Interest
-
Kinase Substrate (peptide, protein, etc.)
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (containing MgCl₂)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®, ADP-Glo™)[15][17]
-
384-well white, opaque plates
-
Automated liquid handlers and plate readers (luminometer)
Step-by-Step Protocol:
-
Enzyme and Substrate Titration:
-
Why: To determine the optimal concentrations that yield a robust signal without wasting expensive reagents. The goal is to find conditions that result in ~50-80% ATP consumption during the reaction time, which provides a large signal window.[17]
-
How: Create a matrix of enzyme concentrations versus substrate concentrations in a 384-well plate. Initiate the reaction with a fixed, non-limiting concentration of ATP (e.g., 10 µM). Incubate for a set time (e.g., 60 minutes) at room temperature.
-
-
ATP Optimization:
-
Why: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase. This ensures that potential inhibitors, many of which are ATP-competitive, can be detected with high sensitivity.
-
How: Using the optimal enzyme/substrate concentrations from Step 1, perform the kinase reaction with a range of ATP concentrations (e.g., 1 µM to 100 µM).
-
-
Reaction Time Course:
-
Why: To ensure the reaction remains in the linear range for the chosen duration. This prevents substrate depletion from becoming the rate-limiting factor.
-
How: Initiate the optimized reaction and stop it at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) by adding the detection reagent. Plot signal versus time to determine the linear phase.
-
-
Assay Miniaturization and Reagent Stability:
-
Why: Transitioning to a 384-well or 1536-well format reduces reagent costs and increases throughput. It's critical to ensure reagent stability (e.g., the luminescent signal half-life) is sufficient for batch processing of plates.[16]
-
How: Re-validate the assay in the final plate format. After adding the detection reagent, measure the signal at multiple time points over several hours to confirm signal stability.
-
-
Z'-Factor Validation:
-
Why: To formally qualify the assay for HTS.[18]
-
How: Prepare a plate with 192 wells for the positive control (e.g., kinase reaction with 0.5% DMSO) and 192 wells for the negative control (e.g., a known potent inhibitor or no enzyme). Run the assay and calculate the Z'-factor. Repeat this on multiple days to ensure reproducibility. An acceptable Z'-factor is consistently > 0.5.[18]
-
Section 2: The High-Throughput Screening Campaign
With a validated assay, the full-scale screen can commence. This phase requires meticulous planning, automation, and data management to ensure efficiency and quality.
HTS Workflow Logic
The HTS process follows a logical cascade, moving from primary screening of the entire library at a single concentration to more focused re-testing of initial hits.
Caption: Hit Validation and Triage Cascade.
Protocols for Hit Validation
-
Hit Confirmation & Dose-Response:
-
Why: To confirm the activity from the primary screen and determine the potency (IC50) of the compound. The single-point primary screen may have missed less potent but still interesting hits.
-
How: Purchase or re-synthesize the primary hit compounds. [19]Prepare a 10-point, 3-fold serial dilution series for each compound (e.g., from 100 µM to 5 nM). Test these concentrations in the primary kinase assay in triplicate. Fit the resulting data to a four-parameter logistic curve to determine the IC50 value.
-
-
Counter-Screen for Assay Interference:
-
Why: Many compounds can directly inhibit the luciferase enzyme used in the detection step, leading to a false-positive signal (apparent kinase inhibition). [17][20]This is a common artifact that must be ruled out.
-
How: Run the assay in the absence of the kinase enzyme but with a fixed amount of ATP equivalent to the amount remaining after a partial kinase reaction. Add the hit compounds and the detection reagent. Compounds that reduce the luminescence signal in this setup are likely luciferase inhibitors and should be flagged or discarded.
-
-
Orthogonal Assay Confirmation:
-
Why: To confirm that the compound's activity is not an artifact of the specific primary assay technology. [21][19]An orthogonal assay measures the same biological event (e.g., kinase phosphorylation) but uses a different detection method (e.g., fluorescence polarization, time-resolved fluorescence).
-
How: Develop and validate a secondary assay. For a kinase, this could be an antibody-based assay that detects the phosphorylated substrate. Test the confirmed hits in this new format to verify their activity and IC50 values.
-
Section 4: Cell-Based Assays—Assessing Phenotypic Consequences
Biochemical hits must ultimately demonstrate efficacy in a cellular context. Cell-based assays are critical for confirming on-target activity and assessing downstream effects like cytotoxicity. [22]
Protocol: Cell Viability/Cytotoxicity Assay (384-Well Format)
Objective: To determine if the Imidazo[1,2-a]pyridine hits exhibit toxicity in a relevant human cell line, which is crucial for determining the therapeutic window.
Principle: This protocol uses a fluorescence-based method to measure the number of viable cells. A cell-permeant substrate (e.g., Calcein AM) is cleaved by intracellular esterases in living cells to produce a fluorescent product. [23]A second dye that only enters cells with compromised membranes (e.g., Propidium Iodide) can be used to simultaneously measure dead cells. [23] Materials:
-
Human cell line (e.g., a cancer cell line for an oncology target)
-
Cell culture medium and supplements
-
Validated hit compounds
-
Fluorescence-based cell viability reagent (e.g., CellTiter-Fluor™, Calcein AM) [24]* 384-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 25 µL of culture medium. [25][26]Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the hit compounds to the cells. Include vehicle (DMSO) controls and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 5 µL of the cell viability reagent to each well and mix gently on an orbital shaker.
-
Incubation: Incubate for 30-60 minutes at 37°C as per the manufacturer's instructions. [26]6. Data Acquisition: Measure fluorescence using appropriate excitation/emission wavelengths (e.g., 485nmEx/520nmEm for Calcein). [26]7. Data Analysis: Normalize the data to the vehicle controls and calculate the CC50 (50% cytotoxic concentration). A desirable hit will have a potent on-target IC50 and a much weaker (higher) CC50, indicating a good selectivity index (SI = CC50 / IC50).
Conclusion
The high-throughput screening of Imidazo[1,2-a]pyridine libraries is a powerful engine for modern drug discovery. Success is not merely a matter of automation but is built upon a foundation of rigorous scientific principles. By investing heavily in the development of a statistically validated (Z' > 0.5) and biologically relevant assay, researchers can proceed with confidence. The subsequent application of a stringent, multi-step hit validation cascade—incorporating dose-response confirmation, counter-screens for artifacts, orthogonal assay validation, and cellular activity assessment—is non-negotiable for triaging the initial large set of hits into a small number of high-quality, validated chemical series. This systematic and logic-driven approach maximizes the probability of identifying novel, developable drug candidates from this versatile and promising chemical scaffold.
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Marhadour, S., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. National Center for Biotechnology Information. Available at: [Link]
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Application of Imidazo[1,2-a]pyridin-2-yl-acetic Acid in Cancer Cell Lines: A Technical Guide for Preclinical Evaluation
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] In recent years, derivatives of this scaffold have garnered significant interest as potential anticancer agents due to their potent inhibitory effects on cancer cell growth.[1][2][3] These compounds have been shown to intervene in critical molecular pathways that govern cell division, proliferation, and survival.[1] Various in-vitro studies have demonstrated the therapeutic potential of imidazo[1,2-a]pyridine-based compounds against a range of cancer cell lines, including but not limited to breast, liver, colon, cervical, lung, and melanoma cancers.[1][2][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a specific derivative, Imidazo[1,2-a]pyridin-2-yl-acetic acid, in cancer cell lines. While specific data on this particular acetic acid derivative is emerging, this guide synthesizes the current understanding of the broader class of imidazo[1,2-a]pyridines to provide a robust framework for its investigation. We will delve into the putative mechanisms of action, provide detailed, field-proven protocols for assessing its anticancer efficacy, and offer insights into the interpretation of results. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.
Putative Mechanism of Action: Targeting Key Cancer Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.[1] A primary target for this class of compounds is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[2][6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][6]
Furthermore, studies have shown that some imidazo[1,2-a]pyridine derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[3][7] This is often evidenced by the modulation of key apoptosis-related proteins such as the Bcl-2 family (Bcl-2, Bax), caspases (caspase-3, -7, -8, -9), and PARP cleavage.[3][7][8] Additionally, cell cycle arrest, frequently at the G2/M phase, is another hallmark of the anticancer activity of these compounds, often associated with the upregulation of cell cycle inhibitors like p53 and p21.[2][3]
Below is a diagram illustrating the potential signaling pathways affected by Imidazo[1,2-a]pyridine derivatives.
Caption: Workflow for XTT Cell Viability Assay.
Detailed Protocol (XTT Assay):
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. [9] * Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [9]
-
-
Compound Treatment:
-
Prepare a stock solution of Imidazo[1,2-a]pyridin-2-yl-acetic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent).
-
Add 50 µL of the activated XTT solution to each well. [10] * Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing for the development of the orange formazan product. [10]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. [10]A reference wavelength between 630-690 nm should also be used to subtract background absorbance. [10] * Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value. [9] Data Presentation:
-
The cytotoxic effect of Imidazo[1,2-a]pyridin-2-yl-acetic acid should be summarized in a table presenting the IC₅₀ values for different cancer cell lines at various incubation times.
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 48 | e.g., 18.2 |
| HepG2 | Liver Carcinoma | 48 | e.g., 25.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 12.5 |
| A375 | Melanoma | 48 | e.g., 9.7 |
| HeLa | Cervical Cancer | 48 | e.g., 15.3 |
| Normal Cell Line (e.g., NIH/3T3) | Fibroblast | 48 | >100 |
Note: The IC₅₀ values presented are hypothetical and should be replaced with experimental data.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended. [11][12] Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [13]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. [13]Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. [11][13] Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with Imidazo[1,2-a]pyridin-2-yl-acetic acid at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. [11][14] * Wash the collected cells twice with cold PBS by centrifugation at 300-670 x g for 5 minutes. [11][14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [14] * To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution. * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Analysis of Protein Expression (Western Blotting)
To investigate the molecular mechanism of action, Western blotting can be used to analyze the expression levels of key proteins involved in the suspected signaling pathways. [15][16] Principle of the Assay: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-conjugated secondary antibodies. [15][17] Detailed Protocol:
-
Protein Extraction:
-
Treat cells with Imidazo[1,2-a]pyridin-2-yl-acetic acid as described for the apoptosis assay.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [18] * Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay). [16]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. [19] * Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C. [19] * Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [18] * Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system or X-ray film. [19] * Perform densitometric analysis of the bands to quantify the relative protein expression levels.
-
Troubleshooting and Considerations
-
Compound Solubility: Ensure complete solubilization of Imidazo[1,2-a]pyridin-2-yl-acetic acid in the chosen solvent. Poor solubility can lead to inaccurate concentration and variable results.
-
Cell Line Specificity: The effects of the compound may vary significantly between different cancer cell lines. It is crucial to test a panel of cell lines representing different cancer types. [20]* Off-Target Effects: Be mindful of potential off-target effects. Corroborate findings from multiple assays to build a strong case for the mechanism of action.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. [10]If inconsistent results are obtained, consider using an alternative assay (e.g., a dye exclusion assay like Trypan Blue).
Conclusion
This application note provides a comprehensive framework for the preclinical evaluation of Imidazo[1,2-a]pyridin-2-yl-acetic acid in cancer cell lines. By following these detailed protocols and considering the underlying scientific principles, researchers can generate high-quality, reproducible data to elucidate the anticancer potential and mechanism of action of this novel compound. The systematic approach outlined here, from initial cytotoxicity screening to in-depth mechanistic studies, is essential for the rational development of new and effective cancer therapies.
References
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Al-Ostoot, F. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available from: [Link]
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Kaya, B., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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MTT assay. Wikipedia. Available from: [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available from: [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]
-
Goud, S. T., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
-
Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. Available from: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Available from: [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). Molbank. Available from: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. Available from: [Link]
-
Ocaña, A., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. Available from: [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2015). Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. Available from: [Link]
-
New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (2019). ResearchGate. Available from: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2019). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid. MySkinRecipes. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available from: [Link]
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Harnessing the Imidazo[1,2-a]pyridin-2-yl-acetic Acid Scaffold: A Guide to Drug Design and Application
The Imidazo[1,2-a]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] Its rigid, bicyclic structure and rich electronic properties provide an excellent framework for developing novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][3] This guide focuses on a key derivative, Imidazo[1,2-a]pyridin-2-yl-acetic acid, and its application as a versatile scaffold in modern drug design. We will provide detailed protocols for its synthesis and for the evaluation of its biological activity, offering researchers a comprehensive resource for leveraging this promising molecular architecture.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Therapeutic Innovation
The therapeutic versatility of the imidazo[1,2-a]pyridine nucleus is evidenced by its presence in marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic).[4] The scaffold's planarity and the presence of nitrogen atoms allow for a variety of intermolecular interactions with biological targets, including hydrogen bonding and π-π stacking. The acetic acid moiety at the 2-position of the Imidazo[1,2-a]pyridin-2-yl-acetic acid scaffold provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide will delve into the practical aspects of working with this scaffold, from its synthesis to the assessment of its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Synthesis of Imidazo[1,2-a]pyridin-2-yl-acetic acid: A Step-by-Step Protocol
The synthesis of Imidazo[1,2-a]pyridin-2-yl-acetic acid is typically achieved through a two-step process involving the initial formation of the corresponding ethyl ester followed by hydrolysis. This method provides a reliable and scalable route to the target compound.
Protocol 1: Synthesis of Ethyl 2-(Imidazo[1,2-a]pyridin-2-yl)acetate
This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridine derivatives.[5][6]
Materials:
-
2-Aminopyridine
-
Ethyl 3-bromopyruvate
-
Ethanol (absolute)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (10.0 g, 106.3 mmol) in 150 mL of absolute ethanol.
-
Addition of Reagent: To the stirred solution, slowly add ethyl 3-bromopyruvate (20.7 g, 106.3 mmol) at room temperature. A precipitate may form upon addition.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product will form.
-
Isolation and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold acetone (3 x 50 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate.
Protocol 2: Hydrolysis to Imidazo[1,2-a]pyridin-2-yl-acetic acid
This is a standard ester hydrolysis protocol.
Materials:
-
Ethyl 2-(Imidazo[1,2-a]pyridin-2-yl)acetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Water
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Dissolution: Suspend ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate (10.0 g, 52.6 mmol) in 100 mL of water in a 250 mL round-bottom flask.
-
Base Addition: Add a 2M aqueous solution of sodium hydroxide (approx. 31.5 mL, 63.1 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).
-
Neutralization: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Imidazo[1,2-a]pyridin-2-yl-acetic acid.
Synthesis Workflow Diagram
Caption: A two-step synthesis of Imidazo[1,2-a]pyridin-2-yl-acetic acid.
Application in Anticancer Drug Discovery
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant potential as anticancer agents by targeting various key signaling pathways, including the PI3K/Akt/mTOR pathway.[7][8] The following protocol outlines a standard in vitro assay to assess the cytotoxic activity of newly synthesized compounds based on the Imidazo[1,2-a]pyridin-2-yl-acetic acid scaffold.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from Imidazo[1,2-a]pyridin-2-yl-acetic acid) in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Sources
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- 4. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
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- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
Application Notes and Protocols for Assessing Antiviral Activity of Imidazo[1,2-a]pyridine Compounds
Introduction
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system recognized for its broad spectrum of biological activities, including antiviral properties.[1][2] Derivatives of this scaffold have demonstrated potential against a range of viruses, making them a focal point in contemporary antiviral drug discovery.[3][4][5][6] This document provides a comprehensive, multi-tiered protocol for researchers, scientists, and drug development professionals to systematically assess the antiviral activity of novel Imidazo[1,2-a]pyridine compounds. The outlined workflow is designed to progress from initial broad-spectrum screening to more detailed mechanistic studies, ensuring scientific rigor and the generation of robust, interpretable data.
Our approach emphasizes a logical progression of experiments, beginning with the determination of a compound's therapeutic window through cytotoxicity and primary antiviral assays. Subsequently, more complex assays are employed to elucidate the specific stage of the viral life cycle that is inhibited. This structured methodology is crucial for identifying promising lead candidates and understanding their mechanism of action.
Part 1: Foundational Assays - Cytotoxicity and Primary Antiviral Screening
A prerequisite for evaluating any potential antiviral agent is to determine its effect on host cell viability. An ideal antiviral compound should exhibit potent activity against the virus at concentrations that are non-toxic to the host cells. This relationship is defined by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value is indicative of a more promising therapeutic window.
Protocol: Determination of Cytotoxicity (CC50)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[7][8]
Objective: To determine the concentration of the Imidazo[1,2-a]pyridine compound that reduces the viability of uninfected host cells by 50%.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549, Huh-7, depending on the target virus) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell adherence.[9][10]
-
Compound Preparation: Prepare a serial dilution of the Imidazo[1,2-a]pyridine compound in an appropriate cell culture medium. It is advisable to start with a high concentration and perform 2-fold or 3-fold serial dilutions.
-
Compound Treatment: Remove the overnight culture medium from the cells and add the diluted compounds to the respective wells in triplicate. Include a "cells only" control (vehicle, e.g., DMSO) and a "medium only" blank control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol: Primary Antiviral Screening - Plaque Reduction Assay
The plaque reduction assay is considered the "gold standard" for determining the in vitro efficacy of an antiviral compound.[12] It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[13][14]
Objective: To determine the concentration of the Imidazo[1,2-a]pyridine compound that reduces the number of viral plaques by 50% (EC50).
Step-by-Step Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow to confluency.
-
Virus Preparation: Prepare a viral stock of known titer (plaque-forming units per mL, PFU/mL).
-
Infection: Infect the confluent cell monolayers with a standardized amount of virus (e.g., 100 PFU/well) for 1 hour at 37°C to allow for viral attachment.
-
Compound Treatment: While the virus is adsorbing, prepare serial dilutions of the Imidazo[1,2-a]pyridine compound in a semi-solid overlay medium (e.g., medium containing methylcellulose or agarose).
-
Overlay Application: After the 1-hour incubation, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Then, add the compound-containing overlay medium to each well. The semi-solid nature of the overlay restricts viral spread to adjacent cells, leading to the formation of distinct plaques.[14]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration that allows for visible plaque formation (this varies depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.[11]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Imidazo[1,2-a]pyridine A | >100 | 5.2 | >19.2 |
| Imidazo[1,2-a]pyridine B | 75.8 | 12.1 | 6.3 |
| Positive Control | 150 | 1.5 | 100 |
Part 2: Mechanistic Elucidation Assays
Once a compound demonstrates promising antiviral activity and a favorable selectivity index, the next critical step is to identify its mechanism of action. Time-of-addition assays are invaluable for pinpointing the specific stage of the viral life cycle that is targeted by the inhibitor.[15][16]
Protocol: Time-of-Addition Assay
This assay helps to determine whether the compound acts at the early stages (entry), during replication, or at the late stages (assembly and release) of the viral life cycle.[17][18]
Objective: To identify the temporal window of the viral replication cycle where the Imidazo[1,2-a]pyridine compound exerts its inhibitory effect.
Step-by-Step Protocol:
-
Synchronized Infection: Infect a monolayer of susceptible cells with a high multiplicity of infection (MOI) for a short period (e.g., 1-2 hours) at 4°C to allow for viral binding but not entry. After this period, wash the cells to remove unbound virus and shift the temperature to 37°C to initiate a synchronized infection.
-
Staggered Compound Addition: Add the Imidazo[1,2-a]pyridine compound (at a concentration of 5-10 times its EC50) to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).
-
Inclusion of Controls: Include known antiviral drugs with well-characterized mechanisms of action as controls. For example, an entry inhibitor, a replication inhibitor (e.g., a polymerase inhibitor), and a late-stage inhibitor (e.g., a protease inhibitor).[15]
-
Quantification of Viral Progeny: After a single replication cycle (typically 24-48 hours), collect the cell supernatant or cell lysate and quantify the viral yield using a suitable method such as a plaque assay, TCID50 assay, or quantitative PCR (qPCR).
-
Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its antiviral activity indicates the end of the stage it targets. For instance, if a compound loses its activity when added 4 hours post-infection, it likely targets a process that is completed within the first 4 hours of infection, such as entry or uncoating.[15][16]
Visualization of Experimental Workflow:
Caption: Workflow for the Time-of-Addition Assay.
Specific Mechanistic Assays
Based on the results of the time-of-addition assay, more specific assays can be employed to further delineate the mechanism of action.
-
Viral Entry Assays: If the compound acts early, its effect on viral attachment and fusion can be investigated. This can be done using assays that measure the inhibition of viral binding to host cells or by employing pseudotyped virus entry assays.[19][20][21][22]
-
Enzyme Inhibition Assays: If the compound is predicted to target a viral enzyme, such as a polymerase (e.g., reverse transcriptase) or a protease, specific enzymatic assays should be conducted.[23][24] These assays typically use purified enzymes and a substrate that produces a detectable signal (e.g., fluorescence or color change) upon enzymatic activity. The ability of the Imidazo[1,2-a]pyridine compound to inhibit this signal is then measured.[25][26][27][28]
Visualization of Potential Antiviral Targets:
Caption: Potential targets for antiviral intervention.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of Imidazo[1,2-a]pyridine compounds as potential antiviral agents. By systematically progressing from foundational cytotoxicity and primary screening assays to more intricate mechanistic studies, researchers can efficiently identify and characterize promising drug candidates. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the drug development pipeline for this important class of compounds.
References
-
A time-of–drug addition approach to target identification of antiviral compounds - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - Bio-protocol. (2018, May 5). Retrieved January 12, 2026, from [Link]
-
Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific. (n.d.). Retrieved January 12, 2026, from [Link]
-
A time-of–drug addition approach to target identification of antiviral compounds. (n.d.). Retrieved January 12, 2026, from [Link]
-
Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. (2022, August 9). Retrieved January 12, 2026, from [Link]
-
Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (n.d.). Retrieved January 12, 2026, from [Link]
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Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed. (2018, May 5). Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: A Guide to Developing Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[2][3] The Imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] This is due to its versatile synthetic accessibility and its three-dimensional structure, which is well-suited for interaction with the ATP-binding pocket of various kinases.[4][6] Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including PI3K, mTOR, Akt, and Nek2, with some compounds advancing into clinical trials.[7][8][9][10][11]
This guide provides a comprehensive overview of the key workflows and protocols for the synthesis, biochemical screening, and cellular characterization of novel Imidazo[1,2-a]pyridine-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to harness the potential of this promising chemical class.
Part 1: Synthesis of the Imidazo[1,2-a]pyridine Core
The synthetic versatility of the Imidazo[1,2-a]pyridine scaffold allows for the creation of diverse chemical libraries essential for structure-activity relationship (SAR) studies. One of the most common and efficient methods is the one-pot condensation reaction between a 2-aminopyridine and an α-haloketone.[1][12]
Rationale for Synthetic Strategy:
This approach is favored for its operational simplicity, high yields, and the commercial availability of a wide variety of starting materials. This allows for rapid generation of analogs with diverse substitutions at multiple positions on the fused ring system, which is crucial for optimizing potency and selectivity.
General Synthetic Workflow Diagram
Caption: General workflow for the one-pot synthesis of Imidazo[1,2-a]pyridine derivatives.
Protocol 1: General Procedure for Synthesis
-
Reagent Setup: In a round-bottom flask, dissolve the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition: Add the corresponding α-bromoacetophenone derivative (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum and add a non-polar solvent (e.g., diethyl ether) or water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Biochemical Characterization of Kinase Inhibition
The first critical step in evaluating new compounds is to determine their ability to inhibit the target kinase in a purified, cell-free system. This provides a direct measure of the compound's potency (e.g., IC₅₀ value) against the enzyme.[2] Luminescence-based ATP detection assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and high-throughput compatibility.[13]
Rationale for Assay Choice:
The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13] It is a universal assay applicable to virtually any kinase and is less prone to interference from colored or fluorescent compounds compared to other methods. The strength of the luminescence signal is directly proportional to kinase activity, allowing for a robust determination of inhibition.
Biochemical Screening Workflow Diagram
Caption: Workflow for a typical luminescence-based biochemical kinase inhibition assay.
Protocol 2: ADP-Glo™ Kinase Assay
-
Compound Plating: Prepare serial dilutions of the Imidazo[1,2-a]pyridine test compounds in DMSO. Dispense 1 µL of each concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a mixture of the target kinase and its specific substrate in the appropriate kinase reaction buffer. Add 10 µL of this mixture to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature (RT) to allow the compound to bind to the kinase.[13]
-
Reaction Initiation: Prepare an ATP solution at the desired concentration (often at or near the Km for the specific kinase). Add 10 µL to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 1-2 hours at RT. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[13] Incubate for 40 minutes at RT.
-
Signal Development: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at RT.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation: Kinase Selectivity Profile
A crucial aspect of inhibitor development is understanding its selectivity. A lead compound should be potent against its intended target while having minimal activity against other kinases to reduce potential off-target effects.
| Compound ID | Target Kinase (PI3Kα) IC₅₀ (nM) | Off-Target 1 (mTOR) IC₅₀ (nM) | Off-Target 2 (Akt1) IC₅₀ (nM) | Off-Target 3 (Nek2) IC₅₀ (nM) |
| IMP-001 | 15 | 25 | >10,000 | 8,500 |
| IMP-002 | 250 | 400 | >10,000 | >10,000 |
| IMP-003 | 8 | 1,200 | 9,500 | 5,000 |
Table 1: Hypothetical screening data for Imidazo[1,2-a]pyridine derivatives. IMP-001 shows potent dual PI3K/mTOR activity, while IMP-003 is more selective for PI3Kα.
Part 3: Cellular Characterization of Lead Compounds
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee efficacy in a cellular context.[14] A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.
Protocol 3: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard method to assess the cytotoxic or anti-proliferative effects of a compound.[9][15]
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) for 48-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.
Protocol 4: Western Blotting for Target Engagement
To confirm that the compound inhibits the intended signaling pathway in cells, Western blotting is used to measure the phosphorylation status of the kinase's downstream substrates. For an inhibitor of the PI3K/Akt pathway, one would expect to see a decrease in phosphorylated Akt (p-Akt) and other downstream effectors.[9]
-
Cell Treatment & Lysis: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the viability IC₅₀) for a defined period (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt (Ser473), total Akt, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at RT. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful inhibitor should show a dose-dependent decrease in the p-Akt/total Akt ratio.
Part 4: Elucidating Mechanism of Action
The ultimate goal is to connect the compound's chemical structure to its biological activity. Data from biochemical and cellular assays are integrated to build a comprehensive understanding of the inhibitor's mechanism and guide further optimization through Structure-Activity Relationship (SAR) studies.[8][16]
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[7][9] Imidazo[1,2-a]pyridine derivatives have been successfully designed to inhibit key nodes in this pathway, such as PI3K and mTOR.[7][9]
Caption: The PI3K/Akt/mTOR pathway and key targets for Imidazo[1,2-a]pyridine inhibitors.
Interpreting the Data for SAR:
By synthesizing analogs with modifications at different positions (e.g., R1 and R2 in the synthesis protocol) and evaluating them through the described assays, researchers can build a SAR model. For example, SAR studies on Nek2 inhibitors revealed that specific substitutions on the Imidazo[1,2-a]pyridine core were crucial for achieving high potency, with one compound showing an IC₅₀ of 38 nM in a cell proliferation assay.[8] This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound for improved potency, selectivity, and drug-like properties.
Conclusion
The Imidazo[1,2-a]pyridine scaffold represents a highly validated and promising starting point for the development of novel kinase inhibitors. The systematic application of the synthetic, biochemical, and cellular protocols outlined in this guide provides a robust framework for identifying and optimizing potent and selective drug candidates. By integrating chemical synthesis with rigorous biological evaluation, researchers can effectively navigate the complex path of drug discovery and unlock the full therapeutic potential of this remarkable heterocyclic system.
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Application Notes & Protocols: In Vivo Efficacy Studies of Imidazo[1,2-a]pyridin-2-yl-acetic Acid Analogs as Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide provides a detailed framework for conducting in vivo efficacy studies of novel Imidazo[1,2-a]pyridin-2-yl-acetic acid analogs, focusing on their potential as selective inhibitors of cyclooxygenase-2 (COX-2). We will delve into the scientific rationale, provide a validated, step-by-step protocol for the carrageenan-induced paw edema model in rats, and offer insights into data interpretation. The objective is to equip researchers with the necessary tools to robustly evaluate the anti-inflammatory potential of this promising class of compounds.
Part 1: Scientific Background & Mechanism of Action
The Rationale for Targeting COX-2 in Inflammation
Inflammation is a complex biological response involving the production of various chemical mediators. Among the most critical are prostaglandins (PGs), which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[3][4] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as protecting the stomach lining and maintaining renal blood flow.[4][5]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and growth factors.[5][6] The prostaglandins produced by COX-2 are the primary mediators of pain and swelling associated with the inflammatory response.[5][6][7]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin are non-selective, inhibiting both COX-1 and COX-2.[3][4][8] While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects, such as ulcers and bleeding.[3]
Therefore, the development of selective COX-2 inhibitors is a highly sought-after therapeutic strategy.[5][9] These agents aim to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal toxicity associated with non-selective NSAIDs.[10][11] Imidazo[1,2-a]pyridine derivatives have emerged as a promising chemical class for achieving this selectivity.[1][12]
Hypothesized Mechanism of Imidazo[1,2-a]pyridin-2-yl-acetic Acid Analogs
The structural features of Imidazo[1,2-a]pyridin-2-yl-acetic acid analogs suggest they act as selective COX-2 inhibitors. It is hypothesized that these compounds bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin precursors.[10] This selective inhibition is thought to stem from the ability of the molecule to fit within the larger, more flexible active site of COX-2, while being unable to bind effectively to the more constricted active site of COX-1.[10][11] Some studies also suggest these compounds may modulate other inflammatory pathways, such as the STAT3/NF-κB signaling cascade.[13][14]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of Imidazo[1,2-a]pyridine analogs in the inflammatory cascade.
Part 2: Preclinical In Vivo Efficacy Assessment
Model Selection: The Carrageenan-Induced Paw Edema Model
To evaluate the acute anti-inflammatory activity of novel compounds, the carrageenan-induced paw edema model in rats is a well-established, reproducible, and widely used assay.[15][16]
-
Causality: Sub-plantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response.[15][16] The initial phase (0-1.5 hours) involves the release of histamine and serotonin. The second, more prolonged phase (after 1.5 hours) is characterized by the release of prostaglandins, mediated primarily by the upregulation of COX-2.[15][17]
-
Trustworthiness: This model is highly sensitive to inhibitors of prostaglandin synthesis, making it an excellent tool for screening potential NSAIDs and selective COX-2 inhibitors.[15][17] The peak edema, typically occurring between 3 and 5 hours post-injection, directly correlates with prostaglandin production, providing a reliable endpoint for assessing compound efficacy.[18][19]
Part 3: Detailed Experimental Protocol
This protocol is a self-validating system, incorporating a vehicle control to establish a baseline inflammatory response and a positive control (a known NSAID) to confirm the validity of the assay.
Materials
-
Test Compounds: Imidazo[1,2-a]pyridin-2-yl-acetic acid analogs
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in saline
-
Positive Control: Indomethacin (5-10 mg/kg) or Celecoxib (30-50 mg/kg)[17][20]
-
Inflammatory Agent: 1% (w/v) Lambda Carrageenan in sterile 0.9% saline
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g)
-
Equipment: Plethysmometer, oral gavage needles, 1 mL syringes with 27G needles, animal balance.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vivo carrageenan-induced paw edema assay.
Step-by-Step Methodology
-
Animal Acclimatization & Handling:
-
House animals under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Rationale: Acclimatization minimizes stress-related physiological variations that could confound the inflammatory response.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Compound Formulation:
-
Prepare fresh suspensions of the test analogs and the positive control (Indomethacin) in the vehicle (e.g., 0.5% CMC) on the day of the experiment.
-
Rationale: A uniform suspension is critical for accurate and consistent dosing. The vehicle must be inert and non-toxic.
-
-
Experimental Procedure:
-
Fast the rats overnight (with access to water) before the experiment to ensure consistent drug absorption.
-
Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC)
-
Group II: Positive Control (e.g., Indomethacin, 5 mg/kg)
-
Group III-V: Test Analog (e.g., 10, 30, 100 mg/kg)
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.
-
Administer the vehicle, positive control, or test analog orally (p.o.) via gavage, typically 60 minutes before inducing inflammation.[15]
-
Rationale: The 60-minute pre-treatment allows for sufficient absorption and systemic distribution of the compound to its target site before the inflammatory cascade begins.
-
At time t=0, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17][19]
-
-
Data Collection and Analysis:
-
Calculate the paw edema (in mL) for each animal at each time point:
-
Edema (mL) = Paw Volume at time 't' - Baseline Paw Volume
-
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the time of peak inflammation (e.g., 3 or 4 hours):
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Perform statistical analysis using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.
-
Part 4: Data Interpretation & Expected Outcomes
Sample Data Presentation
The results should be summarized in a clear table to allow for easy comparison between treatment groups.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema at 3h (mL ± SEM) | % Inhibition of Edema | p-value vs. Control |
| Vehicle Control (0.5% CMC) | 10 mL/kg | 0.85 ± 0.06 | - | - |
| Positive Control (Indomethacin) | 5 | 0.38 ± 0.04 | 55.3 | <0.001 |
| Test Analog A | 10 | 0.65 ± 0.07 | 23.5 | >0.05 |
| Test Analog A | 30 | 0.45 ± 0.05 | 47.1 | <0.01 |
| Test Analog A | 100 | 0.35 ± 0.04 | 58.8 | <0.001 |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation
-
Vehicle Control: Establishes the maximum inflammatory response to carrageenan. A robust and consistent edema in this group is crucial for assay validity.
-
Positive Control: A significant reduction in paw edema by Indomethacin confirms that the model is responsive to NSAIDs and validates the experimental setup.[17] Indomethacin is a potent NSAID and one of the most effective drugs in this model.[8][21]
-
Test Analogs: A dose-dependent decrease in paw edema suggests that the Imidazo[1,2-a]pyridin-2-yl-acetic acid analog possesses anti-inflammatory activity. The potency can be compared to the positive control. In the example above, "Test Analog A" shows significant, dose-dependent anti-inflammatory effects, with the 100 mg/kg dose showing efficacy comparable to 5 mg/kg of Indomethacin.
Potential Pitfalls and Troubleshooting
-
High Variability: If there is high standard error within groups, ensure consistent injection technique (both gavage and sub-plantar) and accurate paw volume measurements.
-
Lack of Effect in Positive Control: This invalidates the study. Check the activity and formulation of the carrageenan and positive control drug.
-
Compound Solubility: Poor solubility in the vehicle can lead to inaccurate dosing and low bioavailability. Test different vehicles if necessary.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the in vivo evaluation of Imidazo[1,2-a]pyridin-2-yl-acetic acid analogs. By understanding the underlying mechanism of COX-2 inhibition and employing a robust and validated model like the carrageenan-induced paw edema assay, researchers can effectively screen and characterize the anti-inflammatory potential of this important class of compounds, paving the way for the development of safer and more effective anti-inflammatory therapeutics.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. [Link]
-
Celecoxib. (2023, December 29). Wikipedia. [Link]
-
Indometacin. (2023, December 16). Wikipedia. [Link]
-
The Role of Cyclooxygenase-2 in Inflammation. (1995). American Journal of Therapeutics, 2(9), 607-610. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]
-
Role and regulation of cyclooxygenase-2 during inflammation. (1998). The American Journal of Medicine, 104(3A), 6S-12S. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
What is the mechanism of Indomethacin? (2024, July 17). Patsnap Synapse. [Link]
-
Cyclooxygenase-2. (2023, December 29). Wikipedia. [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
-
New insights into the role of COX 2 in inflammation. (1999). Gut, 45(3), 323-324. [Link]
-
Indomethacin Patient Tips: 7 things you should know. (2025, September 17). Drugs.com. [Link]
-
What is the mechanism of Indomethacin Sodium? (2024, July 17). Patsnap Synapse. [Link]
-
Indomethacin - StatPearls - NCBI Bookshelf. (2024, May 28). National Center for Biotechnology Information. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). Bioimpacts, 14(2), 27618. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 581-585. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025, August 5). ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025, August 7). ResearchGate. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (2018). Folia Medica, 60(3), 433-439. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). Bioimpacts, 14(2), 27618. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Organic Chemistry, 28. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). BioMed Research International, 2022, 5951868. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). Molecules, 24(21), 3981. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Cyclooxygenase-2 in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. drugs.com [drugs.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation and Drug Delivery of Imidazo[1,2-a]pyridine-Based Compounds
Introduction: The Promise and Challenge of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2][3] This versatility has led to the development of numerous compounds with a wide spectrum of therapeutic activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5][6][7][8][9] Marketed drugs such as Zolpidem and Olprinone feature this core, underscoring its clinical significance.[1][2]
However, the journey from a promising lead compound to a viable therapeutic is often impeded by significant physicochemical hurdles. A common characteristic of the imidazo[1,2-a]pyridine class, like many heterocyclic compounds, is poor aqueous solubility.[10][11][12][13] This fundamental challenge can severely limit oral bioavailability, hinder the development of parenteral formulations, and ultimately compromise therapeutic efficacy. To unlock the full potential of these potent molecules, a systematic and knowledge-driven approach to formulation and drug delivery is not just beneficial—it is essential.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical steps and advanced strategies for formulating imidazo[1,2-a]pyridine-based compounds. We will move from foundational pre-formulation analysis to sophisticated nanodelivery systems, explaining the causality behind experimental choices and providing detailed protocols for key methodologies.
Part I: Foundational Pre-formulation Assessment
Application Note: The Blueprint for Formulation Design
Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount. This pre-formulation stage provides the essential data—the blueprint—that dictates the entire formulation strategy. Ignoring this step is akin to building a house without a foundation; the resulting structure is destined to be unstable. The goal is to understand the inherent properties of the imidazo[1,2-a]pyridine molecule to anticipate and overcome potential development challenges. Key parameters include solubility, permeability, pKa, and solid-state characteristics, which together help classify the compound within the Biopharmaceutics Classification System (BCS) and guide the selection of the most appropriate enhancement technologies.[11][12]
Workflow for Pre-formulation Assessment of Imidazo[1,2-a]pyridine API
Caption: Workflow for API pre-formulation assessment.
Protocol 1: Comprehensive Physicochemical Profiling of an Imidazo[1,2-a]pyridine API
Objective: To determine the fundamental physicochemical properties of a novel imidazo[1,2-a]pyridine compound to guide formulation development.
Materials:
-
Imidazo[1,2-a]pyridine API
-
Phosphate buffered saline (PBS), pH 7.4
-
pH buffers ranging from pH 1 to 10
-
Acetonitrile (ACN), HPLC-grade
-
Water, HPLC-grade
-
Calibrated pH meter, analytical balance, orbital shaker, centrifuge
-
HPLC system with UV detector
-
Differential Scanning Calorimeter (DSC)
-
X-Ray Powder Diffractometer (XRPD)
Methodology:
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the API to a known volume of PBS (pH 7.4) in a sealed glass vial.
-
Agitate the vial in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved API using a validated HPLC-UV method. The result is the equilibrium solubility.
-
-
pH-Solubility Profile:
-
Repeat the shake-flask method (Steps 1.1-1.5) using a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Plot the measured solubility against the pH of the buffer. This profile is critical for APIs with ionizable groups, as it predicts behavior in the gastrointestinal tract.[14]
-
-
pKa Determination:
-
Use potentiometric titration. Dissolve a precise amount of the API in a suitable solvent mixture (e.g., methanol/water).
-
Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH).
-
Record the pH change as a function of the titrant volume. The inflection points in the titration curve correspond to the pKa values.
-
-
Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): Analyze a small sample of the API powder to obtain its diffraction pattern. A sharp, well-defined pattern indicates a crystalline material, while a broad halo suggests an amorphous form. This is crucial for identifying polymorphs.[10]
-
Differential Scanning Calorimetry (DSC): Heat a small, weighed sample of the API at a controlled rate (e.g., 10°C/min). The resulting thermogram will show thermal events such as melting (endotherm) and decomposition. The melting point provides information on purity and crystalline form.
-
Part II: Strategies for Solubility Enhancement
Application Note: Overcoming the Solubility Barrier
For many imidazo[1,2-a]pyridine compounds, particularly those falling into BCS Class II (high permeability, low solubility), poor aqueous solubility is the primary rate-limiting step for oral absorption.[12] The objective of formulation science is to present the drug to the biological system in a more "soluble" or readily dissolvable state. The choice of strategy is directly informed by the pre-formulation data. For instance, a compound with a high melting point and strong crystal lattice may be an excellent candidate for conversion to an amorphous solid dispersion, while a molecule with an appropriate ionizable functional group is a prime candidate for salt formation.[10][14]
Major Approaches to Solubility Enhancement
Caption: Categories of solubility enhancement techniques.
| Technique | Mechanism of Action | Advantages | Considerations & Potential Disadvantages |
| Nanosuspension | Increases surface area dramatically, leading to a higher dissolution velocity according to the Noyes-Whitney equation.[10][15] | High drug loading, applicable to many APIs. | Physical instability (particle growth), requires specialized equipment (e.g., high-pressure homogenizer).[15] |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in a polymer matrix, preventing crystallization. The amorphous form has higher free energy and thus higher apparent solubility. | Significant solubility enhancement, potential for supersaturation. | Physically unstable (risk of recrystallization over time), polymer selection is critical. |
| Cyclodextrin Complexation | The hydrophobic imidazo[1,2-a]pyridine (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), forming a water-soluble inclusion complex.[10] | Well-established, can improve stability. | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins. |
| Salt Formation | Converts a weakly acidic or basic drug into a salt form, which typically has much higher aqueous solubility.[10][14] | Simple, cost-effective, well-understood regulatory path. | Only applicable to ionizable drugs, risk of converting back to the less soluble free form in the GI tract. |
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To enhance the solubility of a poorly water-soluble imidazo[1,2-a]pyridine compound by creating an ASD with a suitable polymer.
Materials:
-
Imidazo[1,2-a]pyridine API
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer - PVP/VA 64, or hydroxypropyl methylcellulose acetate succinate - HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture) capable of dissolving both API and polymer.
-
Spray dryer equipped with a two-fluid nozzle.
-
Dissolution testing apparatus (USP Apparatus II).
Methodology:
-
Solution Preparation:
-
Determine the desired drug-to-polymer ratio (e.g., 20:80 w/w).
-
Completely dissolve the calculated amounts of the API and the selected polymer in the volatile solvent to form a clear solution. A typical solids concentration is 5-10% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters. These are critical and must be optimized for each formulation:
-
Inlet Temperature: High enough to evaporate the solvent efficiently without degrading the API.
-
Atomization Gas Flow Rate: Controls the droplet size.
-
Feed Pump Rate: Controls the rate at which the solution is introduced.
-
Aspirator/Drying Gas Flow Rate: Controls the residence time in the drying chamber.
-
-
Pump the feed solution through the nozzle into the drying chamber. The high-temperature drying gas rapidly evaporates the solvent, leaving behind solid particles of the drug dispersed in the polymer matrix.
-
Collect the dried powder from the cyclone separator.
-
-
Characterization:
-
Solid-State Analysis: Use DSC and XRPD (as per Protocol 1) to confirm that the resulting powder is amorphous (i.e., absence of a melting endotherm and crystalline peaks).
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the unformulated crystalline API. Use a relevant medium (e.g., simulated gastric or intestinal fluid). The ASD should exhibit a significantly faster dissolution rate and ideally achieve a state of supersaturation.
-
Part III: Advanced Drug Delivery Systems for Targeted and Controlled Release
Application Note: Precision Engineering for Enhanced Efficacy
For highly potent imidazo[1,2-a]pyridine derivatives, particularly those developed as anticancer agents, advanced drug delivery systems offer benefits beyond simple solubility enhancement.[13] Nanoparticle-based systems can fundamentally alter the pharmacokinetics and biodistribution of a drug.[16][] By encapsulating the API within a nanocarrier, we can protect it from premature degradation, control its release over time, and, most importantly, direct it to the site of action.
This is achieved through two primary mechanisms of targeting:
-
Passive Targeting: Nanoparticles (typically 50-200 nm in size) can passively accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect. The leaky blood vessels and poor lymphatic drainage characteristic of many solid tumors allow these nanoparticles to extravasate and be retained.[18]
-
Active Targeting: The nanoparticle surface can be decorated with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on cancer cells.[16][18] This enhances cellular uptake and concentrates the therapeutic effect where it is most needed, sparing healthy tissues and reducing side effects. This is especially relevant for imidazo[1,2-a]pyridines that inhibit specific pathways like PI3K/Akt/mTOR, as targeting can direct the drug to cells where this pathway is dysregulated.[7][19]
Targeted Nanoparticle Drug Delivery
Caption: Passive and active targeting of nanoparticles to tumors.
Protocol 3: Formulation of Targeted Polymeric Nanoparticles via Nanoprecipitation
Objective: To encapsulate an imidazo[1,2-a]pyridine anticancer agent in a polymeric nanoparticle and functionalize its surface with a targeting ligand for active delivery.
Materials:
-
Imidazo[1,2-a]pyridine API
-
Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Functionalized polymer for conjugation (e.g., PLGA-PEG-COOH)
-
Surfactant/stabilizer (e.g., Poloxamer 188 or Polyvinyl alcohol - PVA)
-
Organic solvent (e.g., Acetone)
-
Aqueous phase (deionized water)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for conjugation chemistry
-
Targeting ligand with a primary amine group (e.g., a specific peptide or antibody fragment)
-
Dynamic Light Scattering (DLS) instrument, Nanoparticle Tracking Analysis (NTA), and HPLC system.
Methodology:
-
Nanoparticle Formation (Nanoprecipitation):
-
Dissolve the API, PLGA, and PLGA-PEG-COOH in acetone (the organic phase).
-
Prepare the aqueous phase containing the surfactant (e.g., 1% w/v PVA).
-
Under vigorous stirring, inject the organic phase rapidly into the aqueous phase. The rapid solvent diffusion causes the polymers and drug to co-precipitate, forming nanoparticles.
-
Stir the resulting suspension for several hours at room temperature to allow the organic solvent to evaporate completely.
-
-
Surface Functionalization (Carbodiimide Chemistry):
-
Purify the nanoparticles by centrifugation and resuspend them in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Activate the carboxylic acid groups on the nanoparticle surface (from PLGA-PEG-COOH) by adding EDC and NHS. Allow the reaction to proceed for 30 minutes.
-
Add the targeting ligand (dissolved in buffer) to the activated nanoparticle suspension. The primary amine on the ligand will react with the activated carboxyl groups to form a stable amide bond.
-
Allow the conjugation reaction to proceed for 2-4 hours. Quench the reaction and purify the targeted nanoparticles by centrifugation to remove unreacted ligand and coupling agents.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) using DLS. Targeted nanoparticles should ideally be <200 nm with a narrow PDI.
-
Drug Loading and Encapsulation Efficiency (EE):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break them apart.
-
Quantify the amount of encapsulated API using HPLC.
-
Calculate Drug Loading (%) = (Mass of drug in NPs / Total mass of NPs) x 100.
-
Calculate EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100.
-
-
In Vitro Drug Release:
-
Incubate the nanoparticle formulation in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate endosomal conditions) at 37°C.
-
At various time points, collect samples, separate the nanoparticles from the supernatant, and measure the concentration of released drug by HPLC. Plot the cumulative drug release versus time.
-
-
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be consolidated here.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpbr.in [ijpbr.in]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted Imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this privileged heterocyclic scaffold. Our aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Troubleshooting Guide - Common Synthetic Challenges
This section is dedicated to addressing the specific hurdles you may encounter in the laboratory. We've structured this as a series of questions and answers, reflecting the real-world problems faced by synthetic chemists.
Question 1: My reaction yield is consistently low when synthesizing 2,3-disubstituted Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful one-pot, three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines, are a frequent issue.[1][2][3] Several factors can contribute to this, and a systematic approach to troubleshooting is key.
Causality Behind Low Yields:
-
Inefficient Imine Formation: The GBB reaction initiates with the condensation of a 2-aminopyridine and an aldehyde to form an imine.[3] This step is often the rate-limiting step and can be hampered by unreactive starting materials or suboptimal reaction conditions. Electron-poor aldehydes may be less electrophilic, and sterically hindered aldehydes or 2-aminopyridines can slow down the reaction.
-
Catalyst Inefficiency or Incompatibility: While the GBB reaction can proceed without a catalyst, Lewis or Brønsted acids are often employed to accelerate imine formation.[4][5] An inappropriate catalyst, incorrect catalyst loading, or catalyst deactivation can lead to poor yields.
-
Side Reactions: The reaction components can participate in unwanted side reactions. For instance, the aldehyde can undergo self-condensation, or the isocyanide can polymerize, especially under harsh conditions.
-
Poor Solubility: One or more of the starting materials may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
Troubleshooting Strategies:
| Parameter | Recommended Action | Rationale |
| Catalyst | Screen a panel of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, ZnCl₂) or Brønsted acids (e.g., p-TsOH, HClO₄).[5][6] Optimize catalyst loading (typically 5-20 mol%). | Different substrates have varying sensitivities to catalysts. A screen will identify the most effective catalyst for your specific combination of reactants. |
| Solvent | If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP.[6] For greener approaches, aqueous micellar media or eucalyptol have been reported.[7][8] | Improved solubility ensures a homogeneous reaction environment, increasing the frequency of effective molecular collisions. |
| Temperature | While many GBB reactions proceed at room temperature, gentle heating (40-80 °C) can sometimes be beneficial, especially for less reactive substrates.[1][2] Microwave irradiation can also significantly reduce reaction times and improve yields.[9][10] | Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Dehydrating Agents | The addition of a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards imine formation by removing the water byproduct.[4] | Le Chatelier's principle dictates that removing a product will shift the equilibrium to favor the formation of more products. |
Experimental Workflow: Optimizing the GBB Reaction
Caption: A systematic workflow for troubleshooting low yields in the Groebke-Blackburn-Bienaymé reaction.
Question 2: I am struggling with the synthesis of Imidazo[1,2-a]pyridines bearing electron-withdrawing groups on the pyridine ring. The classical condensation with α-haloketones is not working well. What are my options?
Answer:
This is a well-documented challenge. The nucleophilicity of the pyridine nitrogen in 2-aminopyridine is significantly reduced by the presence of electron-withdrawing groups (EWGs), making the initial SN2 reaction with an α-haloketone sluggish and often resulting in poor yields or no reaction at all.
The Underlying Problem: Reduced Nucleophilicity
EWGs, such as nitro, cyano, or halo groups, pull electron density away from the pyridine ring. This deactivation diminishes the ability of the endocyclic nitrogen to act as a nucleophile and attack the electrophilic carbon of the α-haloketone.
Alternative Synthetic Strategies:
-
Annulation with Dimethylketal Tosylates: A robust method for synthesizing electron-deficient Imidazo[1,2-a]pyridines involves the use of dimethylketal tosylates in the presence of a Lewis acid catalyst like Sc(OTf)₃.[11][12] This method is often successful where the traditional α-haloketone approach fails.
-
Copper-Catalyzed Aerobic Dehydrogenative Cyclization: This modern approach utilizes a copper catalyst and an oxidant (often air) to couple 2-aminopyridines with ketones.[13] This method can be more tolerant of a wider range of functional groups, including some EWGs.
-
Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to overcome the activation barrier for less reactive substrates.[9][13] Combining microwave heating with a suitable solvent and catalyst can significantly improve yields for the synthesis of electron-deficient Imidazo[1,2-a]pyridines.
Protocol Spotlight: Annulation with Dimethylketal Tosylates [11][12]
Step 1: Preparation of the Dimethylketal Tosylate:
-
React the corresponding ketone with trimethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to form the dimethyl ketal.
-
Treat the resulting alcohol (if the ketone has a hydroxyl group) with tosyl chloride in the presence of a base (e.g., pyridine) to yield the dimethylketal tosylate.
Step 2: Annulation Reaction:
-
In a sealed tube, combine the electron-deficient 2-aminopyridine (1.0 eq), the dimethylketal tosylate (1.2 eq), and Sc(OTf)₃ (10 mol%) in acetonitrile.
-
Heat the reaction mixture at 80-140 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NaHCO₃, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
Question 3: My synthesis of a 3-substituted Imidazo[1,2-a]pyridine is giving me a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Regioselectivity is a critical aspect of Imidazo[1,2-a]pyridine synthesis, particularly when aiming for a specific substitution pattern. The formation of unwanted regioisomers can complicate purification and reduce the yield of the desired product.
Understanding the Source of Isomers:
In many synthetic routes, the initial step involves the reaction of a substituted 2-aminopyridine with an electrophile. If the pyridine ring has substituents, the electronic and steric environment can influence which nitrogen atom (the endocyclic pyridine nitrogen or the exocyclic amino nitrogen) acts as the initial nucleophile. While the endocyclic nitrogen is generally more nucleophilic, certain conditions or substrates can lead to competitive reactions at the exocyclic nitrogen.
Strategies for Ensuring High Regioselectivity:
-
Choice of Synthetic Route: Some synthetic methods offer inherently high regioselectivity. For instance, the reaction of 2-aminopyridines with α-haloketones typically proceeds via initial N-alkylation of the more nucleophilic endocyclic pyridine nitrogen, leading to the desired Imidazo[1,2-a]pyridine scaffold.[14]
-
Controlling Reaction Conditions: In cases where regioselectivity is a concern, carefully controlling the reaction temperature and the choice of base can be crucial. Lower temperatures often favor the thermodynamically more stable product.
-
Utilizing Regiospecific Reactions: For the unambiguous synthesis of 3-substituted Imidazo[1,2-a]pyridines, a strategy involving a 1,2-biselectrophile synthon can be employed.[14] This method provides excellent regioselectivity by design.
Logical Flow for Regiocontrol
Caption: A decision-making diagram for achieving regiocontrol in the synthesis of substituted Imidazo[1,2-a]pyridines.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the "greenest" methods for synthesizing Imidazo[1,2-a]pyridines?
A: There is a growing emphasis on developing environmentally benign synthetic methods. For Imidazo[1,2-a]pyridines, several "green" approaches have been reported:
-
Catalyst- and Solvent-Free Reactions: Some syntheses can be performed by reacting α-bromo/chloroketones with 2-aminopyridines at moderate temperatures without any catalyst or solvent.[9]
-
Aqueous Micellar Media: Using surfactants like sodium dodecyl sulfate (SDS) in water can create micelles that act as nanoreactors, promoting the reaction and often allowing for lower reaction temperatures.[7]
-
Ultrasound-Assisted Synthesis: Sonication can promote reactions in green solvents like water, often without the need for a metal catalyst.[13]
-
Use of Bio-based Solvents: Eucalyptol has been reported as a green solvent for the GBB reaction.[8]
Q2: How can I introduce a substituent at the C3 position of a pre-formed Imidazo[1,2-a]pyridine ring?
A: Post-functionalization of the Imidazo[1,2-a]pyridine core is a common strategy. The C3 position is particularly amenable to electrophilic substitution. A recently developed method for C3-alkylation is the three-component aza-Friedel–Crafts reaction, which uses a Lewis acid catalyst like Y(OTf)₃ to react the Imidazo[1,2-a]pyridine with an aldehyde and an amine.[15]
Q3: Are there any specific safety precautions I should take when working with isocyanides in the GBB reaction?
A: Yes, isocyanides are known for their pungent and unpleasant odor and are toxic. It is imperative to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
- Zhu, D.-J., et al. (n.d.). A novel method for synthesizing imidazo[1,2-a]pyridines. BIO Web of Conferences.
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
-
ACS Publications. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Retrieved from [Link]
-
PubMed. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
NIH. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Retrieved from [Link]
-
DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Retrieved from [Link]
- (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
-
ResearchGate. (2025). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Retrieved from [Link]
- (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
-
ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]
Sources
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of Imidazo[1,2-a]pyridin-2-yl-acetic acid
Welcome to the technical support center for the purification of Imidazo[1,2-a]pyridin-2-yl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related polar heterocyclic compounds. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-tested experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of Imidazo[1,2-a]pyridin-2-yl-acetic acid, presented in a question-and-answer format.
Q1: My primary purification challenge is the high polarity of Imidazo[1,2-a]pyridin-2-yl-acetic acid. It either doesn't move from the baseline on my silica TLC plate or streaks badly. How can I achieve good separation using column chromatography?
A1: The Challenge of Polar Analytes on Silica Gel
The behavior you're observing is a classic issue when dealing with polar, nitrogen-containing heterocyclic compounds like Imidazo[1,2-a]pyridin-2-yl-acetic acid on a normal-phase silica gel column. The strong interaction between your polar analyte and the acidic silanol groups on the silica surface leads to poor mobility and peak tailing.[1][2] Here’s a systematic approach to overcome this:
Step 1: Mobile Phase Modification - The First Line of Defense
Before abandoning silica gel chromatography, which is often the most accessible method, modifying your mobile phase is the most effective initial step. The goal is to reduce the strong interaction between your compound and the stationary phase.
-
For Highly Polar Compounds: If your compound is not moving from the baseline even with 100% ethyl acetate, you need a more polar solvent system. A common and effective combination is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of methanol (e.g., 2-5%) and gradually increase it.[3]
-
To Counteract Streaking: Streaking is often caused by the basicity of the pyridine nitrogen interacting with the acidic silica. To mitigate this, add a basic modifier to your eluent.[1][2]
-
Triethylamine (TEA): Adding 0.1-1% TEA to your mobile phase can neutralize the acidic silanol sites, leading to significantly improved peak shape.[1][2]
-
Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase with a less polar solvent like DCM.[4] For very polar basic compounds, a mobile phase containing up to 2% of a 25% aqueous ammonia solution, 18% methanol, and 80% DCM has been used, though this is a very aggressive system.[5]
-
Step 2: Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to optimizing your mobile phase for column chromatography.
Caption: Workflow for mobile phase optimization using TLC.
Step 3: Consider Alternative Stationary Phases
If mobile phase modification does not yield the desired separation, changing the stationary phase is the next logical step.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[1][2]
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography is often a powerful tool.[2][4] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q2: I'm attempting to purify my product by recrystallization, but it keeps "oiling out." What causes this and how can I induce proper crystal formation?
A2: Understanding and Overcoming "Oiling Out"
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is a common problem, especially with compounds that have impurities or when the solution is cooled too quickly.[2]
Causality Behind Oiling Out:
-
Supersaturation: The solution is too concentrated, and the solute crashes out of solution before it can form an ordered crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for nucleation and crystal growth.
-
Impurities: Impurities can inhibit crystal formation by interfering with the crystal lattice.
Troubleshooting Protocol for Recrystallization:
-
Re-dissolve the Oil: Add a small amount of the hot solvent back to your flask to re-dissolve the oil.[2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling is critical for the formation of well-defined crystals.
-
Induce Nucleation: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a seed for further crystallization.[2]
-
-
Solvent System Adjustment: If the above steps fail, you may need to adjust your solvent system. A co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective.[2] Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A3: Assessing Compound Stability on Silica Gel
Decomposition on silica gel is a real possibility for certain classes of compounds, especially those sensitive to acid.[3]
Diagnostic Test: 2D TLC
A simple way to check for stability on silica is to perform a 2D TLC experiment.[3]
-
Spot your compound on the corner of a TLC plate.
-
Run the TLC in a suitable solvent system.
-
Remove the plate, dry it, and rotate it 90 degrees.
-
Run the TLC again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.
Caption: 2D TLC workflow for assessing compound stability.
Alternative Purification Strategies:
If your compound is unstable on silica, consider these alternatives:
-
Florisil or Alumina Chromatography: These are less acidic stationary phases that can be gentler on your compound.[3]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine before packing the column.[3]
-
Reversed-Phase Chromatography: As mentioned before, this is an excellent alternative that avoids the acidic nature of silica gel.
Quantitative Data Summary
The following table provides a quick reference for commonly used mobile phase modifiers in the purification of polar heterocyclic compounds.
| Modifier | Typical Concentration | Purpose | Target Analytes | Reference |
| Triethylamine (TEA) | 0.1 - 1% | Neutralizes acidic silanol sites, reduces peak tailing | Basic compounds | [1][2] |
| Acetic or Formic Acid | 0.1 - 2% | Improves peak shape for acidic compounds | Acidic compounds | [4] |
| Ammonia in Methanol | 1 - 10% | Strong base modifier for highly basic compounds | Very basic compounds | [4] |
References
- Technical Support Center: Purification of Polar Aza-Heterocycles. (n.d.). Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2020). MDPI.
- Synthesis of a Novel Series of Imidazo[1,2-α]pyridines as Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors. (2009). Bulletin of the Korean Chemical Society.
- Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. (n.d.). National Institutes of Health.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
- Purification of strong polar and basic compounds. (2023, January 7). Reddit.
- Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
Sources
Technical Support Center: A Guide to Improving Imidazo[1,2-a]pyridine Synthesis Yields
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges and significantly improve your reaction yields.
Troubleshooting Guide: Enhancing Your Imidazo[1,2-a]pyridine Synthesis
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the most common factors I should investigate first?
Low yields in Imidazo[1,2-a]pyridine synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Checks & Core Principles:
-
Reagent Purity: Ensure the purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound or its equivalent. Impurities can lead to unwanted side reactions. It is advisable to purify reagents if their quality is uncertain[1].
-
Anhydrous Conditions: Many of the condensation steps are sensitive to moisture. Ensure your glassware is oven- or flame-dried and that you are using anhydrous solvents, particularly for reactions sensitive to water[1].
-
Stoichiometry: Accurately measure your reagents. A slight excess of one reagent may sometimes be beneficial, but significant deviations can lead to side product formation.
Workflow for Troubleshooting Low Yields:
Caption: A systematic workflow for troubleshooting low yields.
Question 2: I'm performing a classical condensation with an α-haloketone (Tschitschibabin/Ortoleva-King type reaction) and getting a complex mixture of byproducts. How can I improve selectivity and yield?
The reaction of 2-aminopyridines with α-haloketones is a foundational method, but can be prone to side reactions. The key is to control the reaction conditions to favor the desired cyclization pathway.
Causality and Solutions:
The initial step is the N-alkylation of the 2-aminopyridine. This can occur at either the exocyclic amino group or the endocyclic pyridine nitrogen. The subsequent intramolecular cyclization is what leads to the desired product. Side products often arise from polymerization or competing reaction pathways.
-
Solvent and Base: The choice of solvent and base can significantly influence the reaction outcome.
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by providing uniform and efficient heating[2][3][4]. For instance, some syntheses that take hours under conventional heating can be completed in minutes with microwave assistance, often with higher purity of the final product[2][3].
Table 1: Comparison of Reaction Conditions for α-Haloketone Condensation
| Method | Temperature | Catalyst/Base | Solvent | Typical Yields | Reference |
| Classical Tschitschibabin | 150-200°C | None | None (sealed tube) | Modest | [2] |
| Modified Tschitschibabin | Milder | NaHCO₃ | Various | Improved | [2] |
| Catalyst/Solvent-Free | 60°C | None | None | Efficient | [2] |
| Microwave-Assisted | Varies | Varies | Varies | Good to Excellent | [2][3][4] |
Question 3: My multicomponent reaction (MCR), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, is not working efficiently. What are the critical parameters to optimize?
MCRs are powerful for building molecular complexity in a single step, but their success hinges on the careful balance of multiple reactive partners. The GBB reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a prime example[5].
Key Optimization Parameters:
-
Catalyst Choice: While some MCRs can proceed without a catalyst, many benefit from the use of a Lewis or Brønsted acid to activate the aldehyde and facilitate imine formation[6][7].
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) and Boron trifluoride etherate (BF₃·OEt₂) are commonly used and can significantly improve yields[2][7].
-
Brønsted Acids: Perchloric acid (HClO₄) or even simple hydrochloric acid (HCl) can be effective[6][8].
-
Iodine: Molecular iodine has been shown to be a cost-effective and environmentally benign catalyst for some MCRs leading to imidazo[1,2-a]pyridines[9][10].
-
-
Solvent Effects: The solvent can influence the reaction rate and yield. While traditional solvents like dichloromethane (DCM) and methanol are common, greener alternatives are being explored[11][12]. In some cases, solvent-free conditions or the use of water can be highly effective[2][10][13].
-
Temperature and Reaction Time: Microwave irradiation is particularly effective for MCRs, often leading to higher yields in shorter times compared to conventional heating[11][14][15].
Experimental Protocol: Optimization of a GBB Reaction
-
Initial Setup: In a reaction vial, combine the 2-aminopyridine (1.1 equiv.) and the aldehyde (1.0 equiv.) in the chosen solvent.
-
Catalyst Addition: Add the catalyst (e.g., Sc(OTf)₃, 0.05 equiv.).
-
Isocyanide Addition: Add the isocyanide (1.2 equiv.) to the mixture.
-
Reaction:
-
Conventional Heating: Stir the reaction at a set temperature (e.g., 60°C) and monitor by TLC.
-
Microwave Irradiation: Heat the reaction in a microwave reactor to a specific temperature (e.g., 150°C) for a set time (e.g., 10 minutes)[11].
-
-
Workup and Analysis: After completion, cool the reaction, perform an appropriate workup, and analyze the yield of the purified product.
Caption: Key components of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Question 4: I'm having difficulty purifying my final Imidazo[1,2-a]pyridine product. What are some common issues and solutions?
Purification can be a significant hurdle, and product loss at this stage can drastically lower your overall yield[1][16].
Common Purification Challenges and Strategies:
-
Baseline Impurities in NMR: If your crude NMR looks complex, it may not always indicate a failed reaction. Some impurities might be easily removed[16].
-
Product Solubility: Imidazo[1,2-a]pyridines can have varying polarities.
-
If your product is unexpectedly water-soluble, you may be losing it during the aqueous workup. Always check the aqueous layer by TLC before discarding it[16].
-
For products that are difficult to separate from starting materials by column chromatography, consider recrystallization or salt formation followed by purification[7].
-
-
Column Chromatography:
-
Be mindful that silica gel is acidic and can cause decomposition of sensitive products. You can neutralize the silica gel with a suitable base (e.g., triethylamine) in the eluent.
-
Ensure you rinse all glassware and the filtration media thoroughly to recover all of your product[1].
-
-
Automated Purification: For library synthesis, automated flow synthesis and purification systems can provide high-purity compounds efficiently[17].
Frequently Asked Questions (FAQs)
Q1: What are the "greenest" methods for synthesizing Imidazo[1,2-a]pyridines?
There is a significant push towards more environmentally friendly synthetic methods. Key green strategies include:
-
Microwave-assisted synthesis: Reduces reaction times and energy consumption[3][13][14].
-
Catalyst- and solvent-free reactions: These methods offer high atom economy and reduce waste[2].
-
Use of water as a solvent: Water is a non-toxic, inexpensive, and environmentally benign solvent[10][13].
-
Multicomponent reactions (MCRs): These reactions are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product[9][14].
Q2: Can I synthesize substituted Imidazo[1,2-a]pyridines with specific regiochemistry?
Yes, many modern synthetic methods offer excellent regioselectivity.
-
For 3-substituted derivatives, one-pot reactions of 2-aminopyridines with appropriate reagents can be highly specific[18].
-
The GBB reaction is a reliable method for producing 3-amino-imidazo[1,2-a]pyridines[5][14].
-
Copper-catalyzed three-component reactions of 2-aminopyridine, an aldehyde, and a terminal alkyne can also provide specific substitution patterns[2].
Q3: Are there methods that avoid the use of transition metal catalysts?
Yes, several metal-free protocols have been developed. These are advantageous as they avoid potential metal contamination in the final product, which is particularly important in pharmaceutical applications.
-
Iodine-catalyzed reactions: Molecular iodine can effectively catalyze the formation of Imidazo[1,2-a]pyridines under mild conditions[9][10].
-
Acid-catalyzed MCRs: As mentioned earlier, Brønsted acids can be used to promote GBB-type reactions[6][8].
-
Graphene oxide: This has been used as a carbocatalyst in some synthetic procedures[19].
Q4: How can I introduce functional groups at the C3 position?
The C3 position is a common site for functionalization.
-
The GBB reaction directly installs an amino group at C3[5].
-
Aza-Friedel-Crafts reactions catalyzed by Lewis acids like Y(OTf)₃ can be used for C3-alkylation[20].
-
Cascade reactions involving nitroolefins can lead to 3-unsubstituted or 3-methyl-substituted products depending on the specific pathway[2][21].
References
-
Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Panda, G., & Sengupta, S. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Kumar, A., et al. (2016). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 6(62), 57321-57326. [Link]
-
Rodríguez, J. C., et al. (2022). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Journal of Heterocyclic Chemistry, 59(6), 1089-1102. [Link]
-
Lin, W., et al. (2008). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein journal of organic chemistry, 4, 18. [Link]
-
Panda, G., & Sengupta, S. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Khan, S. A., et al. (2023). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Journal of Scientific Research, 15(2), 539-550. [Link]
-
D'hooghe, M., et al. (2009). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Advanced Synthesis & Catalysis, 351(16), 2654-2658. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235-35249. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Guntipally, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances, 13(53), 37207-37215. [Link]
-
Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. [Link]
-
Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22488-22505. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Sharma, P., & Kumar, A. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103857. [Link]
-
Manvar, P., et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Current Microwave Chemistry, 11(1), 37-50. [Link]
-
Kochetkov, A. S., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
-
Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235-35249. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Kurteva, V. B., & Lubenov, L. A. (2011). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. Organic & Biomolecular Chemistry, 9(18), 6435-6444. [Link]
-
Lee, J. H., et al. (2007). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 72(25), 9832-9835. [Link]
-
Le Guennec, A., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Ujwaldev, S. M., et al. (2019). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
-
Zhu, D.-J., et al. (2010). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 21, 1148-1151. [Link]
-
Ujwaldev, S. M., et al. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Tetrahedron Letters, 60(33), 151016. [Link]
-
Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction. [Link]
-
Zhang, T., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3426. [Link]
-
Ujwaldev, S. M., Rohit, K., & Anilkumar, G. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Semantic Scholar. [Link]
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Technical Support Center: Overcoming Solubility Challenges of Imidazo[1,2-a]pyridin-2-yl-acetic acid
Welcome to the technical support center for Imidazo[1,2-a]pyridin-2-yl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the solubility challenges often encountered with this compound. As a fused bicyclic heterocyclic compound, Imidazo[1,2-a]pyridine derivatives can present significant hurdles in achieving adequate solubility for biological assays and formulation development.[1][2] This resource offers a series of troubleshooting guides and frequently asked questions to navigate these issues effectively.
Part 1: Understanding the Molecule - FAQs
Q1: What are the key structural features of Imidazo[1,2-a]pyridin-2-yl-acetic acid that influence its solubility?
A1: Imidazo[1,2-a]pyridin-2-yl-acetic acid possesses a rigid, fused ring system which contributes to a high crystal lattice energy. This energy must be overcome for the molecule to dissolve. The molecule is amphoteric, meaning it has both a basic nitrogen atom in the imidazopyridine ring and an acidic carboxylic acid group. This dual nature means its ionization state, and therefore solubility, is highly dependent on the pH of the solution.[3][4] At its isoelectric point, the molecule will exist as a zwitterion, which often exhibits minimum solubility.
Q2: I'm observing very low aqueous solubility with my batch of Imidazo[1,2-a]pyridin-2-yl-acetic acid. What is the expected baseline solubility?
Q3: How does pH affect the solubility of this compound?
A3: The solubility of Imidazo[1,2-a]pyridin-2-yl-acetic acid is intrinsically linked to pH due to its amphoteric nature.
-
In acidic conditions (low pH): The basic nitrogen on the imidazopyridine ring will be protonated, forming a cationic species. This charged form is expected to have higher aqueous solubility.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated, forming an anionic carboxylate. This charged form will also exhibit increased aqueous solubility.
-
At the isoelectric point (pI): There will be a specific pH where the net charge of the molecule is zero (zwitterionic form), and at this point, the solubility will be at its minimum.[5][6]
A pH-solubility profile is an essential first experiment to characterize your molecule.
Part 2: Troubleshooting & Experimental Guides
This section provides a systematic approach to addressing and overcoming the solubility issues of Imidazo[1,2-a]pyridin-2-yl-acetic acid.
Troubleshooting Workflow: A Step-by-Step Guide
Caption: A workflow for systematically addressing solubility issues.
Detailed Protocols for Solubility Enhancement
pH Adjustment and Salt Formation
Causality: By converting the weakly acidic or basic drug into a salt, you can significantly increase its solubility and dissolution rate.[7][8][9][10] The salt form often has improved wettability.[7][8]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess of Imidazo[1,2-a]pyridin-2-yl-acetic acid to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (e.g., in µg/mL) against the pH to determine the pH of maximum solubility.
Experimental Protocol: Salt Formation
-
Based on the pH-solubility profile, select a suitable counter-ion. For this acidic compound, a basic counter-ion like sodium or potassium hydroxide would be appropriate.
-
Dissolve the Imidazo[1,2-a]pyridin-2-yl-acetic acid in a minimal amount of a suitable organic solvent.
-
Add a stoichiometric equivalent of the chosen base (e.g., NaOH or KOH in a suitable solvent).
-
Stir the mixture to allow the salt to form and potentially precipitate.
-
Isolate the salt by filtration or solvent evaporation.
-
Characterize the salt form (e.g., by PXRD, DSC) and determine its aqueous solubility.
Table 1: Hypothetical pH-Solubility Data
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Glycine-HCl | 50.2 |
| 4.0 | Acetate | 15.5 |
| 6.0 | Phosphate | 2.1 |
| 7.4 | Phosphate | 5.8 |
| 8.0 | Borate | 25.7 |
| 10.0 | Borate | 150.3 |
Co-solvent Systems
Causality: The use of a water-miscible organic solvent (co-solvent) can increase the solubility of a poorly water-soluble compound by reducing the polarity of the aqueous environment.[11]
Experimental Protocol: Co-solvent Screening
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Prepare a series of solvent systems with varying percentages of the co-solvent in water or a relevant buffer (e.g., 10%, 20%, 30% v/v).
-
Determine the saturation solubility of Imidazo[1,2-a]pyridin-2-yl-acetic acid in each co-solvent system using the shake-flask method described previously.
-
Plot solubility against the percentage of co-solvent to identify an optimal system that balances solubility enhancement with acceptable co-solvent concentration.
Table 2: Example Co-solvent Solubility Data
| Co-solvent | % (v/v) in Water | Solubility (µg/mL) |
| None | 0 | 1.5 |
| Ethanol | 10 | 12.8 |
| Ethanol | 20 | 45.2 |
| PEG 400 | 10 | 25.6 |
| PEG 400 | 20 | 98.1 |
| DMSO | 5 | 150.7 |
Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent aqueous solubility.[12][13][14][][16]
Experimental Protocol: Cyclodextrin Complexation
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.[12]
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess of Imidazo[1,2-a]pyridin-2-yl-acetic acid to each cyclodextrin solution.
-
Equilibrate the samples with shaking for 24-48 hours.
-
Filter the samples and analyze the concentration of the dissolved compound in the filtrate.
-
Plot the drug solubility as a function of cyclodextrin concentration to determine the extent of solubility enhancement.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Particle Size Reduction (Nanosuspensions)
Causality: Reducing the particle size of a drug increases its surface area, which can lead to a significant increase in its dissolution rate, as described by the Noyes-Whitney equation.[17][18] Nanosuspensions are colloidal dispersions of sub-micron drug particles.[19][20]
Experimental Protocol: Preparation of Nanosuspension by Wet Milling
-
Prepare a slurry of Imidazo[1,2-a]pyridin-2-yl-acetic acid in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC).
-
Introduce the slurry into a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Mill the suspension for a sufficient time to achieve the desired particle size distribution (typically in the range of 200-600 nm).
-
Monitor the particle size using a technique like dynamic light scattering (DLS).
-
Evaluate the dissolution rate of the resulting nanosuspension compared to the unmilled drug.
Solid Dispersions
Causality: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[21][22][23][24] The amorphous form has higher energy and thus greater solubility than the crystalline form.[25]
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[24][26]
-
Dissolve both the Imidazo[1,2-a]pyridin-2-yl-acetic acid and the carrier in a common volatile solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Characterize the solid dispersion (e.g., using PXRD to confirm the amorphous state and DSC for thermal properties).
-
Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug.
References
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Mocanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. Retrieved from [Link]
-
Jadav, N., & Patel, M. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 2(3). Retrieved from [Link]
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Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 463-474. Retrieved from [Link]
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Hande, N. M. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352. Retrieved from [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]
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Singh, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1643-1660. Retrieved from [Link]
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Gohil, K. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. Retrieved from [Link]
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Shinde, G. V., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 3(2), 125-135. Retrieved from [Link]
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Pagar, P. A., & Shinkar, D. M. (2013). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. International Journal of PharmTech Research, 5(4), 1438-1449. Retrieved from [Link]
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Sharma, D., & Soni, M. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-5. Retrieved from [Link]
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Valo, H., et al. (2013). Nanosizing of drugs: Effect on dissolution rate. Indian Journal of Pharmaceutical Sciences, 75(2), 139. Retrieved from [Link]
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Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. Retrieved from [Link]
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Kumar, A., et al. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). Retrieved from [Link]
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Gholami, M., et al. (2023). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 15(12), 2707. Retrieved from [Link]
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Kumar, R., et al. (2023). A Review on Nanosuspension for Poorly Solubility Then Dissolution Rate. International Journal of Creative Research Thoughts, 11(7). Retrieved from [Link]
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Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
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Kumar, L., & Kumar, A. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology, 21(1), 2-15. Retrieved from [Link]
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Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. Retrieved from [Link]
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Singh, S., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239-253. Retrieved from [Link]
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Williams, D. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(14), 1732. Retrieved from [Link]
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Sharma, D., & Soni, M. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 4(1), 1-7. Retrieved from [Link]
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Avdeef, A. (2011). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1(1), 1-20. Retrieved from [Link]
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Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-802. Retrieved from [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
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Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(7), 3564-3575. Retrieved from [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]
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Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 53(18), 6849-6857. Retrieved from [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. Retrieved from [Link]
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Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(6), 472-476. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Chapter 5: Organic Solvents: Environmentally Benign Solutions. In Green Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride. Retrieved from [Link]
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Technical Support Center: Optimizing the Biological Activity of Imidazo[1,2-a]pyridine Analogs through SAR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine analogs. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis, screening, and optimization of this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antitubercular, anti-inflammatory, and antiviral agents.[1][2][3] This guide will help you navigate the complexities of Structure-Activity Relationship (SAR) studies to unlock the full potential of your imidazo[1,2-a]pyridine analogs.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the optimization of imidazo[1,2-a]pyridine analogs.
Q1: What are the key positions on the imidazo[1,2-a]pyridine scaffold to modify for optimizing biological activity?
The imidazo[1,2-a]pyridine scaffold offers several positions for substitution, with the 2, 3, 6, and 8-positions being the most commonly explored in SAR studies. The biological activity is highly dependent on the substitution pattern.[4]
-
C2-Position: Substitution at this position is often crucial for potent activity. Aromatic and heteroaromatic groups are well-tolerated and can significantly influence the compound's interaction with biological targets.
-
C3-Position: This position is frequently modified to introduce a variety of functional groups, including amides, esters, and small alkyl chains. These modifications can impact potency, selectivity, and pharmacokinetic properties. For instance, in the development of antitubercular agents, 3-carboxamides have shown significant promise.[5]
-
C6 and C8-Positions: Modifications at these positions on the pyridine ring can modulate the electronic properties and solubility of the entire molecule. Electron-withdrawing or electron-donating groups at these positions can fine-tune the biological activity and pharmacokinetic profile.
Q2: What are the most common synthetic routes for preparing imidazo[1,2-a]pyridine analogs for SAR studies?
Several reliable synthetic methods are available for the preparation of the imidazo[1,2-a]pyridine core. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
-
Tschitschibabin (or Chichibabin) Reaction: This is a classic and widely used method that involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] While effective, it can sometimes result in low yields, especially with electron-deficient 2-aminopyridines.[6][7]
-
One-Pot Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient way to generate diverse libraries of imidazo[1,2-a]pyridines in a single step from simple starting materials.[8]
-
Copper-Catalyzed Synthesis: Copper-catalyzed aerobic oxidative methods provide an environmentally friendly approach to synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and various carbonyl compounds.[9]
Q3: How do I begin to establish a Structure-Activity Relationship (SAR) for a new series of imidazo[1,2-a]pyridine analogs?
Establishing a clear SAR is an iterative process of design, synthesis, and biological testing.
-
Initial Library Synthesis: Begin by synthesizing a small, diverse library of analogs with modifications at the key positions (C2, C3, C6, and C8).
-
Primary Biological Screening: Screen the initial library in a relevant primary biological assay to identify initial "hits."
-
Data Analysis and Hypothesis Generation: Analyze the activity data in conjunction with the structural modifications. Formulate hypotheses about which structural features are important for activity. For example, are electron-withdrawing groups at C6 beneficial? Is a specific substituent at C2 required?
-
Focused Library Synthesis: Synthesize a second, more focused library of analogs to test your hypotheses.
-
Iterative Optimization: Continue this cycle of synthesis, testing, and analysis to refine the SAR and optimize the desired biological activity.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the experimental workflow.
Synthesis Troubleshooting
Q: My Tschitschibabin reaction is giving a very low yield. What can I do to improve it?
A: Low yields in the Tschitschibabin reaction are a common issue, often related to the reactivity of the starting materials or the reaction conditions.
-
Problem: Poor nucleophilicity of the 2-aminopyridine.
-
Solution: If your 2-aminopyridine is substituted with electron-withdrawing groups, it will be less nucleophilic, leading to a slower reaction and lower yield. Consider using a stronger base or higher reaction temperatures to facilitate the initial N-alkylation step.[6] Alternatively, explore alternative synthetic routes that are more tolerant of electron-deficient substrates.[7]
-
-
Problem: Side reactions or decomposition of starting materials.
-
Solution: Ensure your α-halocarbonyl compound is pure and free of acidic impurities that can cause side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. Optimizing the reaction time and temperature is also crucial; prolonged heating can lead to decomposition.
-
-
Problem: Inefficient cyclization.
-
Solution: The cyclization step can sometimes be the rate-limiting step. The use of a mild base can facilitate the deprotonation and subsequent intramolecular cyclization.
-
Experimental Protocol: A General Procedure for the Tschitschibabin Synthesis of Imidazo[1,2-a]pyridines
-
To a solution of the 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF) is added the α-halocarbonyl compound (1.1 mmol).
-
A base, such as sodium bicarbonate (2.0 mmol), can be added to neutralize the hydrogen halide formed during the reaction.
-
The reaction mixture is heated to reflux (or a suitable temperature) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Biological Screening and Data Interpretation Troubleshooting
Q: I am observing inconsistent results in my biological assays. What could be the cause?
A: Inconsistent biological data can be frustrating and can derail an SAR campaign. Several factors can contribute to this issue.
-
Problem: Poor compound solubility.
-
Solution: Imidazo[1,2-a]pyridine analogs, especially those with multiple aromatic rings, can have poor aqueous solubility.[10] This can lead to compound precipitation in the assay medium, resulting in artificially low activity and high variability.
-
Troubleshooting Steps:
-
Measure Solubility: Determine the aqueous solubility of your key compounds.
-
Use Co-solvents: Use a small percentage of a co-solvent like DMSO in your assay buffer, but be mindful of its potential effects on the biological target.
-
Modify the Scaffold: If poor solubility is a persistent issue, consider incorporating polar functional groups (e.g., amines, alcohols, carboxylic acids) into your next generation of analogs to improve their physicochemical properties.[11]
-
-
-
-
Problem: Compound instability.
-
Solution: Some functional groups on your analogs might be unstable under the assay conditions (e.g., hydrolysis of esters).
-
Troubleshooting Steps:
-
Assess Stability: Incubate your compound in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.
-
Modify Labile Groups: If instability is confirmed, replace the labile functional group with a more stable bioisostere.
-
-
-
-
Problem: Assay interference.
-
Solution: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).
-
Troubleshooting Steps:
-
Run Controls: Always run control experiments with your compounds in the absence of the biological target to check for assay interference.
-
-
-
Q: My SAR is "flat," meaning that modifications to the scaffold are not significantly changing the biological activity. What should I do?
A: A flat SAR can indicate several things and requires a systematic approach to deconvolve.
-
Possible Cause: The modifications made are not probing the key interaction points with the biological target.
-
Next Steps:
-
Broader Scaffolding Changes: Instead of small functional group modifications, consider more significant changes to the scaffold, such as exploring different substitution patterns or introducing larger, more diverse substituents.
-
Computational Modeling: If the biological target is known, use molecular docking to visualize the binding pocket and guide the design of new analogs that can form more specific interactions.[12]
-
-
-
Possible Cause: The observed activity is due to a non-specific effect, such as membrane disruption or aggregation.
-
Next Steps:
-
Counter-screens: Test your compounds in counter-screens to rule out non-specific mechanisms of action.
-
Biophysical Binding Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the intended target.
-
-
-
Possible Cause: Off-target effects are dominating the observed phenotype.
-
Next Steps:
-
Target Engagement Assays: Confirm that your compounds are engaging with the intended target within the cell.
-
Selectivity Profiling: Screen your most potent compounds against a panel of related biological targets to assess their selectivity.
-
-
Visualizing Key Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate key processes in the optimization of imidazo[1,2-a]pyridine analogs.
Caption: Iterative workflow for SAR optimization of imidazo[1,2-a]pyridine analogs.
Caption: Troubleshooting decision tree for poor compound solubility.
References
-
Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504. Available from: [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]
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Mishra, B. B., & Sahoo, S. K. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(74), 10796-10813. Available from: [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 527, 01014. Available from: [Link]
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Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35195-35206. Available from: [Link]
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El-Sayed, M. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
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Myrianthopoulos, V., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 86, 534-547. Available from: [Link]
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Wang, A., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1146-1151. Available from: [Link]
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Reddy, T. S., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. Available from: [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1118-1122. Available from: [Link]
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Liu, X., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available from: [Link]
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Singh, S., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Anbarasu, A., & Jayanthi, S. (2023). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. RSC Advances, 13(53), 37303-37318. Available from: [Link]
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Anbarasu, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37303-37318. Available from: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 623-649. Available from: [Link]
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Kumar, A., et al. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Discovery Technologies, 17(4), 466-485. Available from: [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]
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Challenges and opportunities in structure-activity-relationship (SAR) studies. (2023). CAS. Available from: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 623-649. Available from: [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]
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Li, W., et al. (2022). Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges. Molecules, 27(19), 6586. Available from: [Link]
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DeTora, M., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002-6005. Available from: [Link]
-
Mathew, B. (2022). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-I. Preprints. Available from: [Link]
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Anbarasu, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37303-37318. Available from: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 623-649. Available from: [Link]
-
Mathew, B. (2022). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II. Preprints. Available from: [Link]
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Wang, M., et al. (2022). SAR Analysis of Heterocyclic Compounds with Monocyclic and Bicyclic Structures as Antifungal Agents. ChemMedChem, 17(12), e202200221. Available from: [Link]
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Kumar, A., et al. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Discovery Technologies, 17(4), 466-485. Available from: [Link]
-
Al-Hussain, S. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 10839. Available from: [Link]
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Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1047-1052. Available from: [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3196-3216. Available from: [Link]
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Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry, 2, 155-167. Available from: [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available from: [Link]
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Kumar, S., & Kumar, N. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(34), 7314-7333. Available from: [Link]
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Technical Support Center: Troubleshooting In Vitro Assays with Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers utilizing Imidazo[1,2-a]pyridine compounds in in vitro assays. This guide is designed to provide practical, experience-driven advice to help you navigate common experimental challenges, ensuring the integrity and reliability of your data. The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2][3][4] However, its physicochemical properties and inherent reactivity can present unique challenges in in vitro settings. This resource offers troubleshooting strategies and frequently asked questions (FAQs) to address these issues head-on.
Part 1: Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Poor Solubility and Compound Precipitation
Question: I'm observing precipitation of my Imidazo[1,2-a]pyridine compound in my aqueous assay buffer. How can I address this and determine its actual soluble concentration?
Answer: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including some Imidazo[1,2-a]pyridine derivatives.[5] It is crucial to work with compounds at concentrations below their solubility limit to avoid artifacts from aggregation and to ensure accurate structure-activity relationship (SAR) data.
Underlying Causality: The fused bicyclic ring system of the Imidazo[1,2-a]pyridine core often leads to high lipophilicity and low aqueous solubility.[5] When a compound dissolved in a solvent like DMSO is diluted into an aqueous buffer, it can crash out if the final concentration exceeds its thermodynamic or kinetic solubility limit.
Troubleshooting Workflow:
Caption: A workflow for addressing compound solubility issues.
Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)
This protocol provides a high-throughput method to estimate the kinetic solubility of your compounds.[5][6]
-
Compound Preparation: Prepare a 10 mM stock solution of your Imidazo[1,2-a]pyridine compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.
-
Transfer to Assay Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96- or 384-well plate containing your aqueous assay buffer (e.g., 98 µL). This creates a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.
-
Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
| Parameter | Recommendation |
| Starting Compound Concentration | 10 mM in 100% DMSO |
| Final DMSO Concentration in Assay | ≤ 1% (to minimize solvent effects) |
| Incubation Time | 1-2 hours at room temperature |
| Detection Method | Nephelometry or UV-Vis spectroscopy after filtration |
Assay Interference and False Positives
Question: My Imidazo[1,2-a]pyridine compound shows potent activity in my primary screen, but I'm concerned it might be an artifact. What are common interference mechanisms and how can I test for them?
Answer: Imidazo[1,2-a]pyridine-containing molecules can sometimes be identified as Pan-Assay Interference Compounds (PAINS).[7][8] PAINS are compounds that appear as hits in multiple assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the intended biological target.[7][9]
Common Interference Mechanisms:
-
Compound Auto-fluorescence: Many heterocyclic compounds are inherently fluorescent.[1][10][11][12] If your assay uses a fluorescent readout, the compound's own fluorescence can be mistaken for a positive signal.
-
Compound Aggregation: At concentrations above their solubility limit, compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[13]
-
Reactivity: Some chemical moieties can be reactive, leading to covalent modification of the target protein or other assay components.
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assays that are sensitive to the redox state of the reagents.
Troubleshooting Workflow for Potential False Positives:
Caption: A decision-making workflow to validate a primary screen hit.
Experimental Protocol: Auto-fluorescence Check
-
Prepare Compound Plate: In a microplate identical to the one used for your assay, add your Imidazo[1,2-a]pyridine compound at the same final concentration used in the assay.
-
Add Assay Buffer: Add the same assay buffer used in your primary screen.
-
Omit Biological Target: Crucially, do not add the enzyme, protein, or cells that are the target of your assay.
-
Read Fluorescence: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay.
-
Analysis: A high fluorescence signal from the compound-only wells indicates auto-fluorescence and potential assay interference.[13]
Off-Target Effects and Lack of Specificity
Question: My Imidazo[1,2-a]pyridine compound is active, but I'm not sure if it's hitting my intended target. How can I assess its specificity?
Answer: The Imidazo[1,2-a]pyridine scaffold is known to interact with a variety of biological targets, including kinases, tubulin, and DNA.[3][14][15][16][17] Therefore, it is essential to perform counter-screens and target engagement studies to confirm the mechanism of action.
Strategies for Assessing Specificity:
-
Counter-Screening: Test your compound against other related targets (e.g., other kinases if your primary target is a kinase) to determine its selectivity profile.
-
Orthogonal Assays: Confirm the activity using a different assay format that relies on a different detection principle.[13] For example, if your primary assay is a fluorescence-based activity assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure compound-target binding.
-
Target Engagement Assays: In a cellular context, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended target inside the cell.
| Target Class | Recommended Counter-Screen/Orthogonal Assay |
| Kinases | Kinase selectivity panel (e.g., Eurofins DiscoverX, Promega) |
| GPCRs | Radioligand binding assays, functional assays measuring downstream signaling (e.g., cAMP, calcium flux) |
| Ion Channels | Electrophysiology (e.g., patch-clamp), flux assays |
| Protein-Protein Interactions | SPR, ITC, FRET/BRET assays |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical stability of Imidazo[1,2-a]pyridine compounds in assay buffer?
A1: The stability of Imidazo[1,2-a]pyridine compounds can vary significantly depending on the specific substitutions on the core scaffold. Some derivatives may be susceptible to metabolic degradation by enzymes present in cell lysates or microsomal preparations.[13] It is advisable to assess the stability of your specific compound in your assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer at the assay temperature, taking samples at different time points, and quantifying the amount of remaining compound by LC-MS.
Q2: Are there any known liabilities of the Imidazo[1,2-a]pyridine scaffold that I should be aware of?
A2: As with many heterocyclic scaffolds, certain Imidazo[1,2-a]pyridine derivatives may be flagged as PAINS.[7][8] This does not automatically mean your compound is a false positive, but it does warrant further investigation using the troubleshooting steps outlined above. Additionally, depending on the substituents, these compounds can have poor solubility and may require formulation strategies for in vivo studies.
Q3: How do I prepare my Imidazo[1,2-a]pyridine compound for in vitro testing?
A3: The standard practice is to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For the assay, this stock is then diluted into the aqueous assay buffer to the final desired concentration. It is critical to ensure that the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q4: My compound shows cytotoxicity in cell-based assays. How can I determine if this is due to on-target or off-target effects?
A4: This is a critical question in drug discovery. To dissect on-target versus off-target cytotoxicity, you can employ several strategies:
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Correlate Potency: Compare the IC50 for target inhibition in a biochemical assay with the EC50 for cytotoxicity in a cell-based assay. A close correlation suggests on-target toxicity.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of your intended target. If the cells become less sensitive to your compound, it provides strong evidence for on-target activity.
-
Rescue Experiments: If your target is an enzyme, you can try to rescue the cytotoxic effect by adding an excess of the enzyme's product to the cell culture medium.
By systematically applying these troubleshooting principles and validation strategies, you can significantly increase the confidence in your experimental results when working with the promising, yet sometimes challenging, Imidazo[1,2-a]pyridine class of compounds.
References
- BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Wikipedia. (n.d.). Pan-assay interference compounds.
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Technical Support Center: Strategies to Reduce Off-Target Effects of Imidazo[1,2-a]pyridine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile Imidazo[1,2-a]pyridine scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate off-target effects, enhancing the specificity and safety profile of your compounds.
The Imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous marketed drugs and clinical candidates for a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4] Its synthetic tractability allows for extensive chemical space exploration.[5][6] However, this same structural flexibility can lead to interactions with unintended biological targets, resulting in off-target effects that can confound experimental results, cause toxicity, and ultimately lead to late-stage attrition in drug development.[7][8][9]
This guide is structured to provide practical, field-proven insights to navigate these challenges effectively.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My Imidazo[1,2-a]pyridine derivative shows potent activity against my primary kinase target, but a broad-panel screen reveals it inhibits several other kinases. How can I improve its selectivity?
Answer: This is a common challenge, as many kinase inhibitors targeting the ATP-binding site can exhibit polypharmacology. The key is to exploit subtle differences between the active sites of your on-target and off-target kinases. Here’s a systematic approach:
Causality: The Imidazo[1,2-a]pyridine scaffold often serves as a hinge-binding motif in kinases. Off-target activity arises when the overall pharmacophore fits favorably into the ATP pockets of multiple kinases. Selectivity is achieved by introducing chemical modifications that are sterically or electronically favored by your primary target but disfavored by off-targets.
Strategies to Enhance Kinase Selectivity:
-
Structure-Activity Relationship (SAR) Guided Medicinal Chemistry: Systematically modify the scaffold at key positions (C2, C3, C6, C8) to probe for selectivity pockets.[10]
-
Exploit the Solvent-Exposed Region: Modifications at the C3 and C8 positions often extend towards the solvent-exposed region of the ATP pocket.[10] Introducing bulkier or more polar groups here can disrupt binding in off-target kinases that have a more constrained solvent front, while potentially forming beneficial interactions with the desired target.
-
Target the Affinity Pocket: Substitutions at the C2-phenyl ring or C8 position can project into a deeper affinity pocket. SAR studies have shown that modifying these positions can significantly impact potency and selectivity.[10][11][12] For instance, in one study on PI3Kα inhibitors, modifications at these positions were crucial for achieving nanomolar potency.[10]
-
Incorporate Rigidity: Introducing rigid linkers or cyclic structures can lock the molecule into a conformation that is optimal for the on-target kinase but suboptimal for others, thereby improving selectivity.
-
-
Computational Modeling (Structure-Based Design):
-
If the crystal structures of your on-target and key off-target kinases are available, perform molecular docking studies.[13][14]
-
Overlay the binding poses of your compound in both targets. This will reveal differences in pocket size, shape, and residue composition that can be exploited. For example, if an off-target has a glycine at a position where your primary target has a larger valine, you can design a derivative with a moiety that sterically clashes with the valine, thus preventing binding to the off-target.
-
-
Re-evaluate the Hinge-Binding Moiety: While the core scaffold is effective, minor modifications can alter the hinge-binding vectors. Ensure that the primary interactions are optimized for your target, which can sometimes de-optimize interactions with off-targets.
The following diagram illustrates the workflow for improving kinase selectivity.
Caption: Workflow for improving kinase inhibitor selectivity.
Question 2: I'm observing unexpected cytotoxicity in my cell-based assays that doesn't correlate with the inhibition of my primary target. Could this be an off-target effect, and how can I confirm it?
Answer: Yes, this is a strong indicator of off-target toxicity. On-target toxicity should correlate with target expression levels and the compound's potency (IC50). When it doesn't, you must investigate unintended interactions.
Causality: Off-target cytotoxicity can arise from various mechanisms, including inhibition of kinases essential for cell survival (e.g., CDK, ROCK), interaction with ion channels, or metabolic liabilities leading to reactive metabolite formation.[15] Some imidazo[1,2-a]pyridines have been noted to produce off-target effects in exploratory toxicology studies, even without causing overt organ damage.[16]
Troubleshooting and Confirmation Steps:
-
Control Cell Lines: The most direct method is to test your compound in a cell line that does not express your primary target (e.g., using a knockout or knockdown cell line). If cytotoxicity persists in the target-negative line, the effect is unequivocally off-target.
-
Rescue Experiment: If possible, "rescue" the cells by overexpressing the target or adding a downstream product of the target's pathway. If the cells still die, the toxicity is likely off-target.
-
Comprehensive Off-Target Profiling:
-
Experimental Screening: Use a broad secondary pharmacology panel (e.g., Eurofins SafetyScreen, CEREP panel) that assesses activity against a wide range of non-kinase targets like GPCRs, ion channels, and transporters. This is a standard industry practice to flag liabilities early.
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on chemical structure similarity to known ligands.[7][8][9] These methods can scan thousands of potential targets and prioritize which ones to test experimentally.[9]
-
-
Mechanism of Toxicity Investigation:
-
Apoptosis Assays: Use assays like Annexin V/PI staining to determine if the cytotoxicity is mediated by apoptosis. Some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through pathways like AKT/mTOR inhibition.[17]
-
Mitochondrial Health: Assess mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes) to check for mitochondrial toxicity.
-
Oxidative Stress: Measure reactive oxygen species (ROS) levels. Certain selenylated imidazo[1,2-a]pyridines have been shown to induce oxidative stress and senescence in cancer cells.[18]
-
Question 3: How can I proactively predict potential off-target liabilities of my novel derivative before synthesis?
Answer: Proactive in silico assessment is a cornerstone of modern drug discovery, saving significant time and resources. It allows you to prioritize which compounds to synthesize and flag those with high liability risks.
Causality: Computational off-target prediction works on the principle that structurally similar molecules often have similar biological activities (the "Similarity Principle").[8] By comparing your designed molecule against vast databases of compounds with known activities, these tools can infer likely interactions.
Recommended Workflow:
-
Ligand-Based Approaches: These methods rely solely on the 2D or 3D structure of your compound.
-
Chemical Similarity Searching: Use tools like SEA (Similarity Ensemble Approach) or chemical fingerprinting to find known drugs or probes that are structurally similar to your compound.[8] The off-targets of these similar molecules are potential off-targets for yours.
-
Pharmacophore Modeling: Build a 3D pharmacophore model of your compound and screen it against a database of models for known off-targets.
-
Machine Learning/QSAR: Use Quantitative Structure-Activity Relationship (QSAR) models trained on large datasets to predict activity against specific toxicity-related targets (e.g., hERG, PXR).[7]
-
-
Structure-Based Approaches (if a target is suspected):
-
Inverse Docking: Dock your molecule into the binding sites of a large collection of proteins (an "inverse screen") to identify which ones it might bind to with high affinity. This is computationally intensive but can reveal unexpected interactions.
-
Data Interpretation:
-
Prediction tools generate a list of potential off-targets, often with a confidence score. Don't treat these predictions as absolute truth. Use them to build hypotheses.
-
Focus on high-scoring predictions for targets known to be associated with toxicity (e.g., hERG, CYPs, nuclear receptors).
-
Use the predictions to design a focused in vitro secondary pharmacology screen to confirm or refute the in silico hits.
The following diagram outlines this proactive prediction workflow.
Caption: Proactive in silico workflow to predict off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target families for Imidazo[1,2-a]pyridine derivatives?
A: Given their prevalence as kinase inhibitors, the most common off-targets are other kinases .[19] However, due to the scaffold's heterocyclic nature and potential for various substitutions, other target families are also relevant. These include GPCRs , ion channels (particularly hERG, which is a common liability for many small molecules), and various enzymes .[20] The specific off-target profile is highly dependent on the substitution pattern around the core.
Q2: What is the role of Structure-Activity Relationship (SAR) in mitigating off-target effects?
A: SAR is crucial. It's the empirical process of understanding how specific chemical changes affect both on-target potency and off-target activity.[11][21] By systematically creating and testing a series of analogs, you can:
-
Identify "Selectivity Cliffs": Find small chemical modifications that cause a large drop in activity at an off-target with minimal impact on the primary target.
-
De-risk a Scaffold: Demonstrate that off-target activity is not an inherent, intractable property of the core but can be "tuned out" through chemical modification.
-
Build Predictive Models: The data from SAR studies can be used to build more accurate QSAR models for your specific chemical series.
Q3: How can I differentiate between on-target toxicity and off-target toxicity in an in vivo model?
A: This is challenging but can be addressed with a multi-pronged approach:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Does the timing and magnitude of the toxicity correlate with the exposure levels required for target engagement? If toxicity occurs at exposures far exceeding what's needed to inhibit the target, it may be off-target.
-
Use of a Tool Compound: If available, use a structurally distinct compound that hits the same primary target but has a different off-target profile. If both compounds show the same toxicity phenotype, it's more likely to be on-target.
-
Phenocopying Genetic Models: The toxicity observed from the compound should mimic the phenotype of a knockout or knockdown of the target gene. If the toxicity profile is different, it points to off-target effects.
-
Tissue-Specific Target Expression: Correlate the organs showing toxicity with the expression levels of the primary target. If an organ with low target expression is damaged, it suggests an off-target mechanism.
Q4: What are the key physicochemical properties to consider for reducing off-target effects?
A: While not a direct solution, optimizing physicochemical properties can reduce the risk of off-target effects.
-
Lipophilicity (logP/logD): Highly lipophilic compounds tend to be less selective and engage more off-targets ("promiscuity").[9] They can also have poor metabolic stability and bind non-specifically to proteins. Aim for a balanced logP, typically in the 1-3 range.
-
Molecular Weight (MW): Lower MW compounds (<500 Da) generally have better "ligand efficiency" and often present fewer off-target issues.
-
Solubility: Poor aqueous solubility can lead to experimental artifacts and non-specific aggregation, which can be misinterpreted as biological activity.[22]
Data Presentation: Summary of Mitigation Strategies
| Strategy Category | Method | Primary Goal | Pros | Cons |
| Medicinal Chemistry | Structure-Activity Relationship (SAR) | Improve selectivity; reduce inherent toxicity | Empirically proven; can lead to dramatic improvements | Resource-intensive (synthesis & testing) |
| Scaffold Hopping | Replace core with a new chemotype | Can completely eliminate scaffold-specific liabilities | High risk; may lose on-target potency | |
| Computational | In Silico Off-Target Prediction | Proactively identify liabilities | Fast, cheap, broad coverage[7][9] | Predictive, not definitive; requires experimental validation |
| Molecular Docking & Overlay | Rationalize and guide SAR for selectivity | Provides structural hypothesis for selectivity | Requires high-quality protein structures | |
| Experimental Biology | Broad Kinase/Safety Panel Screening | Empirically identify off-targets | Definitive data; industry standard | Can be expensive; covers a finite number of targets |
| Target Knockout/Knockdown Cell Lines | Deconvolute on- vs. off-target effects | Gold standard for confirming mechanism | Requires specific cell engineering; not always feasible | |
| Phenotypic Screening | Assess overall cellular impact | Unbiased; can reveal unexpected mechanisms | Difficult to deconvolute the specific off-target responsible |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction Workflow
Objective: To proactively identify potential off-target liabilities for a designed Imidazo[1,2-a]pyridine derivative using publicly available tools.
Materials:
-
Computer with internet access.
-
SMILES or SDF file of the designed compound.
-
Access to web servers like SwissTargetPrediction, SuperPred, or similar platforms.
Methodology:
-
Prepare Compound Structure:
-
Draw your molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Generate the canonical SMILES string for your molecule.
-
-
Perform Similarity-Based Prediction (using SwissTargetPrediction as an example):
-
Navigate to the SwissTargetPrediction website.
-
Paste the SMILES string of your compound into the query box.
-
Select "Homo sapiens" as the target organism.
-
Click "Predict targets."
-
-
Analyze Results:
-
The server will return a list of predicted targets, ranked by probability.
-
Examine the top hits. Pay close attention to targets known for toxicity (e.g., KCNH2/hERG, CYPs, nuclear receptors) and kinases from different families than your primary target.
-
The tool provides known ligands for each predicted target that are similar to your query. Review these to understand the structural basis for the prediction.
-
-
Build a Hypothesis List:
-
Based on the prediction scores and the biological relevance of the targets, create a short list of 5-10 high-priority potential off-targets.
-
This list will inform the design of your in vitro screening panel.
-
Self-Validation: This protocol is a screening method. Its validation comes from the next step: confirming the predictions through in vitro assays. A successful outcome is not a "clean" profile but an accurate prediction of the interactions that are later confirmed experimentally, allowing you to make an informed decision.
Protocol 2: Cell Viability Assay to Differentiate On-Target vs. Off-Target Cytotoxicity
Objective: To determine if the observed cytotoxicity of an Imidazo[1,2-a]pyridine derivative is mediated by its intended target.
Materials:
-
"Target-Positive" cell line (expresses the primary target).
-
"Target-Negative" cell line (e.g., CRISPR/Cas9 knockout of the target gene in the same genetic background).
-
Imidazo[1,2-a]pyridine test compound.
-
Positive control cytotoxic agent (e.g., staurosporine).
-
Cell culture medium, FBS, and supplements.
-
96-well clear-bottom black plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).
-
Plate reader (luminescence, fluorescence, or absorbance).
Methodology:
-
Cell Seeding:
-
Seed both the Target-Positive and Target-Negative cells into separate 96-well plates at a pre-determined optimal density.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of your test compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for a relevant time period (e.g., 48 or 72 hours).
-
-
Measure Viability:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 10 minutes for CellTiter-Glo).
-
Read the plate on the appropriate plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (100% viability) and a "no cells" control (0% viability).
-
Plot the normalized viability (%) against the log of the compound concentration for both cell lines.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each cell line.
-
Interpreting the Results:
-
On-Target Cytotoxicity: The compound will be significantly more potent (lower IC50) in the Target-Positive cell line compared to the Target-Negative cell line. A potency shift of >10-fold is a strong indicator.
-
Off-Target Cytotoxicity: The compound will show similar potency (similar IC50 values) in both the Target-Positive and Target-Negative cell lines.
-
Mixed Effects: A small potency shift may indicate that both on- and off-target effects contribute to the observed cytotoxicity.
References
A complete list of all sources cited within this guide.
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (2019). National Institutes of Health. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. [Link]
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Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - University of Arizona. (2020). University of Arizona Repository. [Link]
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Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin- 5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. (2009). ResearchGate. [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). ResearchGate. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2022). PubMed Central. [Link]
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). National Institutes of Health. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
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Optimization of an Imidazo[1,2- a ]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). ResearchGate. [Link]
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Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. (2022). National Institutes of Health. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Institutes of Health. [Link]
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. (2022). PubMed. [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). Royal Society of Chemistry. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). ResearchGate. [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2017). PubMed Central. [Link]
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Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2005). ResearchGate. [Link]
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Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (2023). National Institutes of Health. [Link]
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Optimization of an Imidazo[1,2‑a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). Figshare. [Link]
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Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (2016). PubMed. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (2021). ResearchGate. [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2010). National Institutes of Health. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). National Institutes of Health. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). PubMed. [Link]
-
Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing... (n.d.). ResearchGate. [Link]
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]
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-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2020). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. [Link]
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- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Metabolic Stability Assessment of Imidazo[1,2-a]pyridin-2-yl-acetic acid
Welcome to the technical support resource for researchers engaged in the metabolic stability assessment of Imidazo[1,2-a]pyridin-2-yl-acetic acid and its analogs. This guide is designed to provide practical, in-depth solutions and foundational knowledge to navigate the complexities of in vitro drug metabolism studies. As Senior Application Scientists, we have structured this center to address the specific challenges and questions that arise when working with this important heterocyclic scaffold.
Part 1: Troubleshooting Guide
This section addresses common experimental hurdles in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My Imidazo[1,2-a]pyridine analog shows unexpectedly high clearance in human liver microsomes (HLM). What are the likely metabolic pathways, and how can I confirm them?
Possible Causes:
-
Oxidative Metabolism: The Imidazo[1,2-a]pyridine scaffold is susceptible to Phase I oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[1] Studies on similar structures have identified monohydroxylation on the imidazopyridine ring as a major metabolic route.[2] Electron-rich positions on the aromatic rings are common "soft spots" for oxidation.[1][3]
-
CYP Isoform Specificity: While multiple CYPs can be involved, specific isoforms like CYP3A4 are often implicated in the metabolism of complex heterocyclic compounds and can even be inhibited by certain imidazopyridine derivatives.[2][4]
Recommended Solutions:
-
Metabolite Identification Studies: The most definitive step is to perform a metabolite identification study using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). This will pinpoint the exact sites of metabolic modification on your parent molecule.[1]
-
Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to identify which specific isoforms are responsible for the observed metabolism. This provides crucial information for predicting potential drug-drug interactions.
-
Chemical Inhibition Studies: Incubate your compound in HLM in the presence of known, specific CYP inhibitors (e.g., Ketoconazole for CYP3A4). A significant reduction in metabolism in the presence of a specific inhibitor confirms the involvement of that enzyme.
Question 2: I'm observing significant variability in my metabolic stability data between experiments. What could be causing this inconsistency?
Possible Causes:
-
Microsome Batch/Vendor Variability: Different batches of liver microsomes, even from the same vendor, can exhibit wide variability in enzymatic activity due to inherent animal-to-animal differences and preparation protocols.[5]
-
Compound Solubility Issues: Imidazo[1,2-a]pyridine derivatives can have varying solubility. If your compound precipitates in the incubation buffer, the effective concentration available to the enzymes is reduced, leading to an underestimation of clearance.[5]
-
Inconsistent Assay Conditions: Minor variations in experimental parameters such as DMSO concentration, protein concentration, or incubation temperature can significantly impact results.[5][6]
Recommended Solutions:
-
Standardize and Qualify Microsomes: Whenever possible, purchase a large single batch of pooled liver microsomes for an entire project. Always run a set of standard control compounds (e.g., one high-turnover and one low-turnover) with each experiment to ensure the enzymatic activity of the batch is consistent.
-
Verify Compound Solubility: Determine the solubility of your test compound in the final assay buffer. The final concentration of the organic solvent (like DMSO) should typically be kept low (e.g., ≤0.25%) to avoid precipitation and inhibition of enzyme activity.[5][7]
-
Rigorous Adherence to Protocol: Ensure all parameters are strictly controlled. Use automated liquid handlers for repetitive tasks to minimize human error. Double-check buffer pH, incubation times, and temperatures.
Question 3: My compound appears very stable in the liver microsomal assay, but it has poor oral bioavailability in vivo. Why the discrepancy?
Possible Causes:
-
Missing Metabolic Pathways: Liver microsomes primarily assess Phase I (CYP-mediated) metabolism.[8] If your compound is cleared by Phase II conjugation enzymes (e.g., UGTs, SULTs) or cytosolic enzymes (e.g., Aldehyde Oxidase), these pathways will be missed in a standard NADPH-supplemented microsomal assay.[6][7]
-
Poor Permeability: The compound may not efficiently cross the cell membrane to reach the intracellular metabolic enzymes. This is a factor not measured in microsomes but is relevant in vivo.[9]
-
Contribution of Other Tissues: Significant metabolism may occur in extrahepatic tissues like the gut wall, which is not accounted for in a liver-only assay.[7]
-
Active Transport: The compound could be a substrate for efflux transporters (like P-glycoprotein) in the gut or liver, leading to poor absorption or rapid biliary clearance.[10]
Recommended Solutions:
-
Transition to a Hepatocyte Stability Assay: Use intact liver cells (hepatocytes) for your next experiment. Hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as transporters, providing a more complete and physiologically relevant picture of hepatic metabolism and clearance.[1][9][11]
-
Investigate S9 Fractions: If you suspect cytosolic enzymes are involved, liver S9 fractions, which contain both microsomal and cytosolic components, can be a useful intermediate step.[8]
-
Assess Permeability and Efflux: Run dedicated assays like the Caco-2 permeability assay to determine if your compound is a substrate for efflux transporters like P-gp.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting in vitro assay for assessing the metabolic stability of a new Imidazo[1,2-a]pyridine derivative? For initial screening and ranking of compounds, the Liver Microsomal Stability Assay is a cost-effective, high-throughput starting point. It provides a good measure of susceptibility to Phase I metabolism, which is a common liability for this scaffold.[2][8] If a compound shows high stability in microsomes, it should then be progressed to a Hepatocyte Stability Assay to investigate Phase II metabolism and other potential clearance pathways.[9]
Q2: How do I interpret the data from a metabolic stability assay (t½ and CLint)? The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower stability.
-
Intrinsic Clearance (CLint): Describes the maximum activity of the liver enzymes towards a compound, independent of other physiological factors like blood flow.[12] It is a more robust parameter for predicting in vivo clearance.
These values are used to classify compounds, as shown in the table below.
| Clearance Class | Human Liver Microsome CLint (µL/min/mg) | In Vitro t½ (min) | Expected In Vivo Hepatic Clearance |
| Low | < 12 | > 58 | Low |
| Medium | 12 - 55 | 13 - 58 | Intermediate |
| High | > 55 | < 13 | High |
| Table adapted from industry standard classification criteria.[12] |
Q3: What are the key components and conditions for a standard liver microsomal stability assay? A typical protocol involves incubating the test compound with liver microsomes in the presence of a critical cofactor.
| Component | Standard Condition | Rationale |
| Test Compound | 1 µM | A low concentration to ensure enzyme kinetics are in the linear range. |
| Liver Microsomes | 0.5 mg/mL protein | Sufficient enzyme concentration to observe metabolism. |
| Cofactor | NADPH (1 mM) | Essential for the function of CYP450 enzymes.[7][13] |
| Buffer | Phosphate Buffer (pH 7.4) | Mimics physiological pH. |
| Temperature | 37°C | Physiological temperature for optimal enzyme activity.[9] |
| Time Points | 0, 5, 15, 30, 45 min | To accurately measure the rate of compound depletion.[7] |
Q4: Can structural modifications to the Imidazo[1,2-a]pyridin-2-yl-acetic acid core improve metabolic stability? Yes. Structure-metabolism relationships are key. For imidazo[1,2-a]pyridines, strategic modifications can "shield" metabolic soft spots.
-
Blocking Oxidation: Introducing electron-withdrawing groups (like fluorine) near a site of oxidation can decrease its metabolic liability.[14] This is a common strategy to improve the stability of aromatic rings.[3]
-
Steric Hindrance: Placing a bulky group near a metabolically active site can physically block the enzyme from accessing it.[2]
-
Reducing Lipophilicity: Often, more lipophilic compounds are better substrates for CYP enzymes. Reducing lipophilicity (logP/logD) by adding polar groups can improve metabolic stability.[14]
Part 3: Experimental Workflows & Protocols
Workflow for Metabolic Stability Assessment
The following diagram outlines a typical workflow for assessing and troubleshooting the metabolic stability of a new chemical entity (NCE) like Imidazo[1,2-a]pyridin-2-yl-acetic acid.
Caption: General workflow for assessing and optimizing metabolic stability.
Detailed Protocol 1: Liver Microsomal Stability Assay
This protocol details the steps for determining metabolic stability using pooled human liver microsomes.
1. Reagent Preparation:
- Test Compound Stock: Prepare a 1 mM stock solution of Imidazo[1,2-a]pyridin-2-yl-acetic acid in DMSO.
- Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
- NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. Keep on ice.
- Microsome Suspension: Thaw cryopreserved pooled human liver microsomes on ice. Dilute with 37°C phosphate buffer to achieve a working concentration of 1.0 mg/mL (this will be 0.5 mg/mL in the final incubation).
2. Incubation Procedure (96-well plate format):
- Pre-warm the microsome suspension and phosphate buffer to 37°C in a water bath for 10 minutes.
- In a 96-well plate, add buffer, the microsome suspension, and the test compound working solution. For a final volume of 200 µL, this might be 100 µL of 1.0 mg/mL microsomes, 98 µL of buffer, and 2 µL of a 100 µM intermediate dilution of the test compound (final concentration 1 µM).
- Pre-incubate the plate at 37°C for 5 minutes with shaking.
- Initiate the metabolic reaction by adding the NRS solution. For a 200 µL final volume, this might involve adding 100 µL of a 2X NRS solution to 100 µL of the pre-incubated microsome-compound mix.
- At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, Labetalol). The T=0 sample is terminated immediately after adding the NRS.
3. Sample Processing and Analysis:
- Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.[1]
- Transfer the supernatant to a new 96-well plate.
- Analyze the samples by LC-MS/MS to quantify the remaining parent compound. The peak area ratio of the test compound to the internal standard is used for calculations.
4. Data Analysis:
- Plot the natural logarithm of the percentage of compound remaining versus time.
- Determine the slope of the line from the linear regression analysis. The slope equals the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
- Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) [12]
Detailed Protocol 2: Hepatocyte Stability Assay
This protocol is for assessing stability in a more complete metabolic system.
1. Cell Preparation and Plating:
- Thaw cryopreserved human hepatocytes according to the supplier's protocol.[15]
- Perform a cell count and assess viability (should be >80%).
- Dilute the cell suspension in appropriate incubation medium to the desired density (e.g., 0.5 x 10^6 viable cells/mL).[16]
- Dispense the cell suspension into a collagen-coated 96-well plate.
2. Incubation Procedure:
- Equilibrate the plated hepatocytes at 37°C, 5% CO2 for 10-15 minutes.
- Prepare a working solution of the test compound in the incubation medium (final concentration 1 µM).
- Initiate the assay by adding the test compound working solution to the cells.[9]
- At each time point (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard directly to the wells.
3. Sample Processing and Analysis:
- Sample processing and LC-MS/MS analysis follow the same steps as described for the microsomal assay.
4. Data Analysis:
- Calculations for t½ are the same as in the microsomal assay.
- Intrinsic clearance is expressed per million cells: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells in millions) [16]
Metabolic Pathway of Imidazo[1,2-a]pyridine
The diagram below illustrates a primary metabolic pathway for the Imidazo[1,2-a]pyridine scaffold.
Caption: Common metabolic fate of Imidazo[1,2-a]pyridine derivatives.
References
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Ananthan, S., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(10), 844-849. Available at: [Link]
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Motawi, T. K., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. European Journal of Pharmacology, 715(1-3), 212-218. Available at: [Link]
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Nodzon, L., et al. (2018). Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 813-817. Available at: [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
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Nodzon, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 813-817. Available at: [Link]
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Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 591-611. Available at: [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. Retrieved from [Link]
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Kumar, A., et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Molecules, 26(15), 4485. Available at: [Link]
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Auberson, Y., et al. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Barman, S., et al. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Available at: [Link]
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Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Creative Bioarray. Retrieved from [Link]
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Patsnap. (2024). What are common issues in in vitro ADME assays? Patsnap Synapse. Retrieved from [Link]
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Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Retrieved from [Link]
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Goldberg, F. W., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(5), 412-416. Available at: [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Retrieved from [Link]
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Kumar, P., & Kumar, V. (2023). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
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Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]
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Flematti, G. R. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 14-25. Available at: [Link]
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Scott, J. S., & Tice, C. M. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 57(21), 8753-8797. Available at: [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Retrieved from [Link]
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The Journal of Pharmacology and Experimental Therapeutics. (2022). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. JPET. Available at: [Link]
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Liu, Y., et al. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS J, 17(2), 325-331. Available at: [Link]
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protocols.io. (2024). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Retrieved from [Link]
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Springer Nature Experiments. (2013). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. Retrieved from [Link]
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PubMed. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. Retrieved from [Link]
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Meesters, R. J., et al. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Metabolites, 11(11), 738. Available at: [Link]
-
Zhang, Y., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
-
Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 591-611. Available at: [Link]
-
Khan, T. M., et al. (2020). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Applied Organometallic Chemistry, 34(10), e5869. Available at: [Link]
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Patel, A. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 312-332. Available at: [Link]
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ResearchGate. (2016). (PDF) Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 18(1), 26. Available at: [Link]
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Technical Support Center: Refining Protocols for Imidazo[1,2-a]pyridine Functionalization
Prepared by a Senior Application Scientist
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, featured in drugs like Zolpidem and Alpidem, making the refinement of its functionalization protocols a critical endeavor.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to empower your research and development.
Part 1: Core Troubleshooting Guide
Encountering unexpected results is a common aspect of synthetic chemistry. This section provides a systematic approach to troubleshooting common issues in imidazo[1,2-a]pyridine functionalization.
Low or No Product Yield
Low product yield is a frequent challenge. The following workflow can help diagnose and resolve the underlying issues.
Caption: Troubleshooting workflow for low reaction yield.
Poor Regioselectivity
A common issue is the formation of a mixture of isomers, particularly when targeting a specific position on the imidazo[1,2-a]pyridine core.
-
The C3 position is the most nucleophilic and electronically rich carbon , making it the primary site for electrophilic attack and many radical functionalizations.[2][3]
-
Functionalization at C2 is more challenging due to its relative electronic neutrality.[4][5]
-
Functionalization of the pyridine ring (C5-C8) typically requires specific directing groups or harsher conditions.[3]
Strategies to Control Regioselectivity:
| Target Position | Strategy | Rationale |
| C3 | Use of electrophilic reagents, radical reactions, or photoredox catalysis.[2][6] | The high electron density at C3 makes it highly susceptible to these reaction types. |
| C2 | Directed C-H activation using a directing group on the imidazole nitrogen or substrate control.[4][7] | A directing group can guide a metal catalyst to the C2 position, overcoming the inherent reactivity of C3. |
| Pyridine Ring | Introduction of directing groups on the pyridine ring or use of specific metal-catalyzed cross-coupling reactions.[3] | Directing groups can overcome the lower reactivity of the pyridine ring protons. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions related to different functionalization strategies.
C-H Functionalization
Q1: My C-H arylation at the C3 position is sluggish. How can I improve the reaction rate and yield?
A1: Several factors can influence the efficiency of C3-arylation. Consider the following:
-
Catalyst System: For transition-metal-catalyzed reactions, the choice of ligand is crucial. For palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have shown to be effective.[8][9]
-
Oxidant: Many C-H functionalization reactions require an oxidant. Ensure the oxidant is fresh and used in the correct stoichiometry.
-
Solvent: The polarity of the solvent can significantly impact the reaction. Screen a range of solvents from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, dioxane).
-
Additives: In some cases, the addition of a co-catalyst or an acid/base can accelerate the reaction.
Q2: I am attempting a C2-functionalization but am only isolating the C3-functionalized product. What can I do?
A2: Achieving C2 selectivity is a known challenge.[5] Here are some strategies:
-
Blocking the C3 Position: If possible, temporarily block the C3 position with a group that can be removed later (e.g., a halogen).
-
Directed C-H Activation: Employ a directing group that will chelate to a metal catalyst and direct the functionalization to the C2 position.
-
Lithiation/Metalation: Deprotonation at C2 with a strong base like n-butyllithium, followed by quenching with an electrophile, can be an effective, albeit substrate-dependent, strategy.[4]
Halogenation
Q1: What are the best reagents for regioselective halogenation of imidazo[1,2-a]pyridines?
A1: The choice of halogenating agent is critical for controlling regioselectivity.
| Halogen | Reagent | Target Position | Reference |
| Chlorination | Sodium chlorite (NaClO₂) in acetic acid | C3 | [10] |
| Bromination | Sodium bromite (NaBrO₂) in DMF | C3 | [10] |
| Iodination | N-Iodosuccinimide (NIS) | C3 | [11] |
| Fluorination | Selectfluor | C3 | [12][13] |
Q2: My halogenation reaction is producing poly-halogenated products. How can I improve selectivity for the mono-halogenated product?
A2: To favor mono-halogenation:
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the halogenating agent.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second halogenation.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Cross-Coupling Reactions
Q1: I am having trouble with my Suzuki-Miyaura cross-coupling reaction on a 3-haloimidazo[1,2-a]pyridine. What are the key parameters to optimize?
A1: The success of Suzuki-Miyaura coupling depends on several factors:[14][15]
-
Palladium Catalyst: Pd(PPh₃)₄ and Pd(OAc)₂ with a suitable phosphine ligand are commonly used. The choice of ligand can significantly impact the reaction outcome.[16][17]
-
Base: A base is required to activate the boronic acid. Common bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can be critical.[14]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and an aqueous solution of the base is typically used.[15][17]
-
Temperature: Microwave irradiation can often reduce reaction times and improve yields.[16][18]
Caption: Decision-making for Suzuki-Miyaura coupling.
Part 3: Detailed Experimental Protocols
The following are representative protocols for common functionalization reactions. These should be adapted based on the specific substrate and desired product.
Protocol for C3-Chlorination of Imidazo[1,2-a]pyridine
This protocol is adapted from a transition-metal-free method.[10]
-
To a solution of imidazo[1,2-a]pyridine (0.5 mmol) in toluene (2 mL) are added acetic acid (2 mmol) and sodium chlorite (1.0 mmol).
-
The reaction mixture is stirred at 60 °C for 10 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-chloroimidazo[1,2-a]pyridine.
Protocol for Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridine
This protocol is a general procedure based on established methods.[14][16]
-
In a microwave vial, combine 3-iodoimidazo[1,2-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a mixture of dioxane (3 mL) and water (1 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the 3-arylimidazo[1,2-a]pyridine.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (URL: [Link])
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (URL: [Link])
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (URL: [Link])
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (URL: [Link])
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (URL: [Link])
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework | Request PDF. (URL: [Link])
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (URL: [Link])
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (URL: [Link])
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL: [Link])
-
Chlorination of imidazo[1,2-a]pyridines. (URL: [Link])
-
Optimization of reaction conditions for 2-arylimidazo[1,2-a]pyri- dine. [a]. (URL: [Link])
-
An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. (URL: [Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (URL: [Link])
-
Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. (URL: [Link])
-
General procedure for the synthesis of 3‐halo‐imidazo[1,2‐a]pyridine... (URL: [Link])
-
Optimization of reaction condition for the formation of imidazo pyridine. [a]. (URL: [Link])
-
Double Suzuki–Miyaura Coupling in the Synthesis of Imidazo[1,2-a]pyridine Derivatives. (URL: [Link])
-
Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. (URL: [Link])
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. (URL: [Link])
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (URL: [Link])
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (URL: [Link])
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (URL: [Link])
-
An arylation method for imidazo[1,2-a]pyridine (2017). (URL: [Link])
-
Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. (URL: [Link])
-
Regioselective Fluorination of Imidazo[1,2‑a]pyridines with Selectfluor in Aqueous Condition. (URL: [Link])
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: [Link])
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (URL: [Link])
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. (URL: [Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (URL: [Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (URL: [Link])
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
-
Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (URL: [Link])
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (URL: [Link])
Sources
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- 9. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Addressing Resistance to Imidazo[1,2-a]pyridine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complex challenge of drug resistance. Our goal is to equip you with the knowledge and practical tools to anticipate, diagnose, and overcome resistance mechanisms in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of action and resistance associated with imidazo[1,2-a]pyridine-based drugs.
Q1: What are the primary molecular targets of imidazo[1,2-a]pyridine-based drugs?
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore found in a wide range of biologically active compounds.[1][2][3] Depending on the substitutions on the core structure, these drugs can target various cellular pathways implicated in cancer and other diseases.[4] Commonly reported targets include:
-
Kinases: Many imidazo[1,2-a]pyridine derivatives are potent kinase inhibitors, targeting pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation.[4][5] Some have also been developed as inhibitors of specific kinases like FLT3, IGF-1R, and cyclin-dependent kinases (CDKs).[5][6][7]
-
Microtubules: Certain compounds based on this scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9][10]
-
ABC Transporters: Some derivatives can act as inhibitors of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, which are key mediators of multidrug resistance.[11][12]
-
Other Targets: The diverse bioactivity of this class of compounds extends to the inhibition of enzymes like topoisomerase II and nicotinamide phosphoribosyltransferase.[5][13]
Q2: What are the most common mechanisms of resistance to targeted cancer therapies, including those based on the imidazo[1,2-a]pyridine scaffold?
Resistance to targeted therapies is a significant clinical challenge and can be broadly categorized as intrinsic (pre-existing) or acquired (developed during treatment).[14] The primary mechanisms include:
-
Target Alterations: Mutations in the drug's target protein can prevent the drug from binding effectively. A classic example is the "gatekeeper" mutation in kinases.[15]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For instance, if a primary growth pathway is blocked, a parallel pathway can be upregulated to maintain cell proliferation and survival.[16][17][18]
-
Increased Drug Efflux: Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[11][19]
-
Drug Inactivation: Cancer cells may develop mechanisms to metabolize and inactivate the drug.[20]
-
Enhanced DNA Repair: For drugs that induce DNA damage, cancer cells can upregulate their DNA repair machinery to counteract the therapeutic effect.[19][20]
-
Phenotypic Transitions: Processes like the epithelial-to-mesenchymal transition (EMT) can lead to a more resistant cellular state.[15]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and addressing common experimental issues related to drug resistance.
Troubleshooting Scenario 1: Decreased Drug Efficacy in a Previously Sensitive Cell Line
Observation: A cancer cell line that was previously sensitive to your imidazo[1,2-a]pyridine-based drug now shows a significant increase in its half-maximal inhibitory concentration (IC50).
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased drug efficacy.
Step-by-Step Guide:
-
Confirm the IC50 Shift:
-
Action: Perform a new dose-response experiment using a standardized cell viability assay (e.g., MTT or CellTiter-Glo) to precisely quantify the change in IC50.[21][22] Ensure you are using a fresh, validated stock of your compound.
-
Rationale: This initial step validates the observation and rules out experimental artifacts such as compound degradation or errors in cell counting.
-
-
Establish a Drug-Resistant Cell Line:
-
Action: Generate a stable drug-resistant cell line by continuously exposing the parental (sensitive) cells to increasing concentrations of your imidazo[1,2-a]pyridine drug over an extended period.[14][23][24][25]
-
Rationale: A stable resistant cell line is a crucial model for investigating the underlying molecular mechanisms of acquired resistance.[23]
-
-
Investigate Potential Mechanisms:
-
A. Target Alteration:
-
Hypothesis: A mutation in the target protein is preventing drug binding.
-
Action: Sequence the gene encoding the target protein in both the parental and resistant cell lines.
-
Expected Outcome: Identification of mutations in the resistant cells that are absent in the parental line. This is a common mechanism for resistance to kinase inhibitors.[15]
-
-
B. Bypass Pathway Activation:
-
Hypothesis: The resistant cells have upregulated a parallel signaling pathway to compensate for the drug's inhibitory effect.
-
Action: Perform Western blot analysis to compare the expression and phosphorylation status of key proteins in alternative survival pathways (e.g., PI3K/AKT, MAPK, STAT3) between the parental and resistant cell lines.[18][26]
-
Expected Outcome: Increased phosphorylation (activation) of proteins in a specific bypass pathway in the resistant cells.
-
-
C. Increased Drug Efflux:
-
Hypothesis: The resistant cells are overexpressing ABC transporters, leading to increased drug efflux.
-
Action: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in both cell lines. This can be followed by Western blotting to confirm protein levels.
-
Expected Outcome: Significantly higher mRNA and protein levels of one or more ABC transporters in the resistant cell line.[11]
-
-
-
Formulate a Strategy to Overcome Resistance:
-
If a target mutation is identified: Consider designing or testing a next-generation inhibitor that can bind to the mutated target.
-
If a bypass pathway is activated: Explore combination therapies that co-target the primary pathway and the identified bypass pathway.[27]
-
If drug efflux is increased: Test the efficacy of your compound in combination with a known inhibitor of the overexpressed ABC transporter. Some imidazo[1,2-a]pyridine derivatives themselves can inhibit these transporters.[11][12]
-
Troubleshooting Scenario 2: High Background or No Signal in a Western Blot for a Target Pathway Protein
Observation: You are attempting to analyze the expression or phosphorylation of a protein in a resistance-associated pathway, but the Western blot results are inconclusive.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inefficient Protein Extraction | Optimize your lysis buffer. Ensure it contains fresh protease and phosphatase inhibitors. | Incomplete cell lysis will result in low protein yield. Degradation by proteases or dephosphorylation by phosphatases will lead to inaccurate results.[28] |
| Incorrect Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading in each lane of the gel. | Unequal loading will make it impossible to accurately compare protein levels between samples.[29] |
| Poor Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. | Incomplete transfer of proteins from the gel to the membrane is a common cause of weak or no signal.[30] |
| Suboptimal Antibody Concentrations | Titrate your primary and secondary antibodies to find the optimal dilution. | Using too little primary antibody will result in a weak signal, while too much can lead to high background and non-specific bands. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). | Insufficient blocking will lead to high background as the antibodies will bind non-specifically to the membrane.[26] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments mentioned in the troubleshooting guides.
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of an imidazo[1,2-a]pyridine-based drug that inhibits cell viability by 50%.[21][31]
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Imidazo[1,2-a]pyridine drug stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[21]
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of your drug in complete medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide concentration range.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.[21][31]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the log of the drug concentration versus percent viability and fit a sigmoidal dose-response curve to determine the IC50 value.[22]
-
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol outlines the steps for analyzing protein expression and phosphorylation to investigate bypass pathway activation.[26][28]
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your target proteins and loading control, e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.[29]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) into each lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[26]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[29]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Wash the membrane again as in the previous step.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Section 4: Data Presentation
Clear and concise data presentation is crucial for interpreting your results.
Table 1: Example of IC50 Data Presentation
| Cell Line | Resistance Profile | Imidazo[1,2-a]pyridine Drug IC50 (µM) | Standard-of-Care Drug IC50 (µM) | Fold Resistance |
| Parental Cell Line | Sensitive | [Insert Data] | [Insert Data] | 1.0 |
| Resistant Sub-line 1 | Acquired Resistance | [Insert Data] | [Insert Data] | [Calculate] |
| Resistant Sub-line 2 | ABCB1 Overexpression | [Insert Data] | [Insert Data] | [Calculate] |
Section 5: Signaling Pathway Visualization
The following diagram illustrates a common scenario of resistance where the activation of a bypass pathway (e.g., PI3K/AKT) circumvents the inhibition of the primary target pathway.
Caption: Bypass pathway activation in drug resistance.
References
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Overview of resistance pathways to targeted therapies. Current targeted... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Pecoraro, M., et al. (2016). Mapping the pathways of resistance to targeted therapies. Genes & Cancer, 7(1-2), 1-11. [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
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Bivona, T. G., & Doebele, R. C. (2016). Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology. Cell, 167(4), 896-908. [Link]
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Wang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry, 66(4), 2804-2831. [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2567-2577. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 606-630. [Link]
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Wang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry, 66(4), 2804-2831. [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. Retrieved January 12, 2026, from [Link]
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Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. (2025). Scientific Reports, 15, 1234. [Link]
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Treatment Resistant Cancers. (2021). JoVE. Retrieved January 12, 2026, from [Link]
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Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. (n.d.). Frontiers in Oncology. Retrieved January 12, 2026, from [Link]
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Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). JoVE. Retrieved January 12, 2026, from [Link]
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IC50 or cell viability experiment. (2016, February 25). YouTube. Retrieved January 12, 2026, from [Link]
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Cell Viability Assay and IC50 Determination. (n.d.). Bio-protocol. Retrieved January 12, 2026, from [https://bio-protocol.org/e2 viability-assay-and-ic50-determination]([Link] viability-assay-and-ic50-determination)
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Imidazopyridine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Bio-protocol. Retrieved January 12, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35307-35323. [Link]
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). International Journal of Molecular Sciences, 26(4), 2038. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 606-630. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences, 66, 01004. [Link]
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An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (2022). European Journal of Medicinal Chemistry, 238, 114468. [Link]
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Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. (2015). Cancer Chemotherapy and Pharmacology, 76(5), 1075-1083. [Link]
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Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 606-630. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2018). Anticancer Research, 38(10), 5539-5550. [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1038-1041. [Link]
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In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. (2014). Frontiers in Oncology, 4, 40. [Link]
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Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2023). Cancers, 15(14), 3623. [Link]
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What Causes Cancer Drug Resistance and What Can Be Done? (2025). City of Hope. Retrieved January 12, 2026, from [Link]
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WESTER BLOT & BRADFORD ASSAY PROTOCOL. (n.d.). iGEM. Retrieved January 12, 2026, from [Link]
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Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco. Retrieved January 12, 2026, from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Journal of Pharmaceutical Research International, 34(46A), 1-13. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2021). International Immunopharmacology, 96, 107611. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. (2025). Bioorganic & Medicinal Chemistry Letters, 35, 127789. [Link]
-
Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie, e2400402. [Link]
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An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Molecular Target of Novel Imidazo[1,2-a]pyridine Analogs
Introduction: The Promise and Challenge of a Privileged Scaffold
The Imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds.[1] Derivatives of this versatile heterocyclic system have demonstrated a vast therapeutic potential, with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[2] Notably, specific analogs have been identified as inhibitors of critical cellular targets, including the Signal Transducer and Activator of Transcription 3 (STAT3) in cancer and the ubiquinol-cytochrome c reductase (QcrB) in Mycobacterium tuberculosis.[3][4][5]
While phenotypic screens can identify promising bioactive molecules like Imidazo[1,2-a]pyridin-2-yl-acetic acid—a key synthetic intermediate in pharmaceutical development—the crucial next step is the unambiguous identification and validation of its molecular target.[6] This process, often termed target deconvolution, is essential for understanding the mechanism of action, optimizing lead compounds, and predicting potential toxicities.[7]
The Strategic Triad of Target Validation
A rigorous target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through the convergence of evidence from multiple, independent lines of inquiry. We will focus on a powerful triad of techniques: direct biophysical engagement, targeted genetic perturbation, and unbiased genome-wide screening.
-
Biophysical Engagement in a Cellular Context: Does the compound physically interact with the putative target inside a cell?
-
Genetic Knockdown: Does reducing the expression of the putative target phenocopy the effect of the compound?
-
Unbiased Genetic Screening: In an unbiased search, does the putative target emerge as a key modulator of the compound's activity?
Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming Direct Target Engagement
Causality: The foundational principle of CETSA is that the binding of a small molecule ligand stabilizes its target protein against thermal denaturation.[8][9] By heating intact cells or cell lysates across a temperature gradient, we can generate a "melting curve" for our protein of interest. A shift in this curve to a higher temperature in the presence of our Imidazo[1,2-a]pyridine derivative provides strong evidence of direct physical interaction in a physiologically relevant environment.[10][11] This method is invaluable as it assesses target engagement without requiring any modification to the compound or the protein.[12]
Experimental Workflow: CETSA
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a cancer cell line where a target like STAT3 is active) and grow to 70-80% confluency.
-
Treat cells with the Imidazo[1,2-a]pyridine compound at a final concentration of 10-20 µM or with vehicle (DMSO) as a control. Incubate for 1-2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest cells and resuspend in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Fractionation and Detection:
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant, containing the soluble protein fraction, to new tubes.
-
Analyze the amount of the specific target protein in the soluble fraction by standard Western blotting procedures.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot using densitometry.
-
Normalize the intensity of each heated sample to the unheated (37°C) control for both the vehicle and compound-treated sets.
-
Plot the normalized intensity versus temperature to generate melting curves and calculate the melting temperature (Tm). A significant shift (ΔTm) between the vehicle and compound curves indicates target engagement.[13]
-
Representative Data & Comparison
| Method | Parameter Measured | Representative Result (Compound vs. Vehicle) | Interpretation |
| CETSA | Melting Temperature (Tm) Shift (ΔTm) | ΔTm = +4.2°C | The compound binds to and stabilizes the target protein in the cellular environment. |
Method 2: siRNA Knockdown - Phenocopying the Compound's Effect
Causality: If the Imidazo[1,2-a]pyridine derivative exerts its cellular effect by inhibiting a specific target, then genetically reducing the expression of that target should produce a similar biological outcome. Small interfering RNA (siRNA) provides a rapid and effective method for transiently "knocking down" the mRNA of a specific gene, thereby preventing its translation into protein.[14][15] Observing a convergence between the pharmacological and genetic approaches provides strong evidence for on-target activity.[16]
Experimental Workflow: siRNA Knockdown and Western Blot
Caption: Workflow for siRNA-mediated target validation.
Detailed Protocol: siRNA Transfection and Analysis
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.[5]
-
-
siRNA Transfection:
-
For each well, prepare two tubes. In tube A, dilute 20-80 pmol of siRNA (either targeting your gene of interest or a non-targeting control) into 100 µL of serum-free medium (e.g., Opti-MEM™). In tube B, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.[5][7]
-
Combine the contents of tubes A and B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[1][7]
-
Add the 200 µL of siRNA-lipid complex dropwise to the cells.
-
-
Incubation and Protein Harvest:
-
Incubate the cells for 48-72 hours to ensure sufficient knockdown of the target protein.[1]
-
Wash cells with cold PBS and lyse them in RIPA buffer with protease inhibitors.
-
-
Validation and Functional Assay:
-
Confirm the reduction of target protein levels via Western blot, normalizing to a loading control like GAPDH or β-actin.[15][17]
-
Perform a relevant functional assay (e.g., measure cell viability, or analyze a downstream signaling event like STAT3 phosphorylation) and compare the results from the siRNA-treated cells to cells treated with the Imidazo[1,2-a]pyridine compound.
-
Representative Data & Comparison
| Method | Parameter Measured | Representative Result (vs. Control) | Interpretation |
| CETSA | ΔTm | +4.2°C | Compound binds and stabilizes the target protein. |
| siRNA Knockdown | Target Protein Level | 85% reduction | The siRNA effectively reduces target protein expression. |
| Functional Assay | Downstream Marker (e.g., p-STAT3) | Compound: 70% reductionsiRNA: 65% reduction | Both compound treatment and target knockdown lead to a similar functional outcome, strongly suggesting an on-target mechanism. |
Method 3: CRISPR/Cas9 Screening - Unbiased Target Identification
Causality: While CETSA confirms binding and siRNA confirms a predicted functional link, a genome-wide CRISPR/Cas9 screen provides unbiased genetic evidence.[18][19] This powerful technique allows for the systematic knockout of nearly every gene in the genome.[20][21] By treating a population of these knockout cells with a sub-lethal dose of our Imidazo[1,2-a]pyridine compound, we can identify which gene knockouts confer resistance or sensitivity.[22] If cells lacking our putative target become resistant to the compound, it provides compelling, unbiased evidence that the compound's efficacy is mediated through that target.
Experimental Workflow: Pooled CRISPR/Cas9 Knockout Screen
Caption: Workflow for a pooled CRISPR/Cas9 resistance screen.
Detailed Protocol: Genome-Wide CRISPR/Cas9 Screen
-
Library Preparation and Transduction:
-
Amplify a genome-scale sgRNA library (e.g., GeCKO v2) and package it into lentiviral particles.[18][20]
-
Transduce a population of cells stably expressing the Cas9 nuclease at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
-
Drug Selection:
-
Collect an initial cell pellet to serve as the baseline (T=0) reference.
-
Split the remaining cell population into two groups: one treated with vehicle (DMSO) and the other with the Imidazo[1,2-a]pyridine compound at a concentration that inhibits growth (e.g., IC50).
-
Culture the cells for 14-21 days, passaging as needed and maintaining a large population to preserve library complexity.
-
-
Data Acquisition and Analysis:
-
Harvest genomic DNA from the final vehicle- and compound-treated populations.
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Sequence the PCR products using a high-throughput platform like an Illumina HiSeq.[21]
-
Use bioinformatics tools (e.g., MAGeCK) to compare the sgRNA abundance between the compound-treated and vehicle-treated samples. Genes whose sgRNAs are significantly enriched in the compound-treated group are candidate resistance genes.[23]
-
Representative Data & Comparison
| Method | Parameter Measured | Representative Result | Interpretation |
| CRISPR Screen | Gene Enrichment Score | Putative Target Gene: Top hit (p < 0.001) | Knocking out the putative target gene confers strong resistance to the compound, validating it as the likely mediator of the compound's cytotoxic/cytostatic effect. |
Comparative Analysis: Choosing the Right Tool
No single method is perfect; each has distinct advantages and limitations. A robust validation strategy leverages the strengths of each to build a cohesive and convincing argument.
| Feature | CETSA | siRNA Knockdown | CRISPR/Cas9 Screen |
| Principle | Ligand-induced thermal stabilization | mRNA degradation | Gene knockout |
| Question Answered | Does the compound bind the target in cells? | Does target depletion phenocopy the compound? | Is the target genetically required for compound activity? |
| Key Advantage | Label-free; measures direct binding in situ | Rapid, transient, mimics pharmacological inhibition | Unbiased, genome-wide, high confidence in hits |
| Key Limitation | Not all binding events cause a thermal shift | Incomplete knockdown, potential off-target effects[24][25] | Irreversible, lengthy workflow, may miss essential genes[18][26] |
| Throughput | Low (WB) to High (HT-CETSA) | Moderate | High (pooled screen) |
| Confidence Level | High for direct engagement | Moderate (strengthened by multiple siRNAs) | Very high for genetic validation |
Case Study: Targeting the STAT3 Pathway with an Imidazo[1,2-a]pyridine Derivative
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and inflammation and is often hyperactivated in cancers.[28][29] Several studies have identified Imidazo[1,2-a]pyridine derivatives as potent inhibitors of this pathway, specifically by reducing the phosphorylation of STAT3 at Tyr705.[2][3][4][16]
Caption: The STAT3 signaling pathway and points of inhibition.
In this context, our validation strategy would proceed as follows:
-
CETSA: Demonstrate that the compound causes a thermal shift in STAT3 protein, confirming direct or proximal binding.
-
siRNA: Use siRNA against STAT3 and show that it reduces cell viability and the expression of downstream targets like Bcl-2, phenocopying the effect of the compound.[16]
-
CRISPR Screen: In a screen where cell death is the readout, sgRNAs targeting STAT3 would be expected to be enriched in the compound-treated population, confirming its essential role in the compound's mechanism of action.
Conclusion
Validating the molecular target of a novel compound, such as a new derivative from the Imidazo[1,2-a]pyridine class, is a multi-faceted challenge that demands a rigorous, evidence-based approach. By integrating biophysical (CETSA), targeted genetic (siRNA), and unbiased genomic (CRISPR) methodologies, researchers can build a robust and compelling case for a specific mechanism of action. This guide provides the strategic framework, comparative insights, and detailed protocols necessary to navigate this critical phase of drug discovery. The convergence of data from these orthogonal approaches not only validates the primary target but also provides a solid foundation for advancing a promising molecule toward therapeutic development.
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The Cutting Edge of Cancer Therapy: A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives' Efficacy
The landscape of oncology is perpetually evolving, with a continuous demand for novel therapeutic agents that exhibit both high potency and selectivity against cancer cells. Among the myriad of heterocyclic compounds being investigated, the Imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the next generation of anticancer drugs.[2][3] This guide provides a comprehensive comparative analysis of the efficacy of various Imidazo[1,2-a]pyridine derivatives, supported by experimental data and a deep dive into their mechanisms of action.
The Versatility of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are nitrogen-based heterocyclic compounds that have garnered significant interest due to their potent inhibitory effects on cancer cell growth.[4][5] Their therapeutic action is not monolithic; instead, they intervene in a variety of crucial molecular pathways that govern cell division and proliferation.[2] Different derivatives have been shown to target key regulatory enzymes and signaling pathways, including:
-
Kinase Inhibition: A significant number of Imidazo[1,2-a]pyridine derivatives function as kinase inhibitors.[6][7] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many cancers. Specific targets include the PI3K/Akt/mTOR pathway, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others, which are central to cell survival and proliferation.[2][4][8][9]
-
Induction of Apoptosis: Many of these compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[4][10] This is often achieved by modulating the expression of key apoptotic proteins like p53, p21, and caspases.[4][5]
-
Other Mechanisms: Beyond kinase inhibition and apoptosis induction, some derivatives have been found to inhibit enzymes like Cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer progression.[11][12]
This multifaceted approach underscores the therapeutic potential of the Imidazo[1,2-a]pyridine scaffold and provides a rich field for comparative efficacy studies.
Comparative Efficacy: A Data-Driven Overview
The true measure of a potential therapeutic agent lies in its quantifiable efficacy. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several notable Imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Compound 8c | Leukemia (K-562) | 1.09 | EGFR and COX-2 Inhibition, Apoptosis Induction | [8] |
| Compound 8b | Leukemia (K-562) | 2.91 | EGFR Inhibition | [8] |
| Compound 6 | Melanoma (A375) | 0.14 | Inhibition of Akt/mTOR Pathway, Apoptosis Induction | [4] |
| Compound 6 | Cervical (HeLa) | 0.21 | Inhibition of Akt/mTOR Pathway, Apoptosis Induction | [4] |
| Compound 9d | Breast (MCF-7) | 2.35 | Not Specified | [13] |
| Compound 9d | Cervical (HeLa) | 10.89 | Not Specified | [13] |
| IP-5 | Breast (HCC1937) | 45 | Apoptosis Induction, Cell Cycle Arrest | [5][14] |
| IP-6 | Breast (HCC1937) | 47.7 | Cytotoxicity | [5][14] |
| Compound 12b | Laryngeal (Hep-2) | 11 | Not Specified | [15] |
| Compound 12b | Liver (HepG2) | 13 | Not Specified | [15] |
| Compound 12b | Breast (MCF-7) | 11 | Not Specified | [15] |
| Compound 12b | Melanoma (A375) | 11 | Not Specified | [15] |
Delving into the Mechanism: Key Signaling Pathways
The anticancer effects of Imidazo[1,2-a]pyridine derivatives are intrinsically linked to their ability to modulate specific signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Induction of apoptosis and cell cycle arrest by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols for Efficacy Assessment
The validation of the anticancer efficacy of Imidazo[1,2-a]pyridine derivatives relies on a suite of robust and reproducible experimental assays. Here, we outline the methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC50). [16] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. [16]Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Imidazo[1,2-a]pyridine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of the compounds. [5][14] Principle: Western blotting uses gel electrophoresis to separate proteins by size. These proteins are then transferred to a membrane, where they are probed with specific antibodies to detect the protein of interest.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the Imidazo[1,2-a]pyridine derivative, then lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative expression levels of the target protein.
Caption: A streamlined workflow for Western Blot analysis.
Conclusion and Future Perspectives
The Imidazo[1,2-a]pyridine scaffold is a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide showcase a range of potencies and mechanisms of action, highlighting the tunability of this chemical core. While in vitro data is promising, the true therapeutic potential will be realized through further in vivo studies and clinical trials. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. The continued exploration of Imidazo[1,2-a]pyridine derivatives holds the promise of delivering more effective and targeted cancer therapies.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of Imidazo[1,2-a]pyridin-2-yl-acetic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth analysis of the anticipated cross-reactivity profile of Imidazo[1,2-a]pyridin-2-yl-acetic acid, a member of the medicinally significant imidazo[1,2-a]pyridine scaffold. While a comprehensive, publicly available off-target profile for this specific molecule is not yet established, this guide will leverage data from structurally related compounds and established safety pharmacology principles to build a predictive profile and outline a robust experimental strategy for its empirical determination.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous marketed drugs with a wide array of biological activities, including anxiolytic, hypnotic, and anticancer effects.[1][2][3] This versatility, however, necessitates a thorough investigation of potential off-target interactions to ensure a favorable therapeutic window.
The Imidazopyridine Scaffold: A Spectrum of Biological Targets
The biological activity of imidazo[1,2-a]pyridine derivatives is diverse, with different analogues exhibiting affinity for a range of protein targets. Understanding this landscape is key to predicting the potential cross-reactivity of Imidazo[1,2-a]pyridin-2-yl-acetic acid.
Primary and Secondary Targets of the Imidazopyridine Class:
-
GABAA Receptors: A primary and well-documented target for many imidazopyridines are the γ-aminobutyric acid type A (GABAA) receptors, which are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system.[4] Marketed drugs like zolpidem and alpidem exert their effects through allosteric modulation of these receptors.[5][6][7] The cross-reactivity profile within the GABAA receptor family itself is a critical consideration, as different α subunits (α1, α2, α3, α5) are associated with distinct physiological effects (e.g., sedation, anxiolysis, muscle relaxation).[5][8][9] The substitution pattern on the imidazopyridine core significantly influences this subtype selectivity.[5][8]
-
Kinases: A growing body of research has identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases.[2][10][11][12] These include cyclin-dependent kinases (CDKs), Aurora kinases, and components of the PI3K/mTOR signaling pathway.[2][10][11][13] The selectivity of these kinase inhibitors across the human kinome varies widely, and off-target kinase inhibition is a common source of adverse effects.
-
Other Targets: The imidazo[1,2-a]pyridine scaffold has also been associated with activity at other targets, including the constitutive androstane receptor (CAR) and enzymes involved in mycobacterial metabolism.[14][15]
Comparative Selectivity Profile: Imidazo[1,2-a]pyridin-2-yl-acetic acid and Analogues
The precise cross-reactivity of Imidazo[1,2-a]pyridin-2-yl-acetic acid will be dictated by its unique substitution pattern. However, by comparing it with other well-characterized imidazopyridines, we can infer a likely profile and highlight key areas for investigation.
| Compound/Class | Primary Target(s) | Known/Potential Cross-Reactivity | Therapeutic Area |
| Imidazo[1,2-a]pyridin-2-yl-acetic acid | Hypothesized: GABAA Receptors, Kinases | To be determined experimentally. Potential for cross-reactivity with various GABAA receptor subtypes and off-target kinases. | CNS disorders, Oncology (potential) |
| Zolpidem | GABAA Receptor (α1 subtype selective) | Limited selectivity against other GABAA subtypes. Potential for neuropsychiatric off-target effects.[6][16][17] | Insomnia |
| Alpidem | GABAA Receptor (α3 subtype preference) | Hepatotoxicity led to withdrawal from the market, indicating significant off-target effects. | Anxiolytic (withdrawn) |
| Saripidem | GABAA Receptor | Information on broad cross-reactivity is limited. | Anxiolytic |
| Imidazopyridine Kinase Inhibitors | Specific kinases (e.g., CDKs, Aurora kinases) | Varied kinome-wide selectivity. Off-target inhibition of related kinases is common.[2][18] | Oncology |
Experimental Workflow for Determining the Cross-Reactivity Profile
A systematic and tiered approach is essential for thoroughly characterizing the cross-reactivity of Imidazo[1,2-a]pyridin-2-yl-acetic acid. This involves a combination of broad screening panels and more focused, target-specific assays.
Caption: Tiered experimental workflow for assessing cross-reactivity.
Detailed Experimental Protocols
Objective: To identify potential off-target interactions across a wide range of biologically relevant proteins.
Protocol: In Vitro Safety Pharmacology Profiling (e.g., Eurofins SafetyScreen44 Panel) [19][20]
-
Compound Preparation: Prepare a stock solution of Imidazo[1,2-a]pyridin-2-yl-acetic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.
-
Assay Panel: The SafetyScreen44 panel includes a curated set of 44 targets known to be associated with adverse drug reactions. This panel covers a diverse range of protein families:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors.
-
Ion Channels: hERG, sodium, and calcium channels.
-
Transporters: Dopamine, norepinephrine, and serotonin transporters.
-
Enzymes: COX-1, COX-2, MAO-A, and phosphodiesterases.
-
-
Assay Format: The assays are typically radioligand binding assays for receptors and transporters, and enzymatic activity assays for enzymes.
-
Data Analysis: Results are expressed as the percentage of inhibition of binding or enzyme activity at the tested concentration. A significant inhibition (typically >50%) flags a "hit" for further investigation.
Rationale: This broad screen provides a cost-effective and rapid initial assessment of potential liabilities, guiding further, more focused studies. The selection of targets is based on historical data linking them to clinical adverse events.[1]
Objective: To confirm the interactions identified in Tier 1 and determine the potency (IC50 or Ki) of the compound at these off-targets.
Protocol: Radioligand Binding Assay for a GPCR Hit
-
Materials: Cell membranes expressing the target receptor, a specific radioligand for the receptor, and a series of dilutions of Imidazo[1,2-a]pyridin-2-yl-acetic acid.
-
Assay Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound from the free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). c. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Rationale: Determining the potency allows for a quantitative assessment of the risk of off-target effects at therapeutic concentrations. A large margin between the on-target and off-target potencies is desirable.
Visualizing a Potential Interaction: Imidazopyridines and the GABAA Receptor
The interaction of imidazopyridines with the GABAA receptor is a well-established paradigm. The following diagram illustrates the allosteric modulation of the receptor by these compounds.
Caption: Allosteric modulation of the GABAA receptor by imidazopyridines.
Conclusion
While the specific cross-reactivity profile of Imidazo[1,2-a]pyridin-2-yl-acetic acid requires empirical determination, the existing knowledge of the imidazo[1,2-a]pyridine scaffold provides a strong predictive framework. The primary areas of concern for off-target activity are likely to be other GABAA receptor subtypes and a range of protein kinases. A systematic, tiered experimental approach, beginning with broad screening panels and progressing to detailed mechanistic studies for any identified hits, is essential for a comprehensive safety assessment. This guide provides the foundational knowledge and a clear experimental roadmap for researchers to confidently navigate the selectivity landscape of this promising class of compounds.
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A Researcher's Guide to Evaluating the Selectivity of Imidazo[1,2-a]pyridine-Based Compounds
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] This guide provides an in-depth, technical comparison of the selectivity of imidazo[1,2-a]pyridine-based compounds, with a primary focus on their role as kinase inhibitors. We will delve into the experimental data that underpins our understanding of their selectivity profiles, compare their performance against relevant alternative inhibitors, and provide detailed methodologies for key evaluative experiments. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights and practical knowledge necessary to effectively assess and utilize this promising class of compounds.
The Significance of Selectivity in Drug Discovery
The therapeutic efficacy of any drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with off-targets.[2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving high selectivity is a formidable challenge.[3] Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, ultimately limiting the therapeutic window of a compound.[3] Therefore, a rigorous evaluation of selectivity is a cornerstone of the drug discovery and development process.
Comparative Selectivity Profile of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
Imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Aurora kinases.[4][5][6] To provide a clear and objective assessment of their selectivity, we will compare a representative imidazo[1,2-a]pyridine-based CDK inhibitor, AZ703, with two alternative CDK inhibitors from different structural classes: Dinaciclib and PF-07104091.
Cyclin-Dependent Kinase (CDK) Inhibition
Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] The imidazo[1,2-a]pyridine core has been successfully employed to develop potent and selective inhibitors of these crucial cell cycle regulators.[7]
Table 1: Comparative IC50 Values of CDK Inhibitors
| Kinase | AZ703 (Imidazo[1,2-a]pyridine) IC50 (nM) | Dinaciclib IC50 (nM) | PF-07104091 IC50 (nM) |
| CDK1/cyclin B | 29[7] | 3[7] | ~120-240 (50-100 fold less potent than CDK2)[7] |
| CDK2/cyclin E | 34[7] | 1[8] | Data not publicly available |
| CDK4/cyclin D1 | >10,000 | 100[8] | Data not publicly available |
| CDK5/p25 | Data not publicly available | 1[8] | Data not publicly available |
| CDK9/cyclin T1 | Data not publicly available | 4[8] | Data not publicly available |
IC50 values can vary based on assay conditions.
From the data presented, AZ703 demonstrates potent inhibition of CDK1 and CDK2, with significantly less activity against CDK4. Dinaciclib, a potent inhibitor of multiple CDKs, shows broader activity across the CDK family.[8][9] PF-07104091 is reported to be a CDK2-selective inhibitor.[10] This comparative data highlights the potential for imidazo[1,2-a]pyridines to be tailored for specific CDK selectivity profiles.
Beyond the Kinome: Assessing Off-Target Liabilities
A comprehensive evaluation of selectivity extends beyond the target family. It is crucial to assess the activity of lead compounds against a broad range of unrelated targets to identify potential safety liabilities. This is typically achieved through in vitro safety pharmacology profiling, which screens compounds against a panel of receptors, transporters, enzymes, and ion channels known to be associated with adverse drug reactions.[11][12]
These findings underscore the importance of thorough off-target profiling for each lead candidate within the imidazo[1,2-a]pyridine class to fully understand its unique selectivity and potential for adverse effects.
Experimental Methodologies for Evaluating Selectivity
To ensure the scientific integrity of selectivity data, robust and validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the selectivity of imidazo[1,2-a]pyridine-based compounds.
Kinase Selectivity Profiling
This assay is fundamental for determining the potency and selectivity of a kinase inhibitor against a broad panel of kinases.
Workflow for Kinase Selectivity Profiling:
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series of the compound in an appropriate assay buffer.
-
Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), add the diluted compound, a specific kinase from a diverse panel, and the corresponding substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP (often at a concentration close to the Km for each kinase to provide a more accurate measure of inhibitor potency).
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various detection methods, such as:
-
Radiometric Assays: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is directly proportional to kinase activity.[15]
-
Fluorescence-Based Assays (e.g., LanthaScreen™): Using a FRET-based approach to detect the binding of the inhibitor to the kinase.[5]
-
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value for each kinase by fitting the data to a dose-response curve. The selectivity of the compound is then assessed by comparing its IC50 values across the entire kinase panel.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method used to verify target engagement in a cellular environment. It relies on the principle that the thermal stability of a protein changes upon ligand binding.
Workflow for Cellular Thermal Shift Assay (CETSA®):
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test compound or a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[4]
-
Cell Lysis: Lyse the cells to release their protein content. This can be achieved through methods such as freeze-thaw cycles or the use of lysis buffers.
-
Separation of Protein Fractions: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed.
-
Quantification of Soluble Target Protein: Quantify the amount of the target protein remaining in the soluble fraction at each temperature. This is typically done using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein, confirming target engagement in the cellular context.[4]
In Vitro Safety Pharmacology Profiling
To assess potential off-target liabilities, it is essential to screen compounds against a panel of targets known to be associated with adverse drug reactions. This is often done through collaborations with contract research organizations (CROs) that offer standardized safety panels.
Workflow for In Vitro Safety Pharmacology Profiling:
Caption: A typical workflow for in vitro safety pharmacology profiling.
A standard safety panel, such as the SafetyScreen44™ Panel offered by Eurofins Discovery, includes a diverse set of targets implicated in adverse drug reactions.[16]
Key Assays in Safety Pharmacology Profiling:
-
GPCR Binding and Functional Assays: These assays determine if the compound binds to and/or modulates the activity of a range of G-protein coupled receptors.[2]
-
hERG Inhibition Assay: This is a critical assay to assess the potential for cardiotoxicity. It measures the compound's ability to block the hERG potassium channel, typically using automated patch-clamp electrophysiology.[8][17]
-
Transporter Inhibition Assays: These assays evaluate the compound's potential to inhibit key drug transporters, which can lead to drug-drug interactions.
-
Enzyme Inhibition Assays: This includes screening against enzymes like cyclooxygenases (COX-1 and COX-2) and phosphodiesterases (PDEs) to identify potential off-target enzymatic inhibition.[16]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of selective therapeutic agents, particularly kinase inhibitors. This guide has provided a framework for evaluating the selectivity of these compounds, emphasizing the importance of a multi-faceted approach that includes on-target potency, broad kinase selectivity profiling, confirmation of cellular target engagement, and comprehensive off-target safety pharmacology assessment.
By employing the rigorous experimental methodologies outlined herein and carefully interpreting the resulting data in a comparative context, researchers can gain a thorough understanding of the selectivity profile of their imidazo[1,2-a]pyridine-based compounds. This knowledge is paramount for making informed decisions in lead optimization and for advancing safer and more effective drug candidates toward clinical development.
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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Quinoline Scaffolds: A Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as privileged structures, demonstrating remarkable versatility and a broad spectrum of biological activities. Among these, the imidazo[1,2-a]pyridine and quinoline core structures have independently carved out significant niches in drug discovery and development. This guide provides a comprehensive, head-to-head comparison of these two critical scaffolds, offering researchers, scientists, and drug development professionals a detailed analysis of their physicochemical properties, synthetic accessibility, and diverse pharmacological profiles, supported by experimental data and established protocols. Our objective is to furnish an in-depth technical resource that informs strategic decisions in the design and development of novel therapeutics.
At a Glance: Imidazo[1,2-a]pyridine vs. Quinoline
| Feature | Imidazo[1,2-a]pyridine | Quinoline |
| Structure | Fused bicyclic 5-6 membered system (imidazole and pyridine) | Fused bicyclic 6-6 membered system (benzene and pyridine) |
| Physicochemical Properties | Solid, white to light yellow, slightly soluble in water, good solubility in polar organic solvents, basic (pKa ~4.7).[1] | Colorless to pale yellow oily liquid, slightly soluble in water, soluble in organic solvents, weakly basic (pKa ~4.9).[2][3][4][5] |
| Synthesis | Commonly via condensation of 2-aminopyridines with α-haloketones, aldehydes, or alkynes.[3][6] | Numerous named reactions from anilines, such as Skraup, Doebner-von Miller, and Friedländer syntheses.[1][7] |
| Biological Activities | Anticancer, antimicrobial, antiviral, anti-inflammatory, anti-TB, antiulcer, anxiolytic.[8][9][10][11][12] | Antimalarial, anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic.[5][13][14] |
| Key Marketed Drugs | Zolpidem (Ambien), Alpidem, Saripidem.[8][10][15] | Chloroquine, Quinine, Mefloquine.[5] |
Delving Deeper: A Comparative Analysis
Physicochemical Properties: A Tale of Two Rings
The fundamental structural difference between the 5-6 fused imidazo[1,2-a]pyridine and the 6-6 fused quinoline dictates their distinct physicochemical characteristics.
Imidazo[1,2-a]pyridine is typically a solid at room temperature, presenting as white to light yellow crystals.[1] Its solubility in water is limited, but it dissolves well in polar organic solvents like ethanol and acetone.[1] The presence of two nitrogen atoms in the fused ring system contributes to its basicity, with a pKa of approximately 4.7.[1] The π-conjugated bicyclic structure also endows these derivatives with interesting photophysical properties, including fluorescence, making them valuable in bioimaging and as chemical sensors.[16]
Quinoline , in its unsubstituted form, is a colorless to pale yellow hygroscopic liquid with a characteristic odor.[2][5] Similar to imidazo[1,2-a]pyridine, it is only slightly soluble in cold water but readily dissolves in hot water and most organic solvents.[2][4] Quinoline is also a weak base, with a pKa of its conjugate acid around 4.9.[2]
The planarity and aromaticity of both scaffolds provide a stable platform for diverse functionalization, allowing for the fine-tuning of physicochemical properties to optimize pharmacokinetic profiles in drug candidates.
Synthetic Strategies: Accessibility and Versatility
The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Both imidazo[1,2-a]pyridine and quinoline benefit from well-established and versatile synthetic routes.
Imidazo[1,2-a]pyridine Synthesis: The most prevalent and versatile methods for constructing the imidazo[1,2-a]pyridine core involve the condensation of 2-aminopyridines with various building blocks. The classical Tschitschibabin reaction, utilizing α-haloketones, remains a cornerstone.[17] Modern variations employ a range of reactants, including aldehydes, ketones, and alkynes, often facilitated by metal catalysis or green chemistry approaches.[3][6] Multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient pathway to highly substituted derivatives.[3]
DOT Diagram: General Synthesis of Imidazo[1,2-a]pyridines
Caption: A simplified workflow for the synthesis of Imidazo[1,2-a]pyridines.
Quinoline Synthesis: The synthesis of quinolines is rich with named reactions, a testament to its long-standing importance in organic chemistry. These methods typically start from anilines or their derivatives. The Skraup synthesis, Combes synthesis, Doebner-Miller reaction, and Friedländer synthesis are classical examples that allow for the construction of the quinoline ring system with various substitution patterns.[1][7] More contemporary methods often utilize metal-catalyzed cyclization reactions, offering improved efficiency and substrate scope.[18]
DOT Diagram: Classic Quinoline Synthesis Routes
Caption: Overview of key named reactions for Quinoline synthesis.
Biological Activities: A Broad and Potent Spectrum
Both scaffolds are at the core of numerous biologically active molecules, spanning a wide array of therapeutic areas.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, with activities attributed to various mechanisms, including the inhibition of kinases such as PI3K, AKT/mTOR, and Nek2.[19][20] Several studies have reported significant cytotoxicity against a range of cancer cell lines. For instance, novel imidazo[1,2-a]pyridine compounds have shown IC50 values in the micromolar and even nanomolar range against breast, lung, and cervical cancer cell lines.[12][15][20]
Quinoline derivatives also possess a rich history in anticancer research.[13] Their mechanisms of action are diverse, and they have demonstrated cytotoxicity against numerous cancer cell lines. The versatility of the quinoline ring allows for functionalization that can target various cellular processes involved in cancer progression.
Quantitative Comparison of Anticancer Activity (Illustrative)
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast Cancer) | 45 | [15] |
| Imidazo[1,2-a]pyridine derivative | HCC827 (Lung Cancer) | 0.09 - 0.43 | [20] |
| Quinoline-based inhibitor | MCF-7 (Breast Cancer) | 2.13 - 6.07 (µg/mL) | [8] |
Note: The presented IC50 values are from different studies and experimental conditions may vary. A direct comparison should be made with caution.
Antimicrobial and Antiviral Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[9][11][21] They have shown activity against various bacterial and fungal strains, as well as viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[21] Notably, certain imidazo[1,2-a]pyridines are being investigated as potent antituberculosis agents, targeting multidrug-resistant strains.[22][23]
Quinoline is perhaps most famous for its antimalarial properties, with quinine and chloroquine being cornerstone drugs for decades.[5] The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite.[2][24][25] Beyond malaria, quinoline derivatives, particularly fluoroquinolones, are a major class of antibiotics.
Anti-inflammatory and Other Activities
Both scaffolds have been explored for their anti-inflammatory potential. Imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of 5-lipoxygenase, a key enzyme in the inflammatory cascade.[10] Quinoline derivatives have also been reported to possess anti-inflammatory and analgesic properties.[5]
Furthermore, imidazo[1,2-a]pyridines are well-known for their effects on the central nervous system, with marketed drugs like zolpidem acting as GABAA receptor agonists for the treatment of insomnia.[8][15]
Experimental Protocols: A Guide to Evaluation
To facilitate further research and comparative studies, we provide standardized protocols for key biological assays.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][18][24][25][26]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (Imidazo[1,2-a]pyridine and Quinoline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
DOT Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of test compounds against bacterial strains using the broth microdilution method.[13][21][27][28][29]
Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds
-
96-well sterile microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Perspectives
Both the imidazo[1,2-a]pyridine and quinoline scaffolds are undeniably "privileged" structures in medicinal chemistry, each with a rich history and a promising future.
Imidazo[1,2-a]pyridine stands out for its broad applicability beyond the traditional antimicrobial and anticancer realms, with significant success in developing CNS-active agents. Its synthetic versatility, particularly through multi-component reactions, makes it highly attractive for the rapid generation of diverse chemical libraries.
Quinoline remains a powerhouse, especially in the fields of antimalarial and antibacterial drug discovery. The wealth of knowledge surrounding its synthesis and structure-activity relationships provides a solid foundation for further optimization and the development of new derivatives to combat drug resistance.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide has aimed to provide a comprehensive and objective comparison to aid researchers in making informed decisions. As our understanding of disease biology deepens, the strategic functionalization of these remarkable scaffolds will undoubtedly continue to yield novel and effective therapeutic agents.
References
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An In Vivo Comparative Analysis of Imidazo[1,2-a]pyridin-2-yl-acetic acid and Standard Anti-Inflammatory Drugs
This guide provides a comprehensive in vivo comparison of the novel anti-inflammatory compound, Imidazo[1,2-a]pyridin-2-yl-acetic acid, against well-established anti-inflammatory drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by experimental data to guide future research and development.
Introduction
The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Recent studies have highlighted the potential of carboxylic acid derivatives of imidazo[1,2-a]pyridines as potent anti-inflammatory agents, with some research suggesting they may offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) concerning gastric side effects.[4] This guide focuses on a specific derivative, Imidazo[1,2-a]pyridin-2-yl-acetic acid, and evaluates its anti-inflammatory efficacy in a well-established in vivo model of acute inflammation.
The anti-inflammatory effects of this novel compound are compared against three widely used drugs representing different classes of anti-inflammatory agents:
-
Indomethacin: A potent non-selective cyclooxygenase (COX) inhibitor.[5][6][7]
-
Dexamethasone: A potent synthetic glucocorticoid.[13][14][15]
The primary model used for this comparative analysis is the carrageenan-induced paw edema model in rats, a standard and reproducible method for evaluating acute inflammation.[16][17][18][19][20]
Mechanisms of Action: A Comparative Overview
A fundamental aspect of this comparison lies in understanding the distinct mechanisms through which these compounds exert their anti-inflammatory effects.
Imidazo[1,2-a]pyridin-2-yl-acetic acid (Hypothesized Mechanism): Based on existing research on similar derivatives, it is hypothesized that Imidazo[1,2-a]pyridin-2-yl-acetic acid may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, potentially with some selectivity for COX-2.[4] Some studies also suggest that imidazo[1,2-a]pyridine derivatives might modulate inflammatory signaling pathways such as NF-κB and STAT3.[21]
Indomethacin: This NSAID non-selectively inhibits both COX-1 and COX-2 enzymes.[6][7] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][22][23][24] While effective, the inhibition of COX-1, which is involved in maintaining the protective lining of the gastrointestinal tract, can lead to gastric side effects.[6][25]
Celecoxib: As a selective COX-2 inhibitor, celecoxib primarily targets the COX-2 enzyme, which is upregulated during inflammation.[8][11][23] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12][25]
Dexamethasone: This potent corticosteroid has a broad mechanism of action. It binds to glucocorticoid receptors, leading to the altered expression of genes involved in the inflammatory response.[14][26] Dexamethasone suppresses the migration of neutrophils, decreases lymphocyte proliferation, and reduces the production of pro-inflammatory cytokines like interleukins (IL) and tumor necrosis factor-alpha (TNF-α).[13][27][28][29]
Experimental Design and Protocols
The following sections detail the materials and methods for the in vivo comparison.
Experimental Workflow
Caption: Key signaling pathways in inflammation.
Conclusion
This comparative guide provides a framework for the in vivo evaluation of Imidazo[1,2-a]pyridin-2-yl-acetic acid as a potential anti-inflammatory agent. The hypothetical data suggests promising efficacy, warranting further investigation into its precise mechanism of action, safety profile, and potential for clinical development. Future studies should include dose-response assessments, evaluation in chronic inflammation models, and detailed mechanistic studies to elucidate its molecular targets.
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A Comparative Benchmarking Guide to Novel Imidazo[1,2-a]pyridine Derivatives Against Current Standards of Care
Introduction: The Promise of a Privileged Scaffold
The Imidazo[1,2-a]pyridine (IP) core is a nitrogen-fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its synthetic versatility and its presence in numerous compounds with a broad spectrum of biological activities.[1][3] Research has exponentially grown, exploring IP derivatives for applications including cancer, tuberculosis, and neurodegenerative diseases.[1] These compounds have shown significant potential as potent and selective inhibitors of key biological targets, such as protein kinases and enzymes essential for microbial survival.[1][4][5]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel Imidazo[1,2-a]pyridine derivatives against established standards of care. We will focus on two of the most promising and intensely studied therapeutic areas for this scaffold: Oncology and Tuberculosis . By detailing validated experimental protocols, explaining the scientific rationale behind methodological choices, and presenting data in a comparative format, this document aims to equip scientists with the necessary tools to rigorously evaluate the therapeutic potential of new chemical entities.
Part I: Benchmarking in Oncology
The dysregulation of cellular signaling pathways is a hallmark of cancer. Many IP derivatives have been developed as kinase inhibitors, which can selectively target these aberrant pathways.[5][6]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A critical signaling network often hijacked by cancer cells for survival and proliferation is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[5][7] Numerous studies have demonstrated that IP derivatives can act as potent inhibitors of kinases within this cascade, particularly PI3K and mTOR.[7][8][9] Inhibition of these targets can halt the cell cycle and induce apoptosis (programmed cell death).[8]
Causality behind the target choice: The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a high-value target for therapeutic intervention. A drug that can effectively inhibit this pathway has the potential for broad applicability across various cancer types.
Caption: PI3K/Akt/mTOR pathway with potential inhibition sites for IP derivatives.
Standard of Care for Comparison: Gefitinib in Non-Small Cell Lung Cancer (NSCLC)
To establish a meaningful benchmark, we select Gefitinib (Iressa®) , a first-generation standard of care for NSCLC patients with specific mutations in the Epidermal Growth Factor Receptor (EGFR).[10]
-
Mechanism of Action: Gefitinib is a selective EGFR tyrosine kinase inhibitor.[11][12] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR protein.[10][13] This action blocks the downstream signaling cascades that promote uncontrolled cell proliferation and survival.[11][14]
Causality behind the benchmark choice: Gefitinib is a well-characterized targeted therapy with a clear mechanism of action and established clinical efficacy. Comparing a new kinase inhibitor to Gefitinib provides a robust measure of relative potency and helps position the new compound within the existing therapeutic landscape.
Benchmarking Methodology: In Vitro Cell Viability Assay
The initial step in benchmarking is to determine the cytotoxic potential of the new IP derivatives against cancer cells in vitro. The XTT assay is a reliable, colorimetric method for assessing cell viability.
Causality behind the assay choice: Cell viability assays are fundamental in drug discovery for quantifying a compound's dose-dependent effect on cell proliferation and health.[15][16] The XTT assay is chosen over the similar MTT assay due to its simpler protocol; its resulting formazan product is water-soluble, eliminating the need for a separate solubilization step and reducing potential errors.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate A549 (human non-small cell lung cancer) cells in a 96-well microplate at a pre-optimized density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the IP derivatives and the standard of care (Gefitinib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[17]
-
Assay Development: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Final Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.[18]
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 450 nm, with a reference wavelength of 660 nm to subtract background noise.[18]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Caption: High-level workflow for the in vitro XTT cell viability assay.
Comparative Data Analysis: In Vitro Potency
The IC₅₀ values derived from the cell viability assays are summarized to directly compare the potency of the novel compounds against the standard of care.
| Compound | Target Cell Line | IC₅₀ (µM) |
| IP-Compound A | A549 (NSCLC) | 0.85 |
| IP-Compound B | A549 (NSCLC) | 5.20 |
| Gefitinib (SoC) | A549 (NSCLC) | 1.50 |
| Doxorubicin (Control) | A549 (NSCLC) | 0.45 |
| (Data are hypothetical for illustrative purposes) |
Benchmarking Methodology: In Vivo Xenograft Models
Promising candidates from in vitro screening must be validated in a living system. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating anti-tumor efficacy.[19][20][21]
Causality behind the model choice: While in vitro assays measure direct cytotoxicity, they do not account for pharmacokinetics (how the body processes the drug) or the complex tumor microenvironment.[22] Xenograft models provide a crucial bridge to clinical trials by assessing a drug's ability to inhibit tumor growth in vivo.[20][21]
High-Level Protocol: A549 Xenograft Study
-
Animal Acclimation: House immunodeficient mice (e.g., NOD/SCID) for at least one week under standard conditions.
-
Tumor Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the IP derivatives, Gefitinib, or a vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage) on a defined schedule (e.g., daily for 21 days).
-
Efficacy and Toxicity Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group compared to the vehicle control.
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"confirming the mechanism of action through genetic or chemical probes"
<_ A Senior Application Scientist's Guide to Confirming Mechanism of Action
In the landscape of drug discovery and biological research, definitively linking a molecule or genetic perturbation to its biological target is the bedrock upon which successful therapeutic programs are built. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to rigorously confirm the mechanism of action (MoA) using genetic and chemical probes. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating and robust approach to target validation.
Chapter 1: Understanding the Probes: A Tale of Two Toolsets
At the heart of MoA validation are two complementary, yet distinct, classes of tools: genetic probes and chemical probes. The choice between them, or more often the synergistic use of both, is critical for building a compelling case for a specific MoA.[1][2]
Genetic Probes: Rewriting the Code
Genetic probes function by directly altering the source code of the cell—the DNA or its messenger, RNA—to modulate the expression of a target protein.
The primary advantage of genetic probes is their exquisite specificity, derived from the fundamental principles of nucleic acid hybridization. However, potential downsides include the time required to generate stable cell lines and the possibility of cellular compensation mechanisms masking the true phenotype.[7]
Chemical Probes: Intervening at the Protein Level
Chemical probes are small molecules designed to interact directly with a target protein, modulating its function.
-
Small Molecule Inhibitors/Activators: These are the classical tools of pharmacology, binding to a protein (often at an active or allosteric site) to either block or enhance its activity.[8] Their utility is directly tied to their potency and, most critically, their selectivity.[9][10]
-
PROteolysis TArgeting Chimeras (PROTACs): A newer, powerful class of chemical probes, PROTACs are heterobifunctional molecules that hijack the cell's own protein disposal machinery.[11][12][13] One end of the PROTAC binds to the protein of interest, while the other binds to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][12] This catalytic, event-driven mechanism allows PROTACs to be effective at very low concentrations and can target proteins previously considered "undruggable."[11][14]
Chapter 2: The Principle of Orthogonality: Building a Self-Validating Case
A robust MoA validation workflow should address three fundamental questions:
-
Target Engagement: Does the probe physically interact with the intended target in a relevant biological context (i.e., within a cell)?
-
Phenotypic Correlation: Does engagement of the target by the probe lead to the expected biological outcome or phenotype?
-
On-Target Specificity: Is the observed phenotype a direct result of modulating the intended target, or is it due to off-target effects?
Key Validation Experiments
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The first and most crucial step is to demonstrate that your chemical probe physically binds to its intended target within the complex environment of an intact cell.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[17][18][19]
-
The Principle: CETSA is based on the concept that when a protein binds to a ligand (like a chemical probe), it becomes more stable and resistant to heat-induced denaturation.[19][20]
-
The Process:
-
Cells are treated with the chemical probe or a vehicle control.
-
The cells are then heated to various temperatures.
-
After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins.
-
The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry).
-
-
The Result: A successful probe will cause a "thermal shift," meaning the target protein remains soluble at higher temperatures compared to the control. This provides direct evidence of target engagement in a physiologically relevant setting.[21]
Verifying On-Target Effects: The Power of the Rescue Experiment
A "rescue" experiment is the gold standard for linking a probe's action to a specific target.[22] The logic is simple: if the effect of the probe is truly due to its action on the target, then restoring the target's function should reverse the observed phenotype.
-
For Genetic Probes (e.g., CRISPR Knockout):
-
Create a cell line where the target gene is knocked out, and confirm the expected phenotype.
-
Re-introduce the target gene (e.g., via a plasmid or viral vector). This reintroduced gene should be engineered with silent mutations in the gRNA binding site to prevent it from being targeted by the CRISPR machinery.[23]
-
The Result: If the phenotype reverts to the wild-type state, it strongly confirms that the initial observation was due to the loss of the target gene.[24][25]
-
-
For Chemical Probes:
-
Identify or engineer a mutant version of the target protein that does not bind the chemical probe but retains its normal function.[22]
-
Introduce this resistant mutant into the cells.
-
The Result: If cells expressing the resistant mutant no longer show the phenotype when treated with the probe, this provides powerful evidence of on-target activity.
-
Addressing the "Off-Target" Problem
Off-target effects are the bane of MoA studies. It is crucial to proactively investigate and control for them.
-
For Chemical Probes:
-
Inactive Controls: Synthesize and test a structurally similar analog of your probe that is inactive against the primary target.[26] If this inactive control does not produce the phenotype, it strengthens the case for on-target action.[27]
-
Proteome-wide Analysis: Techniques like chemical proteomics can identify the full spectrum of proteins that a compound interacts with in a cell, providing a direct map of its selectivity.[28][29]
-
Computational Prediction: In silico methods, including machine learning algorithms, can predict potential off-target interactions based on the chemical structure of the probe and known protein binding pockets.[30][31][32][33]
-
-
For Genetic Probes:
Chapter 3: Comparative Guide: Choosing the Right Tool for the Job
The optimal strategy often involves a combination of genetic and chemical probes. For example, a phenotype discovered using a CRISPR screen can be validated with a selective chemical probe to confirm that acute inhibition of the protein's function, rather than its complete absence, is responsible for the effect.[7]
| Probe Type | Mechanism | Pros | Cons | Best For... |
| CRISPR Knockout | Permanent gene disruption at DNA level[3] | Definitive genetic link; High on-target specificity[7] | Can be lethal for essential genes; Potential for genetic compensation; Time-consuming | Validating non-essential gene function; Creating clean genetic backgrounds for further studies. |
| RNAi Knockdown | mRNA degradation, reducing protein translation[3] | Dose-dependent and transient effects possible; Faster than generating KO lines[4] | Higher potential for off-target effects[6]; Incomplete knockdown can be misleading | Studying essential genes; High-throughput screening (with careful validation).[3] |
| Small Molecule Inhibitor | Binds to and inhibits protein function[8] | Rapid and reversible action; Dose-dependent effects; More therapeutically relevant[2] | Off-target effects are a major concern; Selectivity must be rigorously proven[15] | Probing enzyme function; Validating targets for drug development; Studying temporal dynamics. |
| PROTAC Degrader | Hijacks cellular machinery to degrade target protein[11][12] | Catalytic action allows for high potency at low doses[12]; Can target "undruggable" proteins; Sustained target depletion[13] | More complex pharmacology (ternary complex formation); Potential for "hook effect"[8] | Overcoming inhibitor resistance; Targeting scaffolding or non-enzymatic proteins.[14] |
Chapter 4: Key Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow and must be optimized for the specific target protein and cell line.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of the chemical probe or vehicle control. Incubate for the appropriate time to allow for cell penetration and target binding.
-
-
Heating Step:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the supernatant using Western blotting with a specific antibody.
-
Quantify the band intensities and plot them as a percentage of the unheated control against the temperature.
-
-
Data Analysis:
-
Compare the melting curves of the vehicle-treated versus the probe-treated samples. A rightward shift in the curve for the probe-treated sample indicates thermal stabilization and confirms target engagement.
-
Protocol: CRISPR-Mediated Knockout and Rescue
This protocol outlines the key steps for generating and validating a knockout cell line.
-
Design and Clone gRNA:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a reputable online tool.
-
Clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., one containing a selection marker like puromycin).
-
-
Transfection and Selection:
-
Transfect the Cas9/gRNA plasmid into the chosen cell line.
-
After 48-72 hours, apply selection pressure (e.g., add puromycin to the media) to eliminate non-transfected cells.
-
-
Single-Cell Cloning and Screening:
-
After selection, plate the cells at a very low density (or use fluorescence-activated cell sorting) to isolate single cells into individual wells of a 96-well plate.
-
Allow colonies to grow.
-
Screen the resulting clones for knockout of the target protein by Western blot.
-
-
Genomic Validation:
-
For clones showing protein loss, extract genomic DNA.
-
PCR amplify the region targeted by the gRNA and sequence it (e.g., Sanger sequencing) to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
-
Rescue Experiment:
-
Obtain or create a cDNA expression vector for the target protein.
-
Introduce silent mutations into the gRNA binding site of the cDNA sequence using site-directed mutagenesis. This is critical to prevent the rescue construct from being targeted.
-
Transfect the gRNA-resistant rescue plasmid into the validated knockout cell line.
-
Assess whether the original phenotype is reversed using the relevant cellular assay.
-
Conclusion
Confirming the mechanism of action is a meticulous process of building a logical, evidence-based case. It requires a deep understanding of the tools at hand and a commitment to the principle of orthogonality. By combining genetic and chemical probes and employing rigorous validation experiments like CETSA and genetic rescue, researchers can move forward with confidence, knowing that the link between their target and its biological function is secure. This foundational work is indispensable for the successful advancement of both basic biological understanding and translational drug discovery.[35][36][37]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Imidazo[1,2-a]pyridin-2-yl-acetic acid
The procedures outlined herein are designed to empower laboratory personnel to manage this chemical waste stream responsibly, ensuring the safety of both the individual and the environment. It is imperative that these guidelines are implemented in conjunction with your institution's specific Environmental Health and Safety (EH&S) protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Imidazo[1,2-a]pyridin-2-yl-acetic acid belongs to the imidazopyridine class of compounds. While comprehensive toxicological data for this specific molecule is limited, related structures and parent compounds, such as pyridine, are known to present various hazards. For instance, some imidazopyridine derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[2][3] Pyridine itself is flammable and considered a hazardous waste constituent by the U.S. Environmental Protection Agency (EPA).[4][5]
Therefore, a cautious approach is warranted. We must assume that Imidazo[1,2-a]pyridin-2-yl-acetic acid may possess similar hazardous characteristics. This assumption forms the basis of our disposal protocol: to treat this compound as a hazardous chemical waste, thereby minimizing risk.
Key Assumed Hazards:
-
Irritant to skin, eyes, and respiratory tract.
-
Potential for environmental toxicity if released.
-
Possible flammability, especially if in a solvent.
This conservative classification ensures that we adhere to the highest safety standards in the absence of complete data.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Imidazo[1,2-a]pyridin-2-yl-acetic acid for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent direct skin contact. Check glove manufacturer's compatibility charts for pyridine-like compounds if available. |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | To protect against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal. |
| Lab Coat | A standard, buttoned lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or chemical fume hood.[8] | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Always inspect your PPE for signs of damage before use. Contaminated reusable PPE should be decontaminated or disposed of as hazardous waste.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing non-hazardous with hazardous waste unnecessarily increases disposal costs.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is compatible with Imidazo[1,2-a]pyridin-2-yl-acetic acid. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally suitable.[10] The container must be in good condition, with no cracks or leaks.
Step 2: Label the Waste Container
-
As soon as the first quantity of waste is added, the container must be labeled.[9][11] The label should include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "Imidazo[1,2-a]pyridin-2-yl-acetic acid". Avoid abbreviations or chemical formulas.
-
The approximate concentration and the solvent used (e.g., "in Ethanol").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location (building and room number).[9]
-
Step 3: Waste Accumulation
-
Solid Waste: Collect solid Imidazo[1,2-a]pyridin-2-yl-acetic acid, including any contaminated items like weighing paper or disposable spatulas, in the designated solid waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid waste container.
-
Crucially, do not mix halogenated and non-halogenated solvent wastes , as their disposal methods and costs differ significantly.[9]
-
-
Keep the waste container closed at all times, except when adding waste.[9][10] This minimizes the release of vapors and prevents spills.
-
Do not fill the container beyond 90% capacity to allow for expansion.[10]
Step 4: Decontamination of Empty Containers
-
A container that held the pure compound is not considered "empty" until it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
Below is a workflow diagram illustrating the decision-making process for waste collection.
Caption: Waste Collection and Segregation Workflow.
Storage in a Satellite Accumulation Area (SAA)
Designated storage locations for hazardous waste are a regulatory requirement. These are known as Satellite Accumulation Areas (SAAs).[10][12]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Containment: Waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[9]
-
Segregation: Incompatible wastes must be segregated within the SAA to prevent accidental mixing. For example, acids should be stored separately from bases.
-
Quantity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[12]
-
Container Condition: Regularly inspect the waste containers for any signs of degradation or leakage.[10]
Final Disposal: The Role of Your EH&S Department
Under no circumstances should Imidazo[1,2-a]pyridin-2-yl-acetic acid or its solutions be disposed of down the drain or allowed to evaporate in a fume hood.[9][10] This is a direct violation of environmental regulations.
The final disposal of this hazardous waste must be managed by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.
Procedure for Disposal:
-
Once the waste container is full (or you are finished generating this waste stream), ensure the label is complete and accurate.
-
Submit a chemical waste collection request to your EH&S department. Follow your institution's specific procedures for this request.
-
EH&S personnel will collect the waste from your laboratory's SAA for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration.[5]
The overall disposal pathway is summarized in the diagram below.
Caption: Complete Disposal Pathway from Lab to Final Disposition.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Small Spill (manageable by lab personnel):
-
Alert others in the area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collect the absorbent material using non-sparking tools and place it in your hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency EH&S number.[8]
-
Prevent others from entering the area.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a non-negotiable aspect of scientific excellence.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
